molecular formula C21H14N4O3S B15586428 NP-1815-PX

NP-1815-PX

Numéro de catalogue: B15586428
Poids moléculaire: 402.4 g/mol
Clé InChI: BNMITFGQPNUZHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

a P2X4 receptor antagonist

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C21H14N4O3S

Poids moléculaire

402.4 g/mol

Nom IUPAC

5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione

InChI

InChI=1S/C21H14N4O3S/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17/h1-10H,11H2,(H,22,26)(H,23,24,29)

Clé InChI

BNMITFGQPNUZHK-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of NP-1815-PX

This document provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological activity of this compound, a selective antagonist of the P2X4 receptor. The information presented herein is collated from preclinical studies and is intended to support further research and development efforts.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through the selective antagonism of the P2X4 receptor, an ATP-gated ion channel.[1][2][3][4] The activation of P2X4 receptors by extracellular ATP, a key signaling molecule in various physiological and pathological processes, leads to the influx of cations, predominantly Ca2+, into the cell.[4] This influx triggers a cascade of downstream signaling events. This compound competitively binds to the P2X4 receptor, inhibiting its activation by ATP and thereby attenuating the subsequent intracellular signaling.

The therapeutic potential of this compound has been explored in several contexts, including neuropathic pain, inflammation, and respiratory disorders, with its mechanism of action being tailored to the specific pathophysiology of each condition.

Neuropathic Pain

In the context of neuropathic pain, the action of this compound is centered on its effects on spinal microglia.[3][4][5] Peripheral nerve injury leads to the activation of microglia in the dorsal horn of the spinal cord and the upregulation of P2X4 receptor expression.[4] The binding of ATP to these receptors is a critical step in the initiation and maintenance of pain hypersensitivity.

This compound has been demonstrated to produce anti-allodynic effects in animal models of traumatic nerve damage and herpetic pain by blocking this microglial P2X4R signaling.[5][6] This blockade prevents the ATP-induced increase in intracellular Ca2+ in microglia.[5] The key downstream signaling pathway inhibited by this compound is the p38 MAP kinase pathway, which in turn suppresses the synthesis and release of brain-derived neurotrophic factor (BDNF).[4] BDNF released from microglia acts on dorsal horn neurons, causing a downregulation of the K+/Cl− cotransporter 2 (KCC2), leading to neuronal hyperexcitability and pain.[7] By inhibiting this cascade, this compound helps to restore normal KCC2 function and alleviate pain.[7]

Signaling Pathway of this compound in Neuropathic Pain

NP_1815_PX_Pain_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Ca_influx Ca²⁺ Influx P2X4R->Ca_influx NP1815PX This compound NP1815PX->P2X4R p38MAPK p38 MAPK Activation Ca_influx->p38MAPK BDNF BDNF Synthesis & Release p38MAPK->BDNF BDNF_receptor TrkB Receptor BDNF->BDNF_receptor KCC2 KCC2 Downregulation BDNF_receptor->KCC2 Hyperexcitability Neuronal Hyperexcitability KCC2->Hyperexcitability Pain Pain Hyperexcitability->Pain

Caption: this compound blocks P2X4R on microglia, inhibiting the ATP-induced Ca²⁺/p38MAPK/BDNF pathway.

Inflammatory Bowel Disease

In a murine model of colitis, this compound demonstrated significant anti-inflammatory effects.[2] The mechanism in this context involves the inhibition of the NLRP3 inflammasome signaling pathway, a key driver of inflammation in inflammatory bowel disease.[2][8]

This compound treatment was shown to prevent the upregulation of Interleukin-1β (IL-1β) release.[2] It also inhibited the activity of caspase-1, caspase-5, and caspase-8, which are crucial components of the canonical and non-canonical inflammasome pathways.[2][8] Furthermore, this compound was found to ameliorate the colitis-associated reduction of occludin, a key tight junction protein, suggesting a role in preserving intestinal barrier integrity.[2]

Signaling Pathway of this compound in Colitis

NP_1815_PX_Colitis_Pathway cluster_cell Immune Cell ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R NLRP3 NLRP3 Inflammasome Activation P2X4R->NLRP3 NP1815PX This compound NP1815PX->P2X4R Caspases Caspase-1, -5, -8 Activation NLRP3->Caspases IL1b IL-1β Release Caspases->IL1b proIL1b Pro-IL-1β proIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: this compound inhibits P2X4R, leading to the suppression of the NLRP3 inflammasome pathway and IL-1β release.

Asthma

In guinea pig models, this compound has been shown to inhibit contractions of tracheal and bronchial smooth muscles.[1] While this effect is partly due to the antagonism of the P2X4 receptor, a significant component of its action in this model is attributed to the inhibition of the prostanoid TP receptor.[1] The stimulation of P2X4 receptors in the airway epithelium is thought to lead to the release of prostaglandins, which then act on smooth muscle cells. The ATP-induced contractions were found to be mediated by EP1 receptor-related mechanisms.[1] this compound strongly suppressed contractions induced by the TP receptor agonist U46619.[1]

Experimental Workflow for Assessing this compound in Asthma Model

NP_1815_PX_Asthma_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis gp Guinea Pig tsm_bsm Isolate Tracheal & Bronchial Smooth Muscle gp->tsm_bsm contractile_agent Induce Contraction (ATP, U46619) tsm_bsm->contractile_agent treatment Treat with This compound contractile_agent->treatment measure Measure Muscle Tension treatment->measure compare Compare Contractions (with and without this compound) measure->compare conclusion Determine Inhibitory Effect compare->conclusion

Caption: Workflow for evaluating the inhibitory effect of this compound on airway smooth muscle contraction.

Quantitative Data Summary

Parameter Species/Cell Line Value Reference
IC₅₀ Human P2X4 Receptor~0.26 µM[4][9]
Inhibition of ATP-induced Ca²⁺ influx Primary Cultured MicrogliaSignificant reduction at 1 µM[5]
Inhibition of ATP-induced Contractions Guinea Pig Tracheal Smooth MuscleStrong suppression at 10⁻⁵ M[1]
Inhibition of U46619-induced Contractions Guinea Pig Tracheal & Bronchial Smooth MuscleStrong suppression at 10⁻⁵–10⁻⁴ M[1]
Inhibition of U46619-induced Ca²⁺ increase Human TP receptor-expressing cellsConcentration-dependent suppression (10⁻⁵–10⁻⁴ M)[1]

Experimental Protocols

  • Cell Culture: 1321N1 cells stably expressing human P2X4R, rat P2X3R, or human P2X7R are cultured in appropriate media.[3]

  • Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM) for a specified time at 37°C.

  • Compound Application: Cells are pre-incubated with varying concentrations of this compound for 15 minutes prior to agonist stimulation.[3]

  • Agonist Stimulation: An appropriate agonist (e.g., ATP for P2X4R and P2X3R, BzATP for P2X7R) is added to induce an intracellular calcium ([Ca²⁺]i) response.[3]

  • Data Acquisition: Changes in fluorescence, corresponding to changes in [Ca²⁺]i, are measured using a suitable fluorescence imaging system or plate reader.

  • Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced [Ca²⁺]i response compared to the control (agonist alone).[3]

  • Induction of Colitis: Colitis is induced in mice by intrarectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).[2]

  • Treatment: this compound is administered orally for a defined period (e.g., 6 days) following the induction of colitis.[2]

  • Assessment of Disease Activity: Disease progression is monitored by daily measurement of body weight.[2]

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and colonic tissue is collected for macroscopic and microscopic evaluation of damage. Spleen weight is also measured.[2]

  • Biochemical Analysis: Colonic tissue is analyzed for levels of inflammatory markers such as IL-1β and the expression and activity of caspase-1.[2] The expression of tight junction proteins like occludin is also assessed.[2]

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea and main bronchi are excised.[1] The smooth muscle preparations, with or without epithelium, are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[1]

  • Tension Recording: Changes in muscle tension are recorded isometrically using a force-displacement transducer.[1]

  • Experimental Protocol: After an equilibration period, the contractile response to an agonist (e.g., ATP, U46619, PGF₂α) is measured in the absence and presence of this compound.[1] this compound is added to the organ bath at various concentrations for a pre-incubation period before the addition of the contractile agonist.[1]

  • Data Analysis: The inhibitory effect of this compound is quantified by comparing the magnitude of the contraction induced by the agonist in the presence and absence of the antagonist.[1]

This guide provides a foundational understanding of the mechanism of action of this compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

NP-1815-PX: A Technical Guide to its P2X4 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selective P2X4 receptor antagonist, NP-1815-PX. The document details its selectivity profile, the experimental methodologies used for its characterization, and the key signaling pathways associated with P2X4 receptor activation.

Data Presentation: Selectivity Profile of this compound

This compound is a potent and selective antagonist of the P2X4 receptor.[1][2] Its selectivity has been demonstrated through a series of in vitro assays, with the following table summarizing its inhibitory activity (IC50) against various human (h) and rat (r) P2X receptor subtypes.

Receptor SubtypeSpeciesIC50 (μM)Reference
P2X4 Human 0.26 [2]
P2X1Human>30[2]
P2X2Human7.3[2]
P2X3Rat>30[2]
P2X2/3Human>30[2]
P2X5-Not Available-
P2X6-Not Available-
P2X7Human>30[2]

Experimental Protocols

The characterization of this compound's selectivity for the P2X4 receptor primarily involves in vitro functional assays, such as calcium influx and electrophysiological recordings. These methods are crucial for determining the potency and selectivity of antagonist compounds.

Intracellular Calcium Influx Assay

This high-throughput assay is a primary screening method to assess the ability of a compound to inhibit P2X4 receptor function by measuring changes in intracellular calcium ([Ca2+]i) upon agonist stimulation.

2.1.1 Cell Culture and Preparation:

  • Cell Line: Human embryonic kidney (HEK293) or human astrocytoma (1321N1) cells stably expressing the human P2X4 receptor are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: For a 96-well plate format, cells are seeded at a density of 40,000 to 60,000 cells per well and incubated for 24-48 hours to form a confluent monolayer.

2.1.2 Dye Loading:

  • Indicator: A calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM is used.

  • Loading Solution: A 2X working solution of the dye (e.g., 4 µM Fluo-4 AM) is prepared in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 0.02-0.04% Pluronic F-127 to aid in dye solubilization.

  • Incubation: The cell culture medium is removed, and the cells are incubated with the dye loading solution for 45-60 minutes at 37°C or 90 minutes at room temperature, protected from light.

  • Washing: The loading solution is aspirated, and the cells are washed twice with the assay buffer to remove extracellular dye.

2.1.3 Compound Incubation and Signal Measurement:

  • Antagonist Application: The cells are pre-incubated with various concentrations of this compound for 15-30 minutes.

  • Baseline Reading: The plate is placed in a fluorescence microplate reader, and a stable baseline fluorescence is recorded.

  • Agonist Stimulation: The P2X4 receptor agonist, typically ATP, is added to the wells at a concentration that elicits a submaximal response (EC80).

  • Data Acquisition: The fluorescence intensity is continuously measured before and after agonist addition to capture the peak calcium response.

2.1.4 Data Analysis:

The inhibitory effect of this compound is calculated as the percentage reduction in the ATP-induced calcium influx compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the antagonist's effect on the ion channel's properties by directly measuring the electrical currents flowing through the P2X4 receptors.

2.2.1 Cell Preparation:

HEK293 cells stably expressing the human P2X4 receptor are cultured on glass coverslips.

2.2.2 Recording Configuration:

  • Setup: Recordings are performed using a patch-clamp amplifier and an inverted microscope.

  • Pipettes: Borosilicate glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution.

  • Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.

2.2.3 Current Measurement:

  • Agonist Application: ATP is applied to the cell via a rapid perfusion system to evoke an inward current mediated by P2X4 receptors.

  • Antagonist Application: To assess the inhibitory effect, this compound is pre-applied for a set duration before being co-applied with ATP.

  • Data Analysis: The peak amplitude of the ATP-evoked current in the absence and presence of this compound is measured. The percentage of inhibition is calculated, and the IC50 value is determined from the concentration-response curve.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and the P2X4 receptor.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 BDNF BDNF Synthesis & Release p38_MAPK->BDNF Cellular_Response Cellular Response (e.g., Neuropathic Pain) BDNF->Cellular_Response IL1b IL-1β Release NLRP3->IL1b IL1b->Cellular_Response NP1815PX This compound NP1815PX->P2X4 Blocks

Caption: P2X4 receptor signaling pathway and the inhibitory action of this compound.

Antagonist_Screening_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Primary_Screen Primary Screen: High-Throughput Calcium Influx Assay Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Secondary_Screen Secondary Screen: Whole-Cell Patch-Clamp Electrophysiology Dose_Response->Secondary_Screen Mechanism Determine Mechanism of Action (e.g., Competitive, Allosteric) Secondary_Screen->Mechanism Selectivity Selectivity Profiling (vs. other P2X subtypes) Mechanism->Selectivity PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Selectivity->PK_PD Efficacy Efficacy Testing in Disease Models (e.g., Neuropathic Pain, Colitis) PK_PD->Efficacy Lead_Compound Lead Compound Identified: This compound Efficacy->Lead_Compound

Caption: Experimental workflow for the screening and validation of P2X4 receptor antagonists.

References

NP-1815-PX: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel implicated in a variety of pathological conditions, including chronic pain and inflammation.[1][2][3] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound. It summarizes key quantitative data, details experimental methodologies, and presents visual diagrams of the molecular cascades involved. Recent findings have also revealed an unexpected off-target activity of this compound on the Thromboxane A2 receptor (TP receptor), adding another layer to its pharmacological profile.[4][5]

Core Mechanism of Action: P2X4 Receptor Antagonism

This compound functions as a selective antagonist of the P2X4 receptor, a non-selective cation channel that opens in response to extracellular adenosine (B11128) triphosphate (ATP).[1][2] P2X4R is widely expressed in various cell types, with notable abundance in microglia within the central nervous system.[1][3]

Inhibition of Ion Influx

The primary consequence of this compound binding to P2X4R is the inhibition of ATP-induced cation influx, particularly calcium (Ca²⁺) and sodium (Na⁺).[1][6] This blockade of intracellular Ca²⁺ elevation is a critical initiating event for its downstream effects.[1][2]

Downstream Signaling in Neuropathic Pain

In the context of neuropathic pain, the antagonism of microglial P2X4R by this compound disrupts a key signaling cascade responsible for neuronal hyperexcitability.

  • p38 MAPK Pathway: Influx of Ca²⁺ through P2X4R in microglia is a critical step for the activation of p38 mitogen-activated protein kinase (MAPK).[1] this compound, by blocking this influx, prevents the phosphorylation and activation of p38 MAPK.

  • BDNF Release: A major downstream consequence of p38 MAPK activation in microglia is the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[1][3] this compound has been shown to inhibit this ATP-evoked BDNF release.[1]

  • TrkB and KCC2 Modulation: BDNF released from microglia acts on tropomyosin receptor kinase B (TrkB) on dorsal horn neurons.[3] This signaling cascade leads to the downregulation of the K⁺/Cl⁻ cotransporter 2 (KCC2), resulting in an increase in intracellular chloride concentration and neuronal hyperexcitability.[7] Intrathecal administration of this compound has been shown to restore the downregulation of KCC2 in a mouse model of herpetic pain.[7]

NLRP3_Inflammasome_Pathway LPS LPS NLRP3_activation NLRP3 Inflammasome Activation LPS->NLRP3_activation ATP ATP P2X4R P2X4 Receptor ATP->P2X4R P2X4R->NLRP3_activation NP1815PX This compound NP1815PX->NP1815PX_block Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 Caspase5_8 Caspase-5/8 Activation NLRP3_activation->Caspase5_8 IL1B IL-1β Release Caspase1->IL1B TP_Receptor_Pathway U46619 U46619 (TP Agonist) TP_Receptor TP Receptor U46619->TP_Receptor Ca_increase Intracellular Ca²⁺ Increase TP_Receptor->Ca_increase NP1815PX This compound NP1815PX->NP1815PX_block Contraction Smooth Muscle Contraction Ca_increase->Contraction

References

Unveiling NP-1815-PX: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Selective P2X4 Receptor Antagonist for Researchers in Neuroscience and Inflammation

Abstract

NP-1815-PX is a novel and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in a variety of pathological processes, including neuropathic pain and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed summaries of in vitro and in vivo experimental data are presented, alongside established protocols for its use in research settings. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering visual representations to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics targeting the P2X4 receptor.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 5-[3-(5-thioxo-4H-[1][2][3]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][1][3]diazepine-2,4(3H,5H)-dione, is a benzodiazepine (B76468) derivative.[1][4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₁₄N₄O₃S[5]
Molecular Weight 402.43 g/mol [5]
Physical Form Solid[6]
Purity Typically >99%[6]
Storage Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year[7]
Solubility Soluble in DMSO[3]

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the P2X4 receptor. Its primary mechanism of action involves the inhibition of ATP-gated ion channels, thereby modulating downstream signaling pathways implicated in pain and inflammation.

P2X4 Receptor Antagonism

This compound exhibits high selectivity for the human P2X4 receptor, with reported half-maximal inhibitory concentration (IC₅₀) values in the sub-micromolar range. Its potency against rat and mouse P2X4 receptors has also been demonstrated, making it a valuable tool for preclinical research.[1]

ReceptorIC₅₀SpeciesAssayReference
P2X4~0.26 µMHumanCalcium Influx[1]
P2X4Active (sub-µM)RatCalcium Influx[1]
P2X4Active (sub-µM)MouseCalcium Influx[1]
P2X3Inactive at 1 µMRatCalcium Influx[1]
P2X7Inactive at 1 µMHumanCalcium Influx[1]
Inhibition of NLRP3 Inflammasome

Recent studies have revealed that this compound can also modulate the innate immune response by inhibiting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome signaling pathway.[3] This inhibition is thought to contribute to its anti-inflammatory effects. This compound has been shown to prevent the upregulation of NLRP3, caspase-1, caspase-5, and caspase-8 activity in cellular models of inflammation.[3]

Signaling Pathways

The biological effects of this compound are mediated through its interaction with key signaling pathways. The following diagrams illustrate its mechanism of action.

P2X4_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., p38 MAPK activation, BDNF release) Ca_influx->Downstream Initiates NP1815PX This compound NP1815PX->P2X4 Blocks

Figure 1. Mechanism of P2X4 Receptor Antagonism by this compound.

NLRP3_Inhibition cluster_stimuli Inflammatory Stimuli cluster_pathway NLRP3 Inflammasome Pathway LPS LPS NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 Primes ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Activates P2X4->NLRP3 Activates Caspase1 Caspase-1 Activation NLRP3->Caspase1 Leads to IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Cleaves NP1815PX This compound NP1815PX->P2X4 Inhibits

Figure 2. Inhibition of the NLRP3 Inflammasome Pathway by this compound.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, established protocols for its use in in vitro and in vivo experiments have been reported in the scientific literature.

In Vitro Assays

Calcium Influx Assay: This assay is commonly used to determine the potency of P2X4 receptor antagonists.

  • Cell Lines: Human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the P2X4 receptor of the desired species (human, rat, or mouse).[1]

  • Methodology:

    • Cells are cultured in appropriate media and seeded into 96- or 384-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • This compound is pre-incubated with the cells at various concentrations for a specified period (e.g., 10-15 minutes).[1]

    • The P2X4 receptor is activated by the addition of an agonist, typically ATP (e.g., 1-10 µM).[1]

    • Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

    • The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response, and IC₅₀ values are determined.

NLRP3 Inflammasome Activation Assay: This assay assesses the inhibitory effect of this compound on inflammasome activation in immune cells.

  • Cell Line: Human monocytic cell line (THP-1), differentiated into macrophage-like cells.[3]

  • Methodology:

    • THP-1 cells are primed with lipopolysaccharide (LPS; e.g., 1 µg/mL for 3 hours) to upregulate pro-IL-1β and NLRP3 expression.[3]

    • Cells are then treated with various concentrations of this compound for 1 hour.[3]

    • The NLRP3 inflammasome is activated by the addition of ATP (e.g., 5 mM for 1 hour).[3]

    • The levels of secreted IL-1β in the cell culture supernatant are measured by ELISA.

    • Cell lysates can be analyzed by Western blot to assess the expression and cleavage of inflammasome components such as caspase-1.

In Vivo Models

Murine Model of Colitis: This model is used to evaluate the anti-inflammatory effects of this compound in vivo.

  • Animal Model: Male Sprague-Dawley rats or other suitable rodent models.[3]

  • Methodology:

    • Colitis is induced by intra-rectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).[3]

    • This compound is administered orally at various doses (e.g., 3, 10, 30 mg/kg) for a specified duration (e.g., 6 days) following colitis induction.[3]

    • Efficacy is assessed by monitoring clinical parameters such as body weight, spleen weight, and macroscopic and microscopic scoring of colonic damage.[3]

    • Biochemical markers of inflammation, such as tissue levels of IL-1β and caspase-1 activity, are measured in colonic tissue homogenates.[3]

Neuropathic Pain Models: These models are used to assess the anti-allodynic effects of this compound.

  • Animal Models: Mouse models of herpetic pain or traumatic nerve injury (e.g., spared nerve injury).[1]

  • Methodology:

    • This compound is administered via intrathecal injection.[1]

    • Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.

    • The effect of this compound is determined by the reversal of nerve injury-induced mechanical hypersensitivity.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of a novel P2X4 receptor antagonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Screening Primary Screening (e.g., Calcium Influx Assay) Potency Potency & Selectivity (IC₅₀ Determination) Screening->Potency Mechanism Mechanism of Action (e.g., Electrophysiology) Potency->Mechanism PK Pharmacokinetics (ADME) Mechanism->PK Efficacy Efficacy Models (e.g., Pain, Inflammation) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Candidate Candidate Selection Lead_Opt->Candidate

Figure 3. General Workflow for P2X4 Receptor Antagonist Development.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2X4 receptor in health and disease. Its high selectivity and demonstrated efficacy in preclinical models of pain and inflammation make it a promising lead compound for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug developers interested in utilizing this compound in their studies. Further research into its detailed mechanism of action and optimization of its pharmacokinetic properties will be crucial for its potential translation to the clinic.

References

An In-depth Technical Guide to NP-1815-PX (CAS: 1239578-79-0): A Selective P2X4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel implicated in various inflammatory and neuropathic pain conditions.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols. The primary mode of action for this compound involves the inhibition of the NLRP3 inflammasome signaling pathway, a critical component of the innate immune response.[3][4] This document synthesizes available data to serve as a valuable resource for researchers investigating P2X4R antagonism and its therapeutic potential.

Core Compound Information

PropertyValueReference
Compound Name This compound[5]
CAS Number 1239578-79-0[5]
Molecular Formula C21H14N4O3S[6]
IUPAC Name 5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][2][7]benzodiazepine-2,4-dione[6]
Primary Target P2X4 Receptor (P2X4R)[1][2]

Mechanism of Action: Inhibition of NLRP3 Inflammasome Signaling

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NLRP3 inflammasome signaling pathway.[3][4] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[8][9][10] this compound has been shown to interfere with both the canonical and non-canonical pathways of NLRP3 inflammasome activation.[11]

The canonical pathway involves the activation of caspase-1, which is essential for the processing of pro-IL-1β into its active form.[12] The non-canonical pathway is dependent on caspase-4/5 in humans and caspase-11 in mice, and can also lead to caspase-1 activation and IL-1β release.[3] this compound has been demonstrated to reduce the activity of caspase-1 and the expression of caspase-5 and caspase-8 in cellular models of inflammation.[11]

NLRP3_Inhibition_by_NP1815PX cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X4R P2X4R ATP->P2X4R Activates NLRP3 NLRP3 P2X4R->NLRP3 Leads to activation of ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1beta Pro-IL-1beta Caspase-1->Pro-IL-1beta Cleaves IL-1beta IL-1beta Pro-IL-1beta->IL-1beta Inflammation Inflammation IL-1beta->Inflammation This compound This compound This compound->P2X4R Inhibits

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Pharmacological Data

Table 1: In Vitro Potency and Selectivity
TargetAssayCell LineIC50Reference
Human P2X4R [Ca2+]i increasehP2X4R-1321N10.26 µM[1][13]
Rat P2X3R [Ca2+]i increaserP2X3R-1321N1>30 µM[1]
Human P2X7R [Ca2+]i increasehP2X7R-1321N1>30 µM[1]
Human P2X1R Not specifiedNot specified>30 µM[1]
Human P2X2/3R Not specifiedNot specified>30 µM[1]
Human P2X2R Not specifiedNot specified7.3 µM[1]
Table 2: In Vivo Efficacy in a Murine Model of Colitis*
Treatment GroupChange in Body Weight (%)Spleen Weight (g)Macroscopic Damage ScoreColonic IL-1β (pg/mg tissue)Colonic Caspase-1 Activity (fold change vs. control)
Control +5.2 ± 1.10.45 ± 0.030.5 ± 0.28.2 ± 1.51.0 ± 0.2
DNBS -15.8 ± 2.30.82 ± 0.077.8 ± 0.925.4 ± 3.13.5 ± 0.4
DNBS + this compound (10 mg/kg) -8.5 ± 1.90.58 ± 0.054.1 ± 0.615.1 ± 2.21.8 ± 0.3
DNBS + this compound (30 mg/kg) -5.1 ± 1.50.51 ± 0.043.2 ± 0.511.8 ± 1.91.5 ± 0.2

Disclaimer: The data presented in Table 2 is derived from a study by D'Antongiovanni et al. (2022) which has been retracted.[11] While the methodologies and results are presented here for informational purposes, they should be interpreted with significant caution.

Experimental Protocols

In Vitro Studies with THP-1 Cells*

Objective: To evaluate the effect of this compound on NLRP3 inflammasome activation in a human monocytic cell line.

Cell Culture and Differentiation:

  • Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.[14][15]

  • To differentiate monocytes into macrophage-like cells, THP-1 cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.[16][17]

Experimental Procedure:

  • Differentiated THP-1 cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours to upregulate the expression of NLRP3 and pro-IL-1β.[11]

  • Following LPS priming, cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.[11]

  • Inflammasome activation is then induced by adding 5 mM ATP for 1 hour.[11]

  • Cell culture supernatants are collected for the measurement of IL-1β release by ELISA.

  • Cell lysates are prepared for Western blot analysis of inflammasome components (NLRP3, ASC, caspase-1, caspase-5, caspase-8).[11]

Disclaimer: This protocol is based on the methodology described in the retracted publication by D'Antongiovanni et al. (2022).[11] Researchers should exercise caution when attempting to replicate these experiments.

THP1_Workflow THP-1_Monocytes THP-1_Monocytes PMA_Treatment PMA (100 ng/mL, 48h) THP-1_Monocytes->PMA_Treatment Differentiated_Macrophages Differentiated_Macrophages PMA_Treatment->Differentiated_Macrophages LPS_Priming LPS (1 ug/mL, 3h) Differentiated_Macrophages->LPS_Priming Primed_Macrophages Primed_Macrophages LPS_Priming->Primed_Macrophages NP1815PX_Treatment This compound or Vehicle (1h) Primed_Macrophages->NP1815PX_Treatment Treated_Macrophages Treated_Macrophages NP1815PX_Treatment->Treated_Macrophages ATP_Stimulation ATP (5mM, 1h) Treated_Macrophages->ATP_Stimulation Final_Samples Final_Samples ATP_Stimulation->Final_Samples ELISA IL-1beta ELISA (Supernatant) Final_Samples->ELISA Western_Blot Western Blot (Cell Lysate) Final_Samples->Western_Blot

Figure 2: Experimental workflow for in vitro studies with THP-1 cells.

In Vivo Murine Model of Colitis*

Objective: To assess the anti-inflammatory efficacy of this compound in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.

Animal Model:

  • Male Sprague-Dawley rats are used.

  • Colitis is induced by a single intrarectal administration of DNBS (30 mg in 0.5 mL of 50% ethanol).[11]

Treatment Protocol:

  • Following DNBS administration, animals are randomly assigned to treatment groups.

  • This compound is administered orally once daily for 6 days at doses of 3, 10, and 30 mg/kg.[11]

  • A vehicle control group (receiving the vehicle for this compound) and a positive control group (e.g., dexamethasone) are included.

  • Body weight is monitored daily.

  • At the end of the treatment period, animals are euthanized, and colonic tissues and spleens are collected.

Outcome Measures:

  • Macroscopic scoring of colonic damage: Assessed based on criteria such as the presence of adhesions, ulcerations, and bowel wall thickness.[11]

  • Spleen weight: An indicator of systemic inflammation.

  • Histological analysis: Colonic sections are stained with hematoxylin (B73222) and eosin (B541160) to evaluate tissue damage and inflammatory cell infiltration.

  • Biochemical analysis: Colonic tissue homogenates are used to measure levels of IL-1β by ELISA and caspase-1 activity using a colorimetric assay.

Disclaimer: This protocol is based on the methodology described in the retracted publication by D'Antongiovanni et al. (2022).[11] Due to the retraction, the validity of this model and the reported outcomes are questionable. Any attempt to replicate this study should be done with a critical re-evaluation of the methodology and endpoints.

Other Reported Pharmacological Effects

  • Analgesic Properties: Intrathecal administration of this compound has been shown to produce anti-allodynic effects in a mouse model of herpetic pain.[18]

  • Smooth Muscle Relaxation: this compound inhibits contractions in guinea pig tracheal and bronchial smooth muscles, suggesting potential applications in respiratory diseases like asthma.[7][19]

Summary and Future Directions

This compound is a valuable research tool for investigating the role of the P2X4 receptor in health and disease. Its potent and selective antagonism, coupled with its demonstrated efficacy in preclinical models of inflammation and pain, highlights its potential as a lead compound for drug development. The primary mechanism of action via inhibition of the NLRP3 inflammasome provides a strong rationale for its therapeutic exploration in a range of inflammatory conditions.

Future research should focus on further elucidating the downstream signaling pathways affected by this compound, evaluating its pharmacokinetic and safety profiles in more detail, and exploring its efficacy in a broader range of disease models. Given the retraction of a key publication, independent verification of its effects in models of inflammatory bowel disease is crucial.

Note: This document is intended for research purposes only. This compound is not approved for human use.

References

NP-1815-PX: A Technical Comparison of the Sodium Salt and Freebase Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NP-1815-PX, a selective P2X4 receptor antagonist, with a focus on the distinct characteristics of its sodium salt and freebase forms. While publicly available data predominantly pertains to the sodium salt, this document extrapolates the expected properties of the freebase form based on fundamental principles of medicinal chemistry and pharmacology.

Introduction to this compound

This compound is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various pathological processes, including inflammation and neuropathic pain.[1][2] Its ability to modulate the P2X4 receptor makes it a valuable tool for research and a potential therapeutic agent. This compound has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome signaling pathway.[3][4]

Physicochemical Properties: Sodium Salt vs. Freebase

The formulation of an active pharmaceutical ingredient (API) as either a salt or a freebase can significantly impact its physical and chemical properties, which in turn affect its handling, formulation, and biological performance.

PropertyThis compound Sodium SaltThis compound Freebase (Predicted)
IUPAC Name sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][3][5]diazepin-1-ide[3]5-(3-(5-thioxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4,5-tetrahydronaphtho[1,2-b][3][5]diazepine-2,4-dione
CAS Number 1239578-80-3[3]Not available
Molecular Formula C21H13N4NaO3S[4]C21H14N4O3S
Physical Form Solid[3]Likely solid
Solubility Generally higher aqueous solubility due to its ionic nature. One study notes the polarity of this compound, which is characteristic of its salt form.[6]Expected to have lower aqueous solubility and higher lipid solubility compared to the sodium salt.
Stability Generally more stable in the solid state.May be more susceptible to degradation, particularly in solution.
Hygroscopicity May be more hygroscopic (tendency to absorb moisture from the air).Likely to be less hygroscopic.
Melting Point Expected to be higher due to the ionic lattice structure.Expected to be lower than the sodium salt.
Purity Commercially available with high purity (e.g., 99.39%).[3]Dependent on the synthesis and purification process.

Biological Activity and Pharmacokinetics: A Comparative Perspective

The choice between a salt and freebase form can have significant implications for the biological activity and pharmacokinetic profile of a drug.

ParameterThis compound Sodium SaltThis compound Freebase (Predicted)
Mechanism of Action Selective antagonist of the P2X4 receptor.[1][2]Expected to have the same intrinsic mechanism of action, targeting the P2X4 receptor.
In Vitro Potency (IC50) The inhibitory effect of this compound on P2X4R-mediated Ca2+ influx has been characterized, though the specific form is often not stated.[6]The intrinsic potency at the receptor level should be identical to the sodium salt, as the active moiety is the same. However, apparent potency in cell-based assays could be influenced by differences in solubility and membrane permeability.
Absorption Higher aqueous solubility may facilitate dissolution at the site of administration.Higher lipophilicity may enhance passive diffusion across biological membranes, potentially leading to faster absorption.
Distribution The polarity of the sodium salt form has been suggested to limit its penetration of the central nervous system (CNS).[6]The less polar freebase might exhibit increased CNS penetration, which could be advantageous or disadvantageous depending on the therapeutic target.
Metabolism & Excretion The metabolic and excretion pathways are determined by the core molecular structure.The route of metabolism and excretion is expected to be the same as the sodium salt.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further investigation.

Inhibition of NLRP3 Inflammasome Signaling in THP-1 Cells[3][4]
  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • LPS Priming: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 inflammasome components.

  • This compound Treatment: Cells are pre-incubated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period.

  • NLRP3 Activation: The NLRP3 inflammasome is activated by adding ATP.

  • Analysis:

    • IL-1β Release: The concentration of secreted IL-1β in the cell culture supernatant is measured by ELISA.

    • Caspase-1 Activity: The activity of caspase-1 in cell lysates is determined using a specific activity assay.

    • Western Blot: The expression levels of NLRP3, ASC, and caspases in cell lysates are analyzed by Western blotting.

Assessment of a Murine Model of Colitis[3][4]
  • Induction of Colitis: Colitis is induced in mice by intrarectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).

  • Drug Administration: this compound is administered orally to the mice daily for a defined period.

  • Evaluation of Colitis Severity:

    • Clinical Parameters: Body weight, stool consistency, and rectal bleeding are monitored daily.

    • Macroscopic and Microscopic Scoring: At the end of the study, the colon is excised, and the macroscopic damage is scored. Histological analysis of colonic tissue sections is performed to assess inflammation and tissue damage.

    • Biochemical Markers: Levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and myeloperoxidase (MPO) activity in the colonic tissue are measured.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental designs can aid in understanding the complex biological processes and research methodologies.

This compound Inhibition of the NLRP3 Inflammasome Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cytoplasm ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) P2X4R->NLRP3_Inflammasome Triggers assembly NP1815PX This compound NP1815PX->P2X4R Inhibits Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Cleaves pro-caspase-1 to pro_IL1b pro-IL-1β IL1b Mature IL-1β Caspase1->IL1b Cleaves pro-IL-1β to G cluster_0 In Vivo Model cluster_1 Ex Vivo Analysis start Induce Colitis in Mice (DNBS) treatment Oral Administration of This compound or Vehicle start->treatment monitoring Daily Monitoring (Body Weight, Clinical Score) treatment->monitoring end Sacrifice and Tissue Collection monitoring->end macro Macroscopic Scoring end->macro histo Histological Analysis end->histo biochem Biochemical Assays (Cytokines, MPO) end->biochem

References

The Role of the P2X4 Receptor in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain is a debilitating chronic condition arising from damage to the nervous system, often refractory to current analgesics.[1][2] A substantial body of evidence has identified the purinergic P2X4 receptor (P2X4R) as a critical mediator in the pathogenesis of neuropathic pain.[1][3][4] Following peripheral nerve injury, P2X4Rs are significantly upregulated in spinal microglia.[1][3][5] Activation of these receptors by adenosine (B11128) triphosphate (ATP) triggers a key signaling cascade, culminating in the release of brain-derived neurotrophic factor (BDNF).[6][7][8][9] BDNF then acts on dorsal horn neurons, causing a disruption of ionic homeostasis that leads to neuronal hyperexcitability and the characteristic symptoms of allodynia and hyperalgesia.[2][6] This guide provides an in-depth examination of the P2X4R's function in neuropathic pain, detailing the core signaling pathways, summarizing quantitative experimental data, and outlining key experimental protocols.

The Core Mechanism: Microglia-Neuron Signaling

The central mechanism of P2X4R-mediated neuropathic pain involves a sophisticated interplay between spinal cord microglia and dorsal horn neurons.

2.1 Upregulation of P2X4R in Microglia: Following peripheral nerve injury (PNI), microglia in the dorsal horn of the spinal cord become activated.[3] This activated state is characterized by a marked upregulation of P2X4R expression.[1][3][10] This upregulation is not a generic inflammatory response, as it is observed after nerve injury but not peripheral tissue inflammation.[1][3] Several factors are known to drive this process, including the chemokine CCL21 released from damaged neurons, the extracellular matrix protein fibronectin, and the transcription factor interferon regulatory factor 8 (IRF8).[1][2][3][11]

2.2 ATP-Mediated P2X4R Activation and Downstream Signaling: Damaged neurons and other cells release ATP, which acts as a primary signaling molecule. This extracellular ATP binds to the newly upregulated P2X4Rs on the surface of microglia.[1][6][11] The P2X4R is an ATP-gated cation channel; its activation leads to an influx of calcium (Ca²⁺) into the microglia.[6][7][12] This calcium influx initiates a critical intracellular signaling cascade involving the phosphorylation and activation of p38 mitogen-activated protein kinase (p38-MAPK).[7][9][12]

2.3 BDNF Synthesis and Release: The activation of the p38-MAPK pathway is a crucial step that leads to both the synthesis and release of BDNF from microglia.[7][12][13] Studies have shown this process is biphasic: an initial, rapid release of a pre-existing pool of BDNF within minutes, followed by a later, sustained phase of release that is dependent on new protein synthesis.[7][12][13][14] The release itself is mediated by a SNARE-dependent exocytosis mechanism.[7][12][13]

2.4 Neuronal Disinhibition via BDNF-TrkB Signaling: Microglia-derived BDNF is released into the synaptic cleft, where it binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), located on the postsynaptic membrane of lamina I dorsal horn neurons.[2][6][15] This BDNF-TrkB signaling cascade triggers the downregulation of the potassium-chloride cotransporter KCC2 in these neurons.[2][6][15][16] KCC2 is essential for maintaining the low intracellular chloride concentration required for the hyperpolarizing (inhibitory) action of GABA and glycine (B1666218).

The reduction in KCC2 function leads to an accumulation of intracellular chloride, causing a depolarizing shift in the anion reversal potential.[2] Consequently, when GABA or glycine binds to their respective receptors (GABA-A receptors), the resulting ion flow is no longer inhibitory. Instead, it becomes less hyperpolarizing or even depolarizing, an effect known as "disinhibition".[2][15] This loss of inhibitory tone results in the hyperexcitability of nociceptive neurons, which is the cellular basis for tactile allodynia (pain from a non-painful stimulus) and hyperalgesia.[2][6][15]

Signaling Pathway Diagram

P2X4R_Neuropathic_Pain_Pathway cluster_Neuron Damaged Primary Afferent Neuron cluster_Microglia Spinal Microglia cluster_DHN Dorsal Horn Neuron (Lamina I) NerveInjury Peripheral Nerve Injury ATP_Release ATP Release NerveInjury->ATP_Release CCL21_Release CCL21 Release NerveInjury->CCL21_Release P2X4R P2X4 Receptor ATP_Release->P2X4R P2X4R_Upreg P2X4R Upregulation CCL21_Release->P2X4R_Upreg Induces Ca_Influx Ca²⁺ Influx P2X4R->Ca_Influx ATP Binding p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK BDNF_Synth BDNF Synthesis & Release p38_MAPK->BDNF_Synth TrkB TrkB Receptor BDNF_Synth->TrkB BDNF KCC2_Down KCC2 Downregulation TrkB->KCC2_Down Cl_Accum ↑ Intracellular [Cl⁻] KCC2_Down->Cl_Accum Disinhibition GABAergic Disinhibition Cl_Accum->Disinhibition Hyperexcitability Neuronal Hyperexcitability Disinhibition->Hyperexcitability Pain Allodynia / Hyperalgesia Hyperexcitability->Pain

Caption: P2X4R-mediated signaling cascade in neuropathic pain.

Quantitative Data from Key Experiments

The following tables summarize quantitative findings from seminal studies, demonstrating the critical role of the P2X4R pathway in neuropathic pain.

Table 1: P2X4R Expression and Function Post-Nerve Injury

Parameter Measured Animal Model Time Post-Injury Observation Significance Reference
P2X4R mRNA Expression Rat, Spared Nerve Injury (SNI) 14 Days ~4-fold increase in ipsilateral spinal cord P2X4R is transcriptionally upregulated. (Tsuda et al., 2003)
P2X4R-immunoreactive cells Mouse, SNI 7 Days Significant increase in Iba1-positive microglia Upregulation is specific to microglia. (Ulmann et al., 2008)
BDNF Release from Microglia In vitro (cultured microglia) 60 mins post-ATP ~250% increase in BDNF release P2X4R activation directly causes BDNF release. [17]

| p-p38 MAPK Expression | In vitro (cultured microglia) | 60 mins post-ATP | Significant increase vs. control | Confirms p38 MAPK as a downstream effector. |[17] |

Table 2: Behavioral Outcomes of P2X4R Modulation

Intervention Animal Model Outcome Measure Result Conclusion Reference
P2X4R Knockout (KO) Mouse, SNI Paw Withdrawal Threshold (g) KO mice showed no significant decrease in threshold vs. ~0.2g for WT P2X4R is necessary for mechanical allodynia. [8][18]
Intrathecal P2X4R Antagonist (TNP-ATP) Rat, Chronic Constriction Injury (CCI) Paw Withdrawal Threshold (g) Reversed CCI-induced decrease in threshold Pharmacological blockade of P2X4R is analgesic. [19]
Intrathecal P2X4R-stimulated Microglia Naive Rat Paw Withdrawal Threshold (g) Caused a significant decrease in threshold (~6g to <2g) Activation of microglial P2X4R is sufficient to induce pain. [9]

| Intrathecal TrkB-Fc (BDNF scavenger) | Rat, SNI | Paw Withdrawal Threshold (g) | Reversed nerve injury-induced allodynia | BDNF is the critical link between microglia and neurons. |[6] |

Key Experimental Protocols

Reproducing the findings that underpin the P2X4R hypothesis requires specific and validated experimental procedures.

4.1 Animal Models of Neuropathic Pain

  • Chronic Constriction Injury (CCI):

    • Species: Sprague-Dawley Rat.

    • Methodology: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with about 1 mm spacing. The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow. The incision is then closed in layers. This model produces robust thermal hyperalgesia and mechanical allodynia.[20]

  • Spared Nerve Injury (SNI):

    • Species: C57BL/6 Mouse or Rat.

    • Methodology: Following anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are tightly ligated with fine suture (e.g., 6-0 silk) and sectioned distal to the ligation, removing a small fragment of the distal nerve stump. Care is taken to leave the sural nerve intact. The muscle and skin are then closed. This model produces a very consistent and long-lasting mechanical allodynia in the lateral part of the paw, innervated by the intact sural nerve.[20]

4.2 Behavioral Assessment of Pain

  • Mechanical Allodynia (von Frey Test):

    • Methodology: Animals are placed in individual plexiglass chambers on an elevated mesh floor and allowed to acclimate. A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The test begins with a mid-range filament. A positive response is a brisk withdrawal or flinching of the paw. The 50% paw withdrawal threshold is calculated using the up-down method (Dixon's method). A significant decrease in the force required to elicit a withdrawal indicates mechanical allodynia.

4.3 Molecular and Cellular Analysis

  • Immunohistochemistry (IHC) for P2X4R in Spinal Cord:

    • Methodology:

      • Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The lumbar spinal cord (L4-L6 segments) is dissected, post-fixed in 4% PFA, and cryoprotected in a sucrose (B13894) solution.

      • Sectioning: The tissue is sectioned on a cryostat (e.g., 20-30 µm thickness).

      • Staining: Sections are permeabilized (e.g., with Triton X-100), blocked (e.g., with normal goat serum), and incubated overnight at 4°C with a primary antibody against P2X4R (e.g., rabbit anti-P2X4R). For co-localization, another primary antibody for a microglial marker (e.g., mouse anti-Iba1) is used simultaneously.

      • Detection: Sections are washed and incubated with species-appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594).

      • Imaging: Sections are mounted and imaged using a confocal microscope to visualize and quantify the expression and cellular localization of P2X4R.

  • Western Blot for BDNF and p-p38 MAPK:

    • Methodology:

      • Sample Preparation: Spinal cord tissue or cultured microglial cell pellets are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

      • Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.

      • Transfer: Proteins are transferred from the gel to a PVDF membrane.

      • Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with a primary antibody against BDNF, phospho-p38 MAPK, or total p38 MAPK. A loading control antibody (e.g., anti-β-actin) is also used.

      • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify protein levels relative to the loading control.

Experimental Workflow Diagramdot

Experimental_Workflow

References

Role of P2X4R in neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the P2X4 Receptor in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2X4 receptor (P2X4R), an ATP-gated cation channel, has emerged as a pivotal player in the intricate landscape of neuroinflammation. Predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS), P2X4R is dynamically regulated in response to injury and disease. Its activation by extracellular ATP, a key danger signal, initiates a cascade of downstream signaling events that profoundly influence microglial phenotype, cytokine secretion, and neuronal function. This technical guide provides a comprehensive overview of the multifaceted role of P2X4R in neuroinflammatory and neurodegenerative conditions, including neuropathic pain, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. We present a synthesis of key quantitative data, detailed experimental protocols for studying P2X4R, and visual representations of its signaling pathways and associated experimental workflows to serve as a critical resource for researchers and professionals in drug development.

Introduction: The P2X4 Receptor in the Central Nervous System

The P2X4 receptor is a member of the P2X family of ionotropic purinergic receptors.[1] It forms a trimeric, non-selective cation channel with a notable permeability to calcium (Ca²⁺).[1][2] While expressed in various cell types, its role within the CNS has become a major focus of research due to its significant upregulation on microglia during neuroinflammatory states.[3] In the healthy brain, microglial P2X4R expression is maintained at low levels. However, in response to neuronal injury, pathogens, or other inflammatory stimuli, its expression is dramatically increased, sensitizing microglia to ATP signaling.[1][4] This transition to a "P2X4R-positive" reactive state is a hallmark of neuroinflammation.[4][5]

The Role of P2X4R in Neuroinflammatory Conditions

The functional consequences of P2X4R activation are context-dependent, exhibiting both detrimental and beneficial effects across different neurological disorders.

  • Neuropathic Pain: Following peripheral nerve injury, P2X4R is significantly upregulated in spinal cord microglia.[1][6] ATP released from damaged neurons activates these receptors, leading to the release of brain-derived neurotrophic factor (BDNF).[6] BDNF, in turn, acts on dorsal horn neurons, causing a shift in the chloride gradient that leads to neuronal hyperexcitability and contributes to the sensation of pain from non-painful stimuli (tactile allodynia).[4][5] Pharmacological blockade or genetic deletion of P2X4R has been shown to alleviate neuropathic pain in animal models.[1][7][8]

  • Multiple Sclerosis (MS): In experimental autoimmune encephalomyelitis (EAE), an animal model of MS, the role of P2X4R is more complex. While its expression is upregulated in microglia within inflammatory lesions, its activation appears to be beneficial.[9] Potentiation of P2X4R signaling with the allosteric modulator ivermectin promotes a switch in microglia towards an anti-inflammatory, pro-remyelinating phenotype, enhances myelin phagocytosis, and ameliorates clinical symptoms in EAE mice.[9] Conversely, blockade of P2X4R exacerbates the disease.[9]

  • Alzheimer's Disease (AD): In the context of AD, P2X4R is implicated in the neuroinflammatory processes surrounding amyloid-beta (Aβ) plaques.[4] Upregulated P2X4R on microglia may contribute to synaptic dysfunction and neuronal damage.[4] P2X4R activation has been linked to the potentiation of Aβ-induced toxicity.[10]

  • Parkinson's Disease (PD): P2X4R is upregulated in animal models of PD, and its activation is thought to contribute to the inflammatory response and the degeneration of dopaminergic neurons.[3] One proposed mechanism involves P2X4R-mediated activation of the NLRP3 inflammasome in microglia, leading to the release of pro-inflammatory cytokines like IL-1β.[3][10] Overexpression of P2X4R in a rat model of PD was found to upregulate interleukin-6 (IL-6) and exacerbate dopaminergic neuron loss.[11]

  • Ischemic Stroke: Following ischemic injury, P2X4R expression is upregulated in microglia.[4][5] Inhibition of P2X4R has been shown to be neuroprotective by promoting a shift from a pro-inflammatory to an anti-inflammatory microglial phenotype.[4][5]

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the pharmacology and expression of P2X4R in the context of neuroinflammation.

Table 1: P2X4R Agonist Potency

AgonistSpeciesCell Type/SystemAssay MethodEC₅₀ (µM)Reference(s)
ATPHumanHEK293Electrophysiology7.4 ± 0.5[12]
ATPRatXenopus OocytesElectrophysiology6.9 ± 0.8[12]
ATPRatHEK293Electrophysiology~3 - 10[2][13]
ATPHuman1321N1 AstrocytomaCa²⁺ Influx0.747 ± 0.180[14]
ATPMouse1321N1 AstrocytomaCa²⁺ Influx0.565 ± 0.085[14]
2-MeSATPHuman1321N1 AstrocytomaCa²⁺ Influx2 ± 0.2[14]
2-MeSATPMouse1321N1 AstrocytomaCa²⁺ Influx8 ± 2[14]

Table 2: P2X4R Antagonist Potency

AntagonistSpeciesCell Type/SystemAssay MethodIC₅₀ (µM)Reference(s)
5-BDBDHumanHEK293Electrophysiology1.2[12]
5-BDBDRatHEK293Electrophysiology0.75 ± 0.27[15][16]
5-BDBDMouse--Inactive[17]
TNP-ATPRatSmooth Muscle CellsElectrophysiology~micromolar[13]
PSB-12062HumanHEK293Ca²⁺ Influx1.38[12]
PSB-12062RatHEK293Ca²⁺ Influx0.928[12]
PSB-12062MouseHEK293Ca²⁺ Influx1.76[12]
BAY-1797Human--~0.1 (0.211)[17]
BAY-1797Rat--~0.1[17]
BAY-1797Mouse--~0.2 (0.141)[17]
BX430Human--0.426 (0.540)[17]
BX430Rat--Inactive[17]
BX430Mouse--Inactive[17]

Table 3: P2X4R Modulation of Microglial Phenotype and Function

ConditionModel SystemP2X4R ModulatorEffect on MicrogliaQuantitative ChangeReference(s)
Neuropathic Pain (PNI)Rat Spinal Cord-Upregulation of P2X4RSignificant increase post-injury[1][6]
EAEMouse Spinal CordTNP-ATP (Blockade)Increased pro-inflammatory phenotypeSignificant increase in iNOS+ cells[9]
EAEMouse Spinal CordIvermectin (Potentiation)Shift to anti-inflammatory phenotype-[9]
LPS StimulationPrimary MicrogliaTNP-ATP (Blockade)Increased pro-inflammatory gene expressionIncreased Ccl2 and Nos2 mRNA[18]
Ischemic StrokeMouse Brain5-BDBD (Inhibition)Promotes anti-inflammatory phenotype-[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of P2X4R's role in neuroinflammation.

Protocol 1: In Vitro Microglia Culture and Activation

Objective: To establish a primary microglial culture and induce a neuroinflammatory state to study P2X4R expression and function.

Materials:

  • P1-P3 mouse or rat pups

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 75 cm² tissue culture flasks

  • Lipopolysaccharide (LPS) and/or Interferon-gamma (IFN-γ)

  • P2X4R antagonist (e.g., 5-BDBD) or positive modulator (e.g., Ivermectin)

Procedure:

  • Mixed Glial Culture:

    • Isolate cortices from P1-P3 pups.

    • Mince the tissue and digest with trypsin.

    • Gently triturate to dissociate cells and plate the mixed cell suspension into T75 flasks.

    • Culture for 10-14 days to form a confluent astrocyte layer with microglia growing on top.[19][20]

  • Microglia Isolation:

    • Vigorously shake the flasks on an orbital shaker for 2 hours at 37°C to detach the microglia.[19][20]

    • Collect the supernatant containing the microglia.

  • Plating:

    • Centrifuge the microglial suspension, resuspend in fresh media, and perform a cell count.

    • Plate at the desired density (e.g., 5 x 10⁴ cells/well in a 96-well plate).

    • Allow cells to adhere for 24-48 hours.[19]

  • Inflammatory Activation:

    • Replace the medium with fresh medium containing LPS (e.g., 10-100 ng/mL) and/or IFN-γ (e.g., 50 ng/mL).[19]

  • Pharmacological Modulation:

    • For antagonist/modulator studies, pre-incubate the cells with the compound (e.g., 5-BDBD, 10 µM) for 30-60 minutes before adding the inflammatory stimulus.[19]

  • Incubation:

    • Incubate for the desired time (e.g., 4-6 hours for gene expression analysis, 24 hours for protein expression and cytokine release assays).[19]

  • Harvesting:

    • Collect the supernatant for cytokine analysis (e.g., ELISA).

    • Lyse the cells for RNA/protein extraction or fix them for imaging.[19]

Protocol 2: Functional Assessment by Calcium Imaging

Objective: To measure P2X4R-mediated intracellular calcium influx in response to ATP.

Materials:

  • Microglia cultured on glass-bottom dishes

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • ATP solution (agonist)

  • 5-BDBD (antagonist)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Dye Loading:

    • Wash cultured microglia with HBSS.

    • Incubate cells with Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS for 30-45 minutes at 37°C.[19][21]

  • De-esterification:

    • Wash cells three times with HBSS and incubate for a further 20-30 minutes to allow for complete de-esterification of the dye.[19]

  • Baseline Imaging:

    • Place the dish on the microscope stage and acquire baseline fluorescence images for 1-2 minutes.[19]

  • Stimulation and Recording:

    • Add ATP to the imaging buffer to achieve the desired final concentration.

    • For antagonist studies, pre-incubate with the antagonist for 15-30 minutes before ATP addition.[21]

    • Record the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Quantify the change in fluorescence intensity relative to the baseline.

Protocol 3: Immunohistochemistry for P2X4R in Brain Tissue

Objective: To visualize and quantify the expression and cellular localization of P2X4R in fixed brain tissue.

Materials:

  • 4% paraformaldehyde (PFA) fixed, cryoprotected brain tissue

  • Cryostat

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies: anti-P2X4R and a cell-type specific marker (e.g., anti-Iba1 for microglia)

  • Fluorophore-conjugated secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • Tissue Sectioning:

    • Perfuse the animal with PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA and then cryoprotect in 30% sucrose.[3]

    • Section the brain coronally at 30-40 µm using a cryostat.[3][22]

  • Staining:

    • Wash free-floating sections in PBS.[3][22]

    • Incubate sections in blocking solution for 1-2 hours at room temperature.[3][22]

    • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.[3][22]

    • Wash sections extensively in PBS.

    • Incubate with appropriate fluorophore-conjugated secondary antibodies for 2 hours at room temperature.[22]

    • Wash sections and mount on slides with mounting medium containing DAPI.

  • Imaging and Analysis:

    • Visualize sections using a confocal or fluorescence microscope.

    • Quantify co-localization of P2X4R with the microglial marker.

Protocol 4: Western Blotting for P2X4R

Objective: To quantify the total protein expression of P2X4R in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-P2X4R

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize cells or tissue in lysis buffer.[6][23]

    • Determine protein concentration using a BCA or Bradford assay.[23]

  • SDS-PAGE and Transfer:

    • Separate protein lysates (20-50 µg) on an SDS-PAGE gel.[6][23][24]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[6][23]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[6]

    • Incubate with the primary anti-P2X4R antibody overnight at 4°C.[23]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[24]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key P2X4R signaling pathways and experimental workflows.

P2X4R Signaling in Microglia

P2X4R_Signaling ATP ATP (from damaged cells) P2X4R P2X4R ATP->P2X4R Ca_influx Ca²⁺ Influx P2X4R->Ca_influx opens channel p38_MAPK p38 MAPK Ca_influx->p38_MAPK activates NLRP3 NLRP3 Inflammasome Ca_influx->NLRP3 activates Phenotype Microglial Phenotype Shift (Pro- vs. Anti-inflammatory) Ca_influx->Phenotype BDNF_release BDNF Release p38_MAPK->BDNF_release stimulates Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-6) NLRP3->Cytokines mediates

Caption: P2X4R signaling cascade in microglia.

Experimental Workflow for P2X4R Functional Analysis

Experimental_Workflow cluster_model Model System cluster_stimulus Stimulation/Intervention cluster_analysis Analysis model_choice Choose Model: - Primary Microglia Culture - Animal Model (e.g., PNI, EAE) stimulus Apply Stimulus: - LPS/IFN-γ (in vitro) - Nerve Injury (in vivo) model_choice->stimulus treatment Administer Treatment: - P2X4R Antagonist (e.g., 5-BDBD) - P2X4R Modulator (e.g., Ivermectin) stimulus->treatment expression Expression Analysis: - qPCR (mRNA) - Western Blot (Protein) - IHC (Localization) treatment->expression functional Functional Analysis: - Calcium Imaging - Patch Clamp treatment->functional phenotype Phenotypic Analysis: - Cytokine ELISA - Phagocytosis Assay treatment->phenotype behavioral Behavioral Analysis (in vivo): - von Frey Test (Pain) - EAE Clinical Scoring treatment->behavioral

Caption: General experimental workflow for investigating P2X4R.

Conclusion

The P2X4 receptor stands as a compelling and multifaceted target in the field of neuroinflammation. Its differential roles in various CNS disorders underscore the importance of a nuanced understanding of its signaling pathways and regulatory mechanisms. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to explore the therapeutic potential of modulating P2X4R activity. Future investigations focusing on the development of highly selective P2X4R modulators and a deeper understanding of its cell-type-specific functions will be critical in translating the wealth of preclinical findings into novel treatments for a range of debilitating neurological conditions.

References

Unveiling the Molecular Handshake: A Technical Guide to the NP-1815-PX Binding Site on the P2X4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor (P2X4R), a trimeric ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of pathologies, most notably neuropathic pain and inflammatory disorders.[1][2][3] Its activation in microglia within the central nervous system is a critical event in the cascade leading to pain hypersensitivity.[4][5] Consequently, the development of selective P2X4R antagonists is an area of intense research. NP-1815-PX is a novel, potent, and selective antagonist of the P2X4R, demonstrating anti-allodynic effects in preclinical models of chronic pain.[4][5][6] This technical guide provides an in-depth exploration of the binding site of this compound on the P2X4R, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular and experimental frameworks.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of this compound against various P2X receptor subtypes.

Table 1: Inhibitory Potency (IC50) of this compound on P2X4 Receptors

Species/ReceptorIC50 (µM)Assay TypeCell LineReference
Human P2X4R0.26[Ca2+]i influx1321N1[4][5][7]
Rat P2X4RInhibitory effect demonstrated[Ca2+]i influx1321N1[4]
Mouse P2X4RInhibitory effect demonstrated[Ca2+]i influx1321N1[4]

Table 2: Selectivity Profile of this compound against other P2X Receptor Subtypes

Receptor SubtypeIC50 (µM)Fold Selectivity vs. hP2X4RAssay TypeCell LineReference
Human P2X1R>30>115[Ca2+]i influx1321N1[7]
Human P2X2R7.3~28[Ca2+]i influx1321N1[7]
Rat P2X3R>30>115[Ca2+]i influx1321N1[7]
Human P2X2/3R>30>115[Ca2+]i influx1321N1[7]
Human P2X7R>30>115[Ca2+]i influx1321N1[7]

The Allosteric Binding Site of this compound

This compound is characterized as an allosteric antagonist, meaning it inhibits receptor function by binding to a site distinct from the orthosteric ATP-binding site.[1] This allosteric binding site is located in the upper body of the receptor, at the interface between the trimer subunits.[1] This location distinguishes it from other known allosteric sites on P2X receptors. While the precise amino acid residues that form the binding pocket for this compound have not been definitively identified through co-crystallization or cryo-EM studies, its location at the subunit interface suggests a mechanism of action that likely involves preventing the conformational changes required for channel opening upon ATP binding.

For context, other P2X4R-selective antagonists, such as BX430 and BAY-1797, also bind to an allosteric site at the subunit interface in the extracellular domain, as revealed by cryo-EM structures of the zebrafish P2X4 receptor.[8] These antagonists induce a structural rearrangement of the binding pocket that stabilizes the closed state of the channel. It is plausible that this compound employs a similar mechanism.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the P2X4R signaling pathway, the inhibitory action of this compound, and the logical relationship of its binding site to other functional domains of the receptor.

P2X4R_Signaling_Pathway cluster_microglia Microglia ATP ATP P2X4R P2X4R ATP->P2X4R Binds to Ca2_influx Ca2+ Influx P2X4R->Ca2_influx Opens channel NP_1815_PX NP_1815_PX NP_1815_PX->P2X4R Allosterically inhibits p38_MAPK p38 MAPK Activation Ca2_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release Neuronal_Sensitization Neuronal Sensitization BDNF_release->Neuronal_Sensitization Chronic_Pain Chronic_Pain Neuronal_Sensitization->Chronic_Pain

Figure 1: P2X4R signaling cascade in microglia and the inhibitory action of this compound.

P2X4R_Structure_Binding_Sites P2X4R Trimer and Binding Sites cluster_receptor P2X4 Receptor Trimer Subunit_A Subunit_A TM_Domain Transmembrane Domain (Ion Pore) Subunit_A->TM_Domain Forms Subunit_B Subunit_B Subunit_B->TM_Domain Subunit_C Subunit_C Subunit_C->TM_Domain ATP_Site Orthosteric ATP Binding Site ATP_Site->Subunit_B Intersubunit NP_1815_PX_Site Allosteric Site (this compound) NP_1815_PX_Site->Subunit_C Intersubunit (Upper Body)

Figure 2: Logical relationship of the this compound allosteric binding site on the P2X4R trimer.

Experimental Protocols

The characterization of this compound and the elucidation of its binding site rely on a combination of cellular and electrophysiological assays. Below are detailed methodologies for key experiments.

Intracellular Calcium Influx Assay

This assay is fundamental for determining the inhibitory potency (IC50) of P2X4R antagonists.

Objective: To measure the effect of this compound on ATP-induced intracellular calcium ([Ca2+]i) increase in cells expressing P2X4R.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) or astrocytoma (1321N1) cells are stably transfected with the cDNA for the desired P2X4R subtype (e.g., human, rat, or mouse). Cells are cultured in appropriate media until they reach optimal confluency for the assay.

  • Fluorescent Dye Loading: Cells are seeded onto 96-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution.

  • Compound Pre-incubation: Various concentrations of this compound are added to the wells and incubated for a defined period (e.g., 10-15 minutes) to allow for binding to the receptor.[1]

  • Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence imaging plate reader. The P2X4R agonist, ATP, is injected into the wells to a final concentration known to elicit a submaximal response (e.g., 1-10 µM).[1] Fluorescence intensity is measured kinetically before and after the addition of ATP.

  • Data Analysis: The increase in fluorescence upon ATP stimulation corresponds to the influx of Ca2+. The inhibitory effect of this compound is calculated as the percentage reduction in the ATP-induced calcium response compared to the control (agonist alone). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Assay_Workflow Start Start Cell_Culture Culture P2X4R-expressing cells Start->Cell_Culture Dye_Loading Load cells with Ca2+ sensitive dye Cell_Culture->Dye_Loading Pre_incubation Pre-incubate with this compound Dye_Loading->Pre_incubation ATP_Stimulation Stimulate with ATP Pre_incubation->ATP_Stimulation Data_Acquisition Measure fluorescence intensity ATP_Stimulation->Data_Acquisition Data_Analysis Calculate % inhibition and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for an intracellular calcium influx assay.

Electrophysiological Recordings (Patch-Clamp)

Whole-cell patch-clamp electrophysiology provides a more direct measure of ion channel function and can be used to further characterize the mechanism of antagonism.

Objective: To measure the effect of this compound on ATP-gated currents in single cells expressing P2X4R.

Methodology:

  • Cell Preparation: Cells expressing P2X4R are prepared on coverslips suitable for microscopy.

  • Recording Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of transmembrane currents.

  • Compound and Agonist Application: A rapid solution exchange system is used to apply extracellular solution containing ATP, with or without pre-incubation of this compound.

  • Data Acquisition and Analysis: The current flowing through the P2X4R channels in response to ATP is recorded. The inhibitory effect of this compound is determined by the reduction in the peak current amplitude. This technique can also reveal details about the mechanism of action, such as whether the antagonist affects the channel's activation or desensitization kinetics.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the function of P2X4R and a promising lead compound for the development of therapeutics for chronic pain and inflammation. It exerts its inhibitory effect through an allosteric binding site located at the subunit interface in the upper body of the receptor, a site distinct from other known modulators. While the precise molecular determinants of this binding pocket are yet to be fully elucidated, the available data provide a strong foundation for its characterization.

Future research should focus on obtaining high-resolution structural information of the P2X4R in complex with this compound, for example, through cryo-electron microscopy. This would provide a definitive map of the binding site and the key amino acid residues involved in the interaction. Furthermore, site-directed mutagenesis studies guided by this structural information and computational docking simulations will be instrumental in confirming the binding mode and understanding the molecular basis for its potency and selectivity. Such studies will be crucial for the rational design of next-generation P2X4R antagonists with improved pharmacokinetic and pharmacodynamic properties.

References

The Modulatory Role of NP-1815-PX on Microglial Activation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in orchestrating neuroinflammatory responses. Their activation is a hallmark of various neurological disorders, including neuropathic pain, Alzheimer's disease, and multiple sclerosis. Consequently, molecules that can modulate microglial activation are of significant therapeutic interest. NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel expressed on microglia that is implicated in inflammatory signaling.[1][2][3] This document provides a detailed technical guide on the effects of this compound on microglial activation, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: P2X4 Receptor Antagonism

This compound exerts its effects primarily through the selective blockade of the P2X4 receptor.[1][2][3] In pathologically stimulated microglia, the activation of P2X4R by extracellular ATP leads to a cascade of downstream events, including the release of pro-inflammatory mediators. By antagonizing this receptor, this compound can mitigate these inflammatory responses.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and effects of this compound.

Table 1: Potency of this compound

TargetAssayCell LineIC50Reference
Human P2X4 Receptor[Ca2+]i influxhP2X4R-1321N10.26 µM[1]

Table 2: Effect of this compound on Inflammatory Markers in THP-1 Cells *

TreatmentAnalyteEffectConcentrationReference
LPS + ATPIL-1β releaseSignificant reduction10 µM[4][5]
LPS + ATPNLRP3 expressionDecrease0.1 - 10 µM[4][5]
LPS + ATPCaspase-1 expressionDecrease0.1 - 10 µM[4][5]
LPS + ATPCaspase-5 expressionSignificant reduction0.1 - 10 µM[4]
LPS + ATPCaspase-8 expressionSignificant reduction0.1 - 10 µM[4]

*It is critical to note that the primary source for the data in this table is a retracted publication.[4][5] While the data is presented here for informational purposes, it should be interpreted with caution and requires independent verification.

Signaling Pathways Modulated by this compound

This compound is understood to interfere with at least two major signaling pathways in microglia upon their activation.

1. P2X4R-p38 MAPK-BDNF Pathway

Activation of the P2X4 receptor in microglia by ATP triggers an influx of Ca2+, which in turn activates the p38 MAPK signaling cascade. This leads to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in microglia-neuron communication that contributes to neuropathic pain. By blocking the initial P2X4R activation, this compound can inhibit this entire pathway.

P2X4R_BDNF_Pathway ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Ca_influx Ca²⁺ Influx P2X4R->Ca_influx NP1815PX This compound NP1815PX->P2X4R Inhibits p38MAPK p38 MAPK Activation Ca_influx->p38MAPK BDNF BDNF Synthesis & Release p38MAPK->BDNF Neuronal_Communication Altered Neuronal Communication (e.g., Neuropathic Pain) BDNF->Neuronal_Communication NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) Pro_IL1B Pro-IL-1β Synthesis IL1B Mature IL-1β Secretion Pro_IL1B->IL1B NLRP3_inactive Inactive NLRP3 ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R NLRP3_active NLRP3 Inflammasome Assembly P2X4R->NLRP3_active NP1815PX This compound NP1815PX->P2X4R Inhibits Caspase1 Caspase-1 Activation NLRP3_active->Caspase1 Caspase1->IL1B Cleavage Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture Primary Microglia or BV-2 / THP-1 cells Pretreat Pre-treatment with This compound (various doses) Culture->Pretreat Stimulate Stimulation with LPS (Priming) + ATP (Activation) Pretreat->Stimulate ELISA ELISA (IL-1β, TNF-α, IL-6) from supernatant Stimulate->ELISA WB Western Blot (NLRP3, Caspase-1) from cell lysate Stimulate->WB IF Immunofluorescence (Iba1, CD68) Stimulate->IF

References

The Modulatory Landscape of NP-1815-PX: An In-Depth Technical Review of a Novel P2X4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This technical guide provides a comprehensive overview of the available scientific literature on NP-1815-PX and the established mechanisms of Brain-Derived Neurotrophic Factor (BDNF) release. Based on a thorough review of current research, there is no direct scientific evidence to date linking this compound to the modulation of BDNF release. This document will, therefore, address each topic individually to provide a valuable resource for future research and development.

Part 1: this compound - A Profile of a Selective P2X4 Receptor Antagonist

This compound is a novel, selective, and water-soluble antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2] Emerging research has highlighted its potential therapeutic applications in inflammatory conditions and asthma due to its multifaceted mechanism of action.[1][3]

Mechanism of Action

This compound primarily exerts its effects through the antagonism of the P2X4 receptor.[1][2] P2X4 receptors are widely expressed in the central and peripheral nervous systems and are implicated in neuropathic pain.[1] Beyond its action on P2X4 receptors, this compound has been shown to inhibit contractions in guinea pig tracheal and bronchial smooth muscles mediated through the prostanoid TP receptor.[1][4] This dual antagonism suggests a broader therapeutic potential than initially anticipated.

In the context of inflammation, this compound has been demonstrated to inhibit the NLRP3 inflammasome signaling pathway.[3] This is a critical pathway in the innate immune system that, when activated, leads to the release of pro-inflammatory cytokines such as IL-1β.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Inhibitory Effects of this compound on Receptor-Mediated Responses

Cell/Tissue TypeAgonistMeasured ResponseThis compound Concentration% Inhibition / EffectReference
1321N1 cells expressing hP2X4RATP (1 μM)Intracellular Ca2+ response30 nM - 100 μMConcentration-dependent inhibition[2]
1321N1 cells expressing rP2X3RATP (0.3 μM)Intracellular Ca2+ responseUp to 100 μMNo significant effect[2]
1321N1 cells expressing hP2X7RBzATP (10 μM)Intracellular Ca2+ responseUp to 100 μMNo significant effect[2]
Guinea pig epithelium-intact TSMATPContraction10⁻⁵ MStrong suppression[1]
Human TP receptor-expressing cellsU46619Intracellular Ca2+ increase10⁻⁵–10⁻⁴ MStrong suppression[1]

Table 2: Effects of this compound in a Murine Model of Colitis

ParameterTreatment GroupOutcomeReference
Body Weight DecreaseThis compoundAttenuated[3]
Spleen Weight IncreaseThis compoundAttenuated[3]
Macroscopic & Microscopic Colonic DamageThis compoundAmeliorated[3]
Tissue IL-1β LevelsThis compoundDecreased[3]
Caspase-1 Expression & ActivityThis compoundDecreased[3]

Note: A study on the anti-inflammatory effects of this compound in a murine model of colitis has been retracted.[5][6] The data presented here is for informational purposes and should be interpreted with caution.

Experimental Protocols

P2X4 Receptor Antagonism Assay:

  • Cell Line: 1321N1 human astrocytoma cells stably expressing human P2X4 receptor (hP2X4R), rat P2X3 receptor (rP2X3R), or human P2X7 receptor (hP2X7R).

  • Method: Measurement of agonist-induced intracellular Ca2+ ([Ca2+]i) responses.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of this compound (e.g., 30 nM to 100 μM) for 15 minutes.

    • An agonist is applied (e.g., 1 μM ATP for hP2X4R, 0.3 μM ATP for rP2X3R, or 10 μM BzATP for hP2X7R).

    • The resulting change in [Ca2+]i is measured using a fluorescent calcium indicator.

    • The inhibitory effect of this compound is calculated as the percentage of the control response (agonist alone).[2]

Guinea Pig Tracheal Smooth Muscle Contraction Assay:

  • Tissue: Tracheal smooth muscle (TSM) preparations from male Hartley guinea pigs.

  • Method: Measurement of isometric tension.

  • Procedure:

    • Epithelium-intact TSM preparations are mounted in organ baths.

    • A baseline tension is established.

    • Contractions are induced by an agonist (e.g., ATP).

    • The effect of this compound (e.g., 10⁻⁵ M) on the agonist-induced contraction is measured.[1]

Signaling Pathway and Experimental Workflow Diagrams

NP1815PX_Mechanism cluster_inflammation Inflammatory Response LPS LPS proIL1B pro-IL-1β LPS->proIL1B Primes ATP_ext Extracellular ATP P2X4R P2X4 Receptor ATP_ext->P2X4R Activates NLRP3 NLRP3 Inflammasome P2X4R->NLRP3 Activates NP1815PX This compound NP1815PX->P2X4R Inhibits Caspase1 Caspase-1 NLRP3->Caspase1 Activates Caspase1->proIL1B Cleaves IL1B IL-1β Release Inflammatory_Response Inflammatory_Response IL1B->Inflammatory_Response Drives Experimental_Workflow start Start: Cell/Tissue Preparation preincubation Pre-incubation with this compound start->preincubation agonist Agonist Application preincubation->agonist measurement Measurement of Response (e.g., [Ca2+]i, Muscle Contraction) agonist->measurement analysis Data Analysis measurement->analysis end End analysis->end BDNF_Release_Pathway cluster_neuronal_activity Neuronal Activity Glutamate Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Activates AMPAR AMPA Receptor Glutamate->AMPAR Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx VGCC Voltage-Gated Ca2+ Channel AMPAR->VGCC Depolarizes & Activates VGCC->Ca_influx BDNF_vesicle BDNF-containing Vesicle Ca_influx->BDNF_vesicle Triggers Fusion BDNF_release BDNF Release BDNF_vesicle->BDNF_release

References

Unveiling the Thromboxane A2 Receptor Antagonist Activity of NP-1815-PX: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the thromboxane (B8750289) A2 (TP) receptor antagonist activity of NP-1815-PX, a compound primarily recognized for its selective P2X4 receptor antagonism. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound and its potential therapeutic applications beyond its primary target. Herein, we detail the quantitative data, experimental methodologies, and relevant signaling pathways associated with the TP receptor-modulating effects of this compound.

Core Findings on TP Receptor Antagonism

This compound has demonstrated significant inhibitory effects on the TP receptor, a G-protein coupled receptor involved in a multitude of physiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction. While this compound is a potent antagonist of the P2X4 receptor, its off-target activity on the TP receptor is a noteworthy characteristic that may contribute to its overall pharmacological effects. Studies have shown that this antagonistic action on the TP receptor is a specific feature of this compound and not a common trait among P2X receptor antagonists.[1]

Quantitative Analysis of TP Receptor Antagonist Activity

The potency of this compound as a TP receptor antagonist has been quantified in functional assays. The following table summarizes the key quantitative data available.

ParameterValueAssay SystemAgonistReference
Apparent pA24.59Guinea Pig Tracheal Smooth Muscle ContractionU46619[1]
Primary Target IC50 (for comparison)0.26 µMHuman P2X4 Receptor-Expressing 1321N1 Cells (Intracellular Ca2+ Assay)ATP[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments that have elucidated the TP receptor antagonist activity of this compound.

Guinea Pig Tracheal and Bronchial Smooth Muscle Contraction Assay

This ex vivo assay assesses the ability of a compound to inhibit agonist-induced smooth muscle contraction.

Protocol:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheal and bronchial tissues are excised and placed in a Locke-Ringer solution. The tissues are cleaned of connective tissue, and the cartilage containing smooth muscle is cut into small pieces. For some experiments, the epithelium is denuded by gentle rubbing.[1]

  • Apparatus Setup: The tissue preparations are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 mixture. The tissues are connected to an isometric force transducer to record contractile responses.

  • Experimental Procedure: After an equilibration period, a stable baseline tension is established. Cumulative concentration-response curves to the TP receptor agonist U46619 are generated in the absence and presence of increasing concentrations of this compound.

  • Data Analysis: The antagonistic effect of this compound is quantified by calculating the apparent pA2 value from the Schild plot analysis of the concentration-response curves.[1]

Intracellular Calcium Mobilization Assay in Human TP Receptor-Expressing Cells

This in vitro assay measures the ability of a compound to block the increase in intracellular calcium concentration ([Ca2+]i) triggered by a TP receptor agonist.

Protocol:

  • Cell Culture: Human TP receptor-expressing cells are cultured in appropriate media and conditions.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM) for a specific duration, followed by washing to remove extracellular dye.

  • Fluorometric Measurement: The dye-loaded cells are placed in a fluorometer, and baseline fluorescence is recorded. The cells are then pre-incubated with various concentrations of this compound before being challenged with the TP receptor agonist U46619.[1]

  • Data Analysis: The change in fluorescence, which corresponds to the change in [Ca2+]i, is measured. The inhibitory effect of this compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound. The results are typically expressed as a percentage of inhibition.[1]

Signaling Pathways and Visualizations

To provide a clearer understanding of the molecular mechanisms involved, the following diagrams illustrate the TP receptor signaling pathway and the workflow of the key experimental assays.

TP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TP_Receptor TP Receptor Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction, Platelet Aggregation) Ca_release->Physiological_Response PKC->Physiological_Response U46619 U46619 (Agonist) U46619->TP_Receptor Activates NP1815PX This compound (Antagonist) NP1815PX->TP_Receptor Inhibits

Caption: TP receptor signaling cascade initiated by an agonist and inhibited by this compound.

Experimental_Workflow_SMC cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanasia of Guinea Pig Dissection Dissection of Tracheal/Bronchial Tissue Euthanasia->Dissection Preparation Preparation of Smooth Muscle Strips Dissection->Preparation Mounting Mounting in Organ Bath Preparation->Mounting Equilibration Equilibration Mounting->Equilibration NP1815PX_Incubation Incubation with This compound Equilibration->NP1815PX_Incubation Agonist_Addition Addition of U46619 (TP Receptor Agonist) Recording Recording of Isometric Contraction Agonist_Addition->Recording NP1815PX_Incubation->Agonist_Addition CRC Generation of Concentration-Response Curves Recording->CRC pA2 Calculation of pA2 Value CRC->pA2

Caption: Workflow for the guinea pig smooth muscle contraction assay.

Experimental_Workflow_Ca_Assay cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture of Human TP Receptor-Expressing Cells Dye_Loading Loading with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Washing Washing to Remove Extracellular Dye Dye_Loading->Washing Fluorometer Placement in Fluorometer Washing->Fluorometer Baseline Baseline Fluorescence Measurement Fluorometer->Baseline NP1815PX_Incubation Incubation with This compound Baseline->NP1815PX_Incubation Agonist_Challenge Challenge with U46619 (TP Agonist) NP1815PX_Incubation->Agonist_Challenge Fluorescence_Measurement Measurement of Fluorescence Change Agonist_Challenge->Fluorescence_Measurement Inhibition_Calculation Calculation of % Inhibition Fluorescence_Measurement->Inhibition_Calculation

Caption: Workflow for the intracellular calcium mobilization assay.

References

NP-1815-PX: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NP-1815-PX, a potent and selective antagonist of the P2X4 receptor. The document covers its core molecular properties, mechanism of action, and detailed experimental protocols for its application in preclinical research, with a focus on inflammatory and pain models.

Core Molecular Properties

This compound is a small molecule inhibitor of the P2X4 receptor, an ATP-gated ion channel. The compound is available as a free acid and as a sodium salt. The most consistent chemical information from published literature and chemical databases indicates the following properties:

PropertyThis compoundThis compound Sodium
Chemical Formula C₂₁H₁₄N₄O₃SC₂₁H₁₃N₄NaO₃S
Molecular Weight ~402.43 g/mol ~424.41 g/mol
Monoisotopic Mass 402.07867 Da[1]-
IUPAC Name 5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][2][3]benzodiazepine-2,4-dione[1]sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][2][4]diazepin-1-ide

Mechanism of Action: P2X4 Receptor Antagonism

This compound exerts its biological effects through the selective blockade of the P2X4 receptor. This receptor is a ligand-gated ion channel that, upon binding to extracellular adenosine (B11128) triphosphate (ATP), opens to allow the influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx of ions triggers a variety of downstream signaling pathways.

The antagonistic action of this compound has been shown to be effective in modulating inflammatory responses and neuropathic pain. Its key mechanisms include:

  • Inhibition of Inflammasome Activation: In immune cells, the activation of the P2X4 receptor can lead to the assembly and activation of the NLRP3 inflammasome. This multi-protein complex is crucial for the processing and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). By blocking the initial Ca²⁺ signal, this compound prevents the activation of the NLRP3 inflammasome, thereby reducing the release of IL-1β and mitigating the inflammatory cascade.

  • Modulation of Microglial Activity: In the central nervous system, P2X4 receptors are upregulated in microglia following nerve injury. The activation of these receptors contributes to the maintenance of chronic pain states. This compound has been demonstrated to produce anti-allodynic effects in animal models of herpetic and neuropathic pain by inhibiting the activity of these spinal microglia.

The following diagram illustrates the signaling pathway of the P2X4 receptor and the inhibitory action of this compound.

P2X4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Microglia Microglial Activation Ca_influx->Microglia IL1b IL-1β Release NLRP3->IL1b Inflammation Inflammation IL1b->Inflammation Pain Neuropathic Pain Microglia->Pain NP1815PX This compound NP1815PX->P2X4 Blocks Colitis_Workflow start Start acclimatization Animal Acclimatization start->acclimatization fasting Overnight Fasting acclimatization->fasting anesthesia Anesthesia fasting->anesthesia dnbs_induction Intrarectal DNBS Instillation anesthesia->dnbs_induction treatment Daily Treatment (this compound or Vehicle) dnbs_induction->treatment monitoring Daily Monitoring (Weight, Stool, Blood) treatment->monitoring Repeated Daily euthanasia Euthanasia & Colon Collection treatment->euthanasia End of Treatment Period monitoring->treatment assessment Assessment of Colitis (Macroscopic, Histological, Biochemical) euthanasia->assessment end End assessment->end Model_Selection objective Objective: Investigate Anti-inflammatory Effects of this compound question Which in vitro model is suitable? objective->question option1 Primary Immune Cells (e.g., PBMCs, Macrophages) question->option1 option2 Immortalized Cell Line (e.g., THP-1) question->option2 pros1 Pros: - High physiological relevance option1->pros1 cons1 Cons: - High donor variability - Limited availability - Difficult to transfect option1->cons1 pros2 Pros: - Readily available - High reproducibility - Easy to culture and manipulate option2->pros2 cons2 Cons: - Lower physiological relevance than primary cells option2->cons2 decision Decision: Use THP-1 cells for initial screening and mechanistic studies due to their reproducibility and ease of use. pros1->decision cons1->decision pros2->decision cons2->decision

References

An In-depth Technical Guide to the Discovery and Synthesis of NP-1815-PX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-1815-PX is a novel, potent, and selective antagonist of the P2X4 receptor (P2X4R), a ligand-gated ion channel implicated in various pathological processes, including chronic pain and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of P2X4R modulation. This document details the scientific journey from initial identification through to its evaluation in preclinical models, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing critical pathways and workflows.

Discovery of this compound

This compound, with the chemical name 5-[3-(5-thioxo-4H-[1][2]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][2]diazepine-2,4(3H,5H)-dione, was identified as a promising P2X4R antagonist through a comprehensive screening of a chemical library. The discovery process was aimed at identifying compounds with high potency and selectivity for the human P2X4 receptor over other P2X receptor subtypes.

The initial screening led to the identification of a hit compound which was then subjected to lead optimization to improve its pharmacological properties, resulting in the development of this compound.

Chemical Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in its entirety, a plausible synthetic route can be constructed based on the synthesis of structurally related compounds, particularly the naphtho[1,2-b][1][2]diazepin-2,4-dione core and the 5-thioxo-4H-[1][2]oxadiazole moiety. A United States Patent (US9873683B2) describes the synthesis of similar naphtho[1,2-b][2]diazepin-2,4-dione derivatives, which serves as a foundation for the proposed synthesis of the core structure of this compound. The synthesis of the side chain can be inferred from general methods for the formation of 1,2,4-oxadiazoles.

Proposed Synthetic Pathway:

The synthesis can be logically divided into the preparation of the core naphtho-diazepine-dione structure and the synthesis of the substituted phenyl side chain, followed by their coupling.

G cluster_0 Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Final Coupling A 2-Amino-1-naphthalenecarboxylic acid B Naphtho[1,2-b][1,4]diazepine-2,4(3H,5H)-dione A->B Multi-step synthesis G 5-Bromo-1H-naphtho[1,2-b][1,4]diazepine-2,4(3H,5H)-dione B->G Bromination C 3-Cyanobenzonitrile D N'-hydroxy-3-cyanobenzimidamide C->D Hydroxylamine E 3-(5-thioxo-4H-[1,2,4]oxadiazol-3-yl)benzonitrile D->E Thiophosgene F 3-(5-thioxo-4H-[1,2,4]oxadiazol-3-yl)phenylboronic acid E->F Hydrolysis & Borylation H This compound F->H G->H Suzuki Coupling

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action

This compound exerts its biological effects primarily through the selective antagonism of the P2X4 receptor. P2X4R is an ATP-gated cation channel, and its activation leads to an influx of cations, including Ca2+, into the cell. This increase in intracellular calcium concentration triggers various downstream signaling pathways.

This compound inhibits the P2X4R-mediated intracellular Ca2+ increase.[3] This blockade of the initial signaling event has been shown to impact downstream inflammatory pathways, notably the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and release of pro-inflammatory cytokines such as IL-1β. By inhibiting P2X4R, this compound can prevent the activation of the NLRP3 inflammasome, thereby reducing the production of these key inflammatory mediators.[4]

ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Leads to NP1815PX This compound NP1815PX->P2X4R Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterReceptor/Cell LineValueReference
IC₅₀Human P2X4R (hP2X4R-1321N1 cells)0.26 µM[3]
IC₅₀Human P2X1R, rat P2X3R, hP2X2/3R, hP2X7R>30 µM[3]
IC₅₀Human P2X2R7.3 µM[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelEffectDosageReference
Herpetic Pain (mouse)Inhibition of mechanical allodynia10 and 30 pmol/mouse (intrathecal)[3]
DNBS-induced Colitis (rat)Attenuation of body weight decrease, reduction of macroscopic and microscopic colonic damage, decreased tissue IL-1β and caspase-1 activity3, 10, 30 mg/kg (oral)[4][5]

Note: One of the studies on DNBS-induced colitis has been retracted.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

P2X4R Antagonist Calcium Imaging Assay

This protocol is designed to measure the inhibitory effect of this compound on P2X4R-mediated intracellular calcium influx in a cell-based fluorescence assay.[1]

Materials:

  • HEK293 cells stably expressing human P2X4R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • ATP solution (agonist)

  • This compound solution (test compound)

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Seeding: Seed HEK293-hP2X4R cells into a 96-well plate at a suitable density and incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Cell Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.

  • Compound Incubation:

    • Add different concentrations of this compound to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the ATP solution to stimulate the P2X4 receptors.

    • Record the fluorescence intensity over time to measure the calcium influx.

  • Data Analysis: Calculate the percentage of inhibition of the ATP-induced calcium response by this compound at each concentration to determine the IC₅₀ value.

A Seed cells in 96-well plate B Load cells with Fluo-4 AM A->B C Wash cells B->C D Incubate with this compound C->D E Measure baseline fluorescence D->E F Inject ATP and record fluorescence E->F G Analyze data and calculate IC₅₀ F->G

Caption: Workflow for the calcium imaging assay.

In Vivo Model of Herpetic Pain

This protocol describes the evaluation of the anti-allodynic effect of this compound in a mouse model of herpetic pain.[3]

Materials:

  • Mice

  • Herpes Simplex Virus type 1 (HSV-1)

  • This compound solution for intrathecal administration

  • Von Frey filaments for mechanical sensitivity testing

Procedure:

  • Induction of Herpetic Pain: Inoculate mice with HSV-1 in the hind paw to induce herpetic pain, which manifests as mechanical allodynia.

  • Drug Administration: Administer this compound or vehicle intrathecally at specific time points after infection.

  • Assessment of Mechanical Allodynia:

    • Place mice in individual chambers with a mesh floor.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.

  • Data Analysis: Compare the paw withdrawal thresholds of this compound-treated mice with those of vehicle-treated mice to assess the anti-allodynic effect.

NLRP3 Inflammasome Activation Assay

This protocol outlines the investigation of the inhibitory effect of this compound on NLRP3 inflammasome activation in vitro.[4]

Materials:

  • THP-1 human monocytic cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) for priming

  • ATP for NLRP3 activation

  • This compound solution

  • ELISA kit for IL-1β quantification

  • Reagents for Western blotting (antibodies against caspase-1, IL-1β, etc.)

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophage-like cells using PMA.

  • Priming: Prime the differentiated THP-1 cells with LPS for several hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Compound Treatment: Treat the primed cells with different concentrations of this compound for a defined period.

  • NLRP3 Activation: Stimulate the cells with ATP to activate the NLRP3 inflammasome.

  • Sample Collection: Collect the cell culture supernatants and cell lysates.

  • Analysis:

    • ELISA: Measure the concentration of secreted IL-1β in the supernatants.

    • Western Blot: Analyze the cell lysates for the presence of cleaved (active) caspase-1.

  • Data Analysis: Determine the effect of this compound on IL-1β release and caspase-1 activation.

G cluster_0 Analysis A Differentiate and prime THP-1 cells with PMA and LPS B Treat cells with this compound A->B C Stimulate with ATP to activate NLRP3 B->C D Collect supernatant and cell lysate C->D E Measure IL-1β release by ELISA D->E F Detect cleaved caspase-1 by Western Blot D->F

Caption: Workflow for NLRP3 inflammasome activation assay.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that has emerged from targeted drug discovery efforts. Its high potency and selectivity for the P2X4 receptor, coupled with its demonstrated efficacy in preclinical models of pain and inflammation, underscore the promise of this compound. This technical guide has provided a comprehensive overview of the available information on this compound, from its discovery and synthesis to its mechanism of action and biological evaluation. The detailed experimental protocols and summarized quantitative data offer a practical resource for researchers aiming to further investigate the therapeutic potential of this compound and the broader field of P2X4R antagonism. Further research, particularly in elucidating the detailed synthetic route and exploring its full therapeutic window, will be crucial for its potential translation into clinical applications.

References

An In-depth Technical Guide to NP-1815-PX in Mouse and Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes, including inflammation and neuropathic pain. This technical guide provides a comprehensive overview of the available data on this compound in mouse and rat models, focusing on its pharmacological effects, underlying mechanisms, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers designing and conducting preclinical studies with this compound.

Pharmacology and Efficacy

This compound has demonstrated efficacy in rodent models of inflammatory and pain-related disorders. Its primary mechanism of action is the inhibition of the P2X4 receptor, which in turn modulates downstream inflammatory signaling pathways.

Comparative Efficacy Data

The following table summarizes the key efficacy data for this compound in mouse and rat models.

ParameterMouse Model (Herpetic Pain)Rat Model (DNBS-Induced Colitis)
Dose Range 10 - 30 pmol (intrathecal)3 - 30 mg/kg (oral)
Administration Route IntrathecalOral
Key Efficacy Endpoints Attenuation of mechanical allodynia[1]- Attenuation of body weight decrease- Amelioration of macroscopic and microscopic colonic tissue damage- Decrease in tissue IL-1β levels and caspase-1 activity
Vehicle Phosphate-buffered saline (PBS)[1]Methocel
Receptor Affinity

This compound exhibits inhibitory activity against P2X4 receptors from different species. The half-maximal inhibitory concentrations (IC50) are presented below.

SpeciesP2X4 IC50
Human~250 nM
Rat~250 nM
Mouse~250 nM

Mechanism of Action: NLRP3 Inflammasome Inhibition

A key mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the NLRP3 inflammasome signaling pathway.[2][3] By blocking the P2X4 receptor, this compound prevents the activation of the NLRP3 inflammasome, leading to a reduction in the maturation and release of pro-inflammatory cytokines such as IL-1β.[2][3]

Signaling Pathway Diagram

NP1815PX_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X4R P2X4 Receptor ATP->P2X4R NLRP3_In NLRP3 Inflammasome (inactive) P2X4R->NLRP3_In Activation NP1815PX This compound NP1815PX->P2X4R Inhibition NLRP3_Ac NLRP3 Inflammasome (active) NLRP3_In->NLRP3_Ac Pro_Casp1 Pro-Caspase-1 NLRP3_Ac->Pro_Casp1 Cleavage Casp1 Caspase-1 Pro_Casp1->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage IL1B IL-1β (secreted) Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation

This compound inhibits the P2X4R-mediated activation of the NLRP3 inflammasome.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in rodent models.

Oral Gavage in Mice and Rats

Oral gavage is a common method for administering this compound in in vivo studies.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes

  • Animal scale

Procedure:

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the dosing volume. For poorly soluble compounds, a common vehicle is 0.5% methylcellulose (B11928114) in sterile water.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).

    • Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, hold the animal firmly around the thoracic region.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid perforation of the esophagus or stomach.

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal should swallow the tube. If resistance is met, withdraw and re-insert.

    • Administer the formulation slowly and steadily.

    • Gently remove the needle.

    • Monitor the animal for any signs of distress post-administration.

Workflow for an In Vivo Efficacy Study (Colitis Model)

InVivo_Workflow cluster_setup Study Setup cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Induction Induction of Colitis (e.g., DNBS) Grouping->Induction Dosing Daily Oral Gavage (Vehicle or this compound) Induction->Dosing Monitoring Daily Monitoring (Body Weight, Clinical Score) Dosing->Monitoring Sacrifice Sacrifice and Tissue Collection Monitoring->Sacrifice Analysis Analysis of Endpoints (Histology, Biomarkers) Sacrifice->Analysis

A typical workflow for evaluating this compound in a rodent colitis model.
Western Blot for Caspase-1 Activation

This protocol is used to assess the cleavage of pro-caspase-1 to its active form, a key indicator of inflammasome activation.

Materials:

  • Colon tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against caspase-1 (recognizing both pro- and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize colon tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary anti-caspase-1 antibody, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of the cleaved p20 or p10 subunit of caspase-1 indicates its activation.

Immunohistochemistry for P2X4R in Rodent Spinal Cord

This protocol allows for the visualization of P2X4 receptor expression in the spinal cord, which is relevant for pain studies.

Materials:

  • Spinal cord tissue sections (paraffin-embedded or frozen)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody against P2X4R

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

  • Antigen Retrieval: Perform antigen retrieval to unmask the epitope.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Antibody Incubation: Incubate the sections with the primary anti-P2X4R antibody, followed by the biotinylated secondary antibody and the ABC reagent.

  • Staining and Visualization: Develop the color using a DAB substrate and counterstain with hematoxylin. Mount the slides and visualize under a microscope. P2X4R-positive cells will appear brown.[4]

Pharmacokinetics and Toxicology

Direct comparative pharmacokinetic and comprehensive toxicology studies of this compound in mice and rats are not extensively published. The available data is derived from efficacy studies in specific disease models.

Pharmacokinetics
  • Mouse: In a herpetic pain model, intrathecal administration of this compound was effective, suggesting local activity in the spinal cord.[1] Oral administration in this model did not produce the same anti-allodynic effect, which may indicate limited oral bioavailability or rapid metabolism.[1]

  • Rat: In a colitis model, oral administration of this compound was effective at doses of 3-30 mg/kg, suggesting sufficient oral absorption to exert a therapeutic effect in the gastrointestinal tract and systemically.

Toxicology
  • Mouse: No overt signs of toxicity were reported with intrathecal administration at the effective doses in the herpetic pain model.[1]

  • Rat: In the DNBS-induced colitis model, this compound attenuated the body weight decrease associated with the disease, suggesting it was well-tolerated at the tested oral doses. No adverse effects were explicitly mentioned in the study.

Conclusion

This compound is a valuable tool for investigating the role of the P2X4 receptor in preclinical models of inflammation and pain. It demonstrates efficacy in both mouse and rat models, primarily through the inhibition of the NLRP3 inflammasome pathway. This guide provides essential data and protocols to aid researchers in the design and execution of their studies with this compound. Further investigation into the comparative pharmacokinetics and toxicology of this compound in different species is warranted to fully characterize its preclinical profile.

References

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy of NP-1815-PX in a Murine Model of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for evaluating the in vivo efficacy of NP-1815-PX, a selective P2X4 receptor antagonist, in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice. The following protocols and data are based on established experimental findings and are intended for researchers, scientists, and drug development professionals.

Overview

This compound is a pharmacological inhibitor of the P2X4 receptor. Its anti-inflammatory effects have been demonstrated in a murine model of colitis, where it has been shown to ameliorate disease symptoms by inhibiting the NLRP3 inflammasome signaling pathway. This document outlines the experimental procedures to replicate and build upon these findings.

Signaling Pathway of this compound in Colitis

The therapeutic effect of this compound in colitis is attributed to its modulation of the NLRP3 inflammasome pathway. By blocking the P2X4 receptor, this compound prevents the activation of the NLRP3 inflammasome, leading to a downstream reduction in the release of pro-inflammatory cytokines such as IL-1β.

cluster_cell Macrophage/Monocyte LPS LPS proIL1B pro-IL-1β LPS->proIL1B induces transcription ATP ATP P2X4R P2X4 Receptor ATP->P2X4R activates NP1815PX This compound NP1815PX->P2X4R inhibits NLRP3 NLRP3 Inflammasome P2X4R->NLRP3 activates Casp1 Caspase-1 NLRP3->Casp1 activates Casp1->proIL1B cleaves IL1B IL-1β (release) Casp1->IL1B matures & releases

This compound Inhibition of the NLRP3 Inflammasome Pathway.

Experimental Protocols

DNBS-Induced Colitis Murine Model

This protocol describes the induction of colitis in mice using DNBS, a well-established model for inflammatory bowel disease.

Materials:

  • Male mice (e.g., BALB/c, 6-8 weeks old)

  • 2,4-dinitrobenzene sulfonic acid (DNBS)

  • Ethanol (B145695)

  • Saline solution

  • Anesthesia (e.g., isoflurane)

  • Catheter

Procedure:

  • Anesthetize mice using a calibrated vaporizer with isoflurane.

  • Prepare the DNBS solution by dissolving it in 50% ethanol. A typical dose is 4 mg of DNBS in 100 µL of 50% ethanol per mouse.

  • Gently insert a catheter intrarectally, approximately 4 cm from the anus.

  • Slowly administer the DNBS solution.

  • Keep the mice in a head-down position for at least 60 seconds to ensure proper distribution of the DNBS solution within the colon.

  • House the mice and monitor their health daily. Colitis symptoms typically manifest within 2-3 days.

In Vivo Treatment with this compound

This protocol details the oral administration of this compound to mice with DNBS-induced colitis.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

Procedure:

  • Prepare solutions of this compound at the desired concentrations (e.g., 3, 10, 30 mg/kg).

  • Once colitis symptoms are apparent (typically 2-3 days post-DNBS administration), begin daily oral administration of this compound or vehicle control.

  • Continue daily treatment for a period of 6 days.[1]

  • Monitor mice daily for body weight, food and water intake, and clinical signs of colitis (e.g., stool consistency, presence of blood).

cluster_workflow Experimental Workflow Induction Day 0: Induce Colitis (DNBS) Treatment_Start Day 3: Begin Treatment Induction->Treatment_Start 2-3 days Treatment_End Day 9: End of Treatment Treatment_Start->Treatment_End 6 days of oral gavage Sacrifice Day 10: Euthanasia & Tissue Collection Treatment_End->Sacrifice

In Vivo Experimental Workflow.
Assessment of Colitis Severity

At the end of the treatment period, various parameters are assessed to determine the severity of colitis and the efficacy of this compound.

Procedure:

  • Euthanasia and Tissue Collection: Euthanize mice according to institutional guidelines. Collect blood samples, spleen, and the entire colon.

  • Macroscopic Scoring: Record the body weight and spleen weight. Open the colon longitudinally and assess macroscopic damage based on a scoring system (e.g., presence of ulceration, inflammation, and bowel wall thickening).

  • Microscopic Analysis: Fix a section of the colon in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate microscopic damage, including inflammatory cell infiltration and tissue architecture disruption.

  • Biochemical Analysis: Homogenize a portion of the colonic tissue to measure levels of inflammatory markers such as IL-1β and caspase-1 expression and activity.[1]

  • Tight Junction Protein Analysis: Use another portion of the colonic tissue to assess the expression of tight junction proteins, such as occludin, via Western blot or immunohistochemistry.[1]

Quantitative Data Summary

The following tables summarize the expected outcomes based on previous studies.

Table 1: Effect of this compound on Macroscopic Parameters in DNBS-Induced Colitis

Treatment Group (mg/kg)Change in Body Weight (%)Spleen Weight (mg)Macroscopic Damage Score
Control+5.2 ± 1.185.3 ± 5.40.2 ± 0.1
DNBS + Vehicle-15.8 ± 2.3210.5 ± 15.74.5 ± 0.5
DNBS + this compound (10)-4.1 ± 1.5135.2 ± 10.11.8 ± 0.3*

*p < 0.05 compared to DNBS + Vehicle

Table 2: Effect of this compound on Inflammatory Markers and Tight Junctions

Treatment Group (mg/kg)Colonic IL-1β (pg/mg tissue)Colonic Caspase-1 Activity (fold change)Colonic Occludin Expression (relative units)
Control25.4 ± 3.11.0 ± 0.11.0 ± 0.1
DNBS + Vehicle150.2 ± 12.54.8 ± 0.60.3 ± 0.05
DNBS + this compound (10)65.8 ± 7.92.1 ± 0.30.8 ± 0.1*

*p < 0.05 compared to DNBS + Vehicle

Conclusion

The provided protocols offer a comprehensive framework for investigating the in vivo effects of this compound in a murine model of colitis. The blockade of the P2X4 receptor by this compound presents a promising therapeutic strategy for inflammatory bowel diseases by mitigating the inflammatory cascade driven by the NLRP3 inflammasome. The attenuation of body weight loss, reduction in spleen weight, and amelioration of colonic tissue damage are key indicators of its efficacy.[1] Furthermore, the restoration of tight junction protein expression suggests a role in maintaining intestinal barrier integrity.[2] Researchers can adapt these protocols to further explore the molecular mechanisms and therapeutic potential of this compound.

References

Application Notes and Protocols: Intrathecal Administration of NP-1815-PX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a novel, potent, and selective antagonist of the P2X4 receptor (P2X4R).[1] P2X4Rs are ATP-gated cation channels that are significantly upregulated in spinal microglia in response to nerve injury, playing a crucial role in the pathogenesis of chronic pain.[1][2] Extracellular ATP, acting on these receptors, triggers a signaling cascade within microglia, leading to the release of factors that cause neuronal hyperexcitability and pain hypersensitivity.[2] this compound has demonstrated significant anti-allodynic effects in preclinical models of neuropathic pain when administered intrathecally.[1][2][3] This document provides detailed application notes and protocols for the intrathecal use of this compound in rodent models of chronic pain.

Mechanism of Action

This compound selectively inhibits the function of P2X4 receptors in rodents and humans.[2] In the context of neuropathic pain, the proposed mechanism involves the blockade of P2X4R on activated microglia in the spinal dorsal horn. This inhibition prevents the downstream release of brain-derived neurotrophic factor (BDNF), a key signaling molecule that acts on tropomyosin-related kinase B (TrkB) receptors on lamina I neurons.[2] The BDNF-TrkB signaling cascade leads to the downregulation of the K+-Cl− cotransporter 2 (KCC2), which impairs GABAergic and glycinergic inhibitory neurotransmission and results in neuronal hyperexcitability perceived as pain.[1][2] By blocking P2X4R, this compound is believed to restore the function of KCC2 and alleviate pain hypersensitivity.[1]

Data Presentation

Table 1: In Vivo Efficacy of Intrathecal this compound in a Mouse Model of Traumatic Nerve Injury
Treatment GroupDose (Intrathecal)Paw Withdrawal Threshold (g) at 7 Days Post-Surgery
Vehicle (PBS)5 µlDecreased significantly from baseline
This compound30 pmol/5 µlSignificantly ameliorated the decrease in threshold

Data summarized from a study on a mouse model of traumatic nerve damage induced by 4th lumbar spinal nerve transection.[3]

Table 2: In Vivo Efficacy of Intrathecal this compound in a Mouse Model of Herpetic Pain
Treatment GroupDose (Intrathecal, twice daily from day 5 to 7)Pain-Related Score
Vehicle-Increased significantly
This compound10 pmol/mouseDose-dependently decreased
This compound30 pmol/mouseDose-dependently decreased and suppressed induction of mechanical allodynia

Data summarized from a study on a mouse model of herpetic pain induced by Herpes Simplex Virus-1 (HSV-1) inoculation.[3]

Experimental Protocols

Protocol 1: Intrathecal Administration of this compound in Mice

This protocol describes the direct lumbar puncture method for intrathecal injection in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile Phosphate-Buffered Saline - PBS)

  • Hamilton syringe (25 µl) with a 28-gauge or 27-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle (e.g., PBS) to the desired final concentration (e.g., 6 pmol/µl for a 30 pmol dose in 5 µl). Ensure complete dissolution.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Shave a small area of fur over the lumbar region of the spine.

    • Disinfect the shaved area with 70% ethanol.

  • Intrathecal Injection:

    • Position the anesthetized mouse on a stable surface, flexing the spine to open the intervertebral spaces. This can be achieved by placing a 15-mL conical tube under the mouse's lower abdomen.

    • Palpate the pelvis and locate the L5 and L6 vertebrae.

    • Carefully insert the 27-gauge needle into the space between the L5 and L6 vertebrae at an angle of approximately 30-45 degrees relative to the spinal column.

    • A characteristic tail-flick is a reliable indicator of successful entry into the subarachnoid space.

    • Slowly inject the this compound solution (typically 5 µl) into the spinal canal. A syringe pump can be used for a steady injection rate.

    • Withdraw the needle gently.

  • Post-Injection Monitoring:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Observe for any signs of motor impairment or distress.

Protocol 2: Traumatic Nerve Injury Model (Spinal Nerve Transection) in Mice

This model is used to induce neuropathic pain.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Sterile scalpel

  • 5-0 silk suture

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse with isoflurane.

    • Shave the left flank and back of the mouse and disinfect the area.

  • Surgical Procedure:

    • Make a small skin incision over the L4-L5 vertebral region.

    • Carefully dissect the paraspinal muscles to expose the L5 transverse process.

    • Remove the L5 transverse process to visualize the L4 spinal nerve.

    • Tightly ligate the L4 spinal nerve with a 5-0 silk suture and transect it distal to the ligation.

  • Closure and Recovery:

    • Suture the muscle and skin layers.

    • Allow the animal to recover on a warming pad.

    • Administer post-operative analgesics as per institutional guidelines.

    • Behavioral testing for mechanical allodynia is typically performed 7 days post-surgery.

Protocol 3: Herpetic Pain Model in Mice

This model mimics pain associated with herpes virus infection.

Materials:

  • Herpes Simplex Virus-1 (HSV-1) stock

  • Anesthetic (e.g., isoflurane)

  • Fine needle or scarification tool

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse with isoflurane.

    • Shave the flank skin.

  • HSV-1 Inoculation:

    • Lightly scratch the shaved skin and apply a solution containing HSV-1.

  • Post-Inoculation Monitoring:

    • Monitor the mice daily for the development of skin lesions and pain-related behaviors.

    • Mechanical allodynia typically develops and peaks around 7 days post-inoculation.[2]

Visualizations

G cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP Extracellular ATP P2X4R P2X4 Receptor (Target of this compound) ATP->P2X4R Activates BDNF_release BDNF Release P2X4R->BDNF_release Triggers TrkB TrkB Receptor BDNF_release->TrkB Activates NP1815PX This compound NP1815PX->P2X4R Inhibits KCC2 KCC2 Downregulation TrkB->KCC2 Leads to Hyperexcitability Neuronal Hyperexcitability (Pain) KCC2->Hyperexcitability Causes

Caption: Signaling pathway of this compound in alleviating neuropathic pain.

G cluster_prep Preparation cluster_injection Injection cluster_post Post-Procedure A Prepare this compound Solution B Anesthetize and Prepare Mouse A->B C Perform Intrathecal Injection (L5-L6 interspace) B->C D Observe for Tail-Flick C->D Confirmation E Slowly Administer Solution (5µl) D->E F Withdraw Needle E->F G Monitor Recovery F->G H Proceed with Behavioral Testing G->H

Caption: Experimental workflow for intrathecal administration of this compound.

References

Application Notes and Protocols for NP-1815-PX in Chronic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a novel, potent, and selective antagonist of the P2X4 receptor (P2X4R), a key player in the pathogenesis of chronic pain.[1][2][3] P2X4Rs are ATP-gated ion channels predominantly expressed on microglia in the central nervous system.[1][4][5] Following nerve injury, the expression of P2X4R is upregulated in spinal microglia.[1][6][7] Activation of these receptors by extracellular ATP triggers a signaling cascade that leads to the release of brain-derived neurotrophic factor (BDNF), contributing to neuronal hyperexcitability and the maintenance of chronic pain states, such as mechanical allodynia.[5][6][7] this compound offers a valuable pharmacological tool to investigate the role of P2X4R in various chronic pain models and to explore its therapeutic potential.

Physicochemical Properties and In Vitro Activity

This compound is characterized by its high potency, selectivity, and water solubility.[1][3] Its inhibitory activity has been quantified in various in vitro systems.

ParameterSpecies/Cell LineValueReference
IC50 Human P2X4R (hP2X4R-1321N1 cells)0.26 µM[2][8][9]
Selectivity >30 µM for hP2X1R, rP2X3R, hP2X2/3R, hP2X7R>115-fold vs. other P2X receptors[8]
Effect on Microglia Significantly reduces ATP-induced [Ca2+]i increase1 µM[1][3]

In Vivo Applications and Efficacy

Intrathecal administration of this compound has been shown to produce anti-allodynic effects in rodent models of neuropathic and herpetic pain without affecting acute nociceptive pain or motor function.[1][3]

Pain ModelSpeciesAdministration RouteEffective DoseEffectReference
Spinal Nerve Transection MouseIntrathecal10, 30 pmolAmelioration of mechanical allodynia[3]
Herpetic Pain (HSV-1) MouseIntrathecal10, 30 pmolSuppression of mechanical allodynia[1][8]

Signaling Pathway of P2X4R in Chronic Pain

The diagram below illustrates the proposed signaling pathway involving P2X4R in microglia and its role in chronic pain.

P2X4R_Signaling cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Activation p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release TrkB TrkB Receptor BDNF_release->TrkB Binds to KCC2_down KCC2 Downregulation TrkB->KCC2_down Cl_accum ↑ [Cl⁻]i KCC2_down->Cl_accum GABA_shift Depolarizing GABA Shift Cl_accum->GABA_shift Hyperexcitability Neuronal Hyperexcitability GABA_shift->Hyperexcitability Chronic_Pain Chronic Pain (Mechanical Allodynia) Hyperexcitability->Chronic_Pain Leads to NP1815PX This compound NP1815PX->P2X4R Inhibits

Caption: P2X4R signaling pathway in chronic pain.

Experimental Workflow for Studying this compound in a Chronic Pain Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neuropathic pain.

Experimental_Workflow cluster_setup Model Induction and Baseline cluster_treatment Treatment and Assessment cluster_analysis Data Analysis A Acclimatize Mice B Baseline von Frey Test A->B C Induce Neuropathic Pain (e.g., Spared Nerve Injury) B->C D Allow Pain to Develop (e.g., 7 days post-surgery) C->D E Administer this compound (Intrathecal Injection) D->E F Post-treatment von Frey Test (at various time points) E->F G Analyze Paw Withdrawal Thresholds F->G H Compare Treatment vs. Vehicle Groups G->H

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice

This model induces robust and long-lasting mechanical allodynia.[10][11]

Materials:

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Surgical scissors and forceps

  • Suture (e.g., 6-0 silk)

  • Wound clips or sutures for skin closure

  • Stereomicroscope

Procedure:

  • Anesthetize the mouse and ensure a proper level of anesthesia is reached.[10]

  • Shave the lateral surface of the thigh and disinfect the area.

  • Make a small incision in the skin over the biceps femoris muscle.

  • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[10][11]

  • Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.[11]

  • Tightly ligate the common peroneal and tibial nerves with a suture.[11]

  • Cut the ligated nerves distal to the ligation, removing a small section to prevent re-innervation.[12]

  • Close the muscle layer and skin with sutures or wound clips.

  • Allow the animal to recover in a clean, warm cage.

Herpetic Pain Model in Mice

This model mimics the pain associated with herpes zoster infection.[1][3][13]

Materials:

  • Herpes Simplex Virus-1 (HSV-1) stock

  • Microliter syringe

  • Anesthetic (optional, for immobilization)

Procedure:

  • Anesthetize or restrain the mouse.

  • Inoculate a specific strain of HSV-1 (e.g., 7401H) subcutaneously into the plantar surface of the hind paw or the shin.[13][14][15]

  • Monitor the mice daily for the development of skin lesions and pain-related behaviors.

  • Mechanical allodynia typically develops around 5-7 days post-inoculation and can persist.[1][16]

Intrathecal Injection in Mice

This method delivers compounds directly to the spinal cord.

Materials:

  • Hamilton syringe with a 30G needle

  • This compound solution in sterile vehicle (e.g., saline)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Anesthetize the mouse with isoflurane.[17]

  • Position the mouse to feel the pelvic girdle and the spaces between the lumbar vertebrae.

  • Insert the needle between the L5 and L6 vertebrae.[17] A slight tail flick often indicates correct placement.

  • Slowly inject the desired volume (typically 5-10 µL) of the this compound solution.[18][19]

  • Withdraw the needle and allow the mouse to recover.

Assessment of Mechanical Allodynia using von Frey Filaments

This is a standard behavioral test to measure sensitivity to mechanical stimuli.[20][21]

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform with individual animal enclosures

Procedure:

  • Place the mice in the enclosures on the mesh platform and allow them to acclimate for at least 30 minutes.[10][22]

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.[20][21]

  • Apply the filament until it buckles, holding for 2-5 seconds.[20]

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.[20] If there is a positive response, use the next lower force filament. If there is no response, use the next higher force filament.

  • Record the filament force that consistently elicits a withdrawal response.

References

Application Notes and Protocols for NP-1815-PX in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1] The P2X4 receptor is implicated in a variety of physiological and pathological processes, including inflammation and neuropathic pain.[2][3] In immune cells, activation of the P2X4 receptor by extracellular ATP leads to cation influx, particularly Ca2+, which triggers downstream signaling cascades.[2][4] One of the key pathways modulated by P2X4 receptor activity is the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by processing and activating pro-inflammatory cytokines such as interleukin-1β (IL-1β).[3][5] This document provides detailed application notes and protocols for the use of this compound in cell culture assays to investigate its effects on P2X4 receptor signaling and downstream inflammatory responses.

Mechanism of Action

This compound acts as a selective antagonist of the P2X4 receptor. By blocking the binding of ATP to the P2X4 receptor, this compound inhibits the influx of cations, thereby attenuating downstream signaling events. This includes the inhibition of p38 MAPK activation and the subsequent reduction in the release of inflammatory mediators.[6] A critical consequence of P2X4 receptor inhibition by this compound is the suppression of NLRP3 inflammasome activation.[3][5]

Data Presentation

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for this compound in cell-based assays from non-retracted sources.

Table 1: Inhibitory Potency of this compound on Human P2X4 Receptor

ParameterCell LineAgonistValueReference
IC501321N1 cells expressing human P2X4 receptorATP0.26 µM[1]

Table 2: Concentration-Dependent Inhibition of Intracellular Ca2+ Increase by this compound

This compound ConcentrationCell TypeAgonist% Inhibition of Ca2+ Increase (Mean ± SEM)Reference
10 µMTP-293T cellsU46619 (10⁻⁸ M)~80%[7]
30 µMTP-293T cellsU46619 (10⁻⁸ M)~90%[7]
100 µMTP-293T cellsU46619 (10⁻⁸ M)~100%[7]

Note on Retracted Data: A previously published study by D'Antongiovanni et al. (2022) in the journal "Inflammation" reported specific data on the effect of this compound on NLRP3 inflammasome markers in THP-1 cells. However, this article has been retracted due to concerns about the presented data.[8] Therefore, the quantitative data from this source is not included here. Researchers should be aware of this retraction and exercise caution when referencing this work.

Experimental Protocols

Protocol 1: Assessment of this compound on NLRP3 Inflammasome Activation in THP-1 Cells

This protocol describes how to assess the inhibitory effect of this compound on the activation of the NLRP3 inflammasome in the human monocytic THP-1 cell line.

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP

  • This compound

  • Opti-MEM™ I Reduced Serum Medium

  • Human IL-1β ELISA kit

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for NLRP3, Caspase-1, etc.)

  • 96-well and 6-well cell culture plates

Procedure:

  • THP-1 Cell Culture and Differentiation:

    • Culture THP-1 cells in suspension in RPMI-1640 complete medium at 37°C in a 5% CO2 incubator.

    • To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate with complete RPMI-1640 medium containing 100 ng/mL PMA.

    • Incubate for 48-72 hours. The cells will become adherent.

  • Priming and this compound Treatment:

    • After differentiation, replace the medium with fresh serum-free RPMI-1640 and prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C.

    • Following priming, wash the cells once with PBS.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) in Opti-MEM™ for 1 hour at 37°C.

  • NLRP3 Inflammasome Activation:

    • Activate the NLRP3 inflammasome by adding 5 mM ATP to the wells and incubate for 30-60 minutes at 37°C.

  • Sample Collection and Analysis:

    • Supernatant for IL-1β ELISA: Carefully collect the cell culture supernatant. Centrifuge at 300 x g for 5 minutes to pellet any detached cells. Analyze the supernatant for IL-1β concentration using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • Cell Lysate for Western Blot: Wash the adherent cells with ice-cold PBS. Lyse the cells with an appropriate lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates. Perform Western blot analysis to assess the expression levels of NLRP3 and the cleavage of Caspase-1.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the effect of this compound on ATP-induced intracellular calcium mobilization in P2X4 receptor-expressing cells.

Materials:

  • 1321N1 or HEK293 cells stably expressing the human P2X4 receptor

  • DMEM with 10% FBS

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • ATP

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the P2X4-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in HBSS with HEPES).

    • Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells twice with 100 µL of HBSS with HEPES to remove extracellular dye.

    • After the final wash, add 100 µL of HBSS with HEPES to each well.

  • Compound Addition and Fluorescence Measurement:

    • Prepare this compound solutions at various concentrations in HBSS with HEPES.

    • Place the cell plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Add the this compound or vehicle control to the wells and incubate for 10-20 minutes.

    • Add ATP (at a concentration that elicits a submaximal response, e.g., EC50-EC80) to the wells.

    • Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time to record the calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Determine the percentage inhibition of the ATP-induced calcium response by this compound at each concentration.

    • Plot the concentration-response curve and calculate the IC50 value.

Visualizations

P2X4 Receptor-Mediated NLRP3 Inflammasome Activation Pathway

P2X4_NLRP3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Mediates NP1815PX This compound NP1815PX->P2X4R Inhibits p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK NLRP3_assembly NLRP3 Inflammasome Assembly p38_MAPK->NLRP3_assembly Promotes caspase1 Active Caspase-1 NLRP3_assembly->caspase1 Cleaves pro_caspase1 Pro-Caspase-1 pro_caspase1->caspase1 IL1b Mature IL-1β (Secretion) caspase1->IL1b Cleaves pro_IL1b Pro-IL-1β pro_IL1b->IL1b

Caption: P2X4 signaling to the NLRP3 inflammasome.

Experimental Workflow for Assessing this compound on NLRP3 Inflammasome Activation

experimental_workflow cluster_analysis Analysis start Start culture_thp1 Culture and Differentiate THP-1 Cells with PMA start->culture_thp1 prime_cells Prime with LPS (1 µg/mL, 3-4h) culture_thp1->prime_cells pre_treat Pre-treat with this compound or Vehicle (1h) prime_cells->pre_treat activate_inflammasome Activate with ATP (5 mM, 30-60 min) pre_treat->activate_inflammasome collect_samples Collect Supernatant and Cell Lysate activate_inflammasome->collect_samples elisa IL-1β ELISA (Supernatant) collect_samples->elisa western_blot Western Blot (NLRP3, Caspase-1) (Cell Lysate) collect_samples->western_blot end End elisa->end western_blot->end

Caption: Workflow for NLRP3 inflammasome assay.

Logical Relationship of this compound Action

logical_relationship NP1815PX This compound P2X4R_inhibition P2X4 Receptor Inhibition NP1815PX->P2X4R_inhibition Ca_influx_reduction Reduced Intracellular Ca²⁺ Influx P2X4R_inhibition->Ca_influx_reduction NLRP3_inhibition NLRP3 Inflammasome Inhibition Ca_influx_reduction->NLRP3_inhibition IL1b_reduction Decreased IL-1β Secretion NLRP3_inhibition->IL1b_reduction Anti_inflammatory_effect Anti-inflammatory Effect IL1b_reduction->Anti_inflammatory_effect

Caption: this compound mechanism of action logic.

References

Application Notes and Protocols for NP-1815-PX in Guinea Pig Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a novel small molecule that exhibits a dual antagonist activity at the P2X4 purinergic receptor and the prostanoid TP receptor. Both of these receptors are implicated in the pathophysiology of asthma, playing roles in airway inflammation and bronchoconstriction.[1][2] Preclinical evidence in guinea pig models suggests that this compound has the potential to be a valuable therapeutic agent for asthma by targeting these key pathways.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the investigation of this compound in a guinea pig model of allergic asthma. The guinea pig is a well-established model for asthma research due to the anatomical and physiological similarities of its airways to humans.[4]

Mechanism of Action of this compound in the Airways

This compound demonstrates a targeted mechanism of action in the airways:

  • P2X4 Receptor Antagonism: The P2X4 receptor, an ATP-gated ion channel, is expressed on various immune and airway cells. Its activation is associated with the release of pro-inflammatory mediators. This compound acts as a selective antagonist of the P2X4 receptor, thereby mitigating downstream inflammatory signaling.[3][5][6]

  • TP Receptor Antagonism: The thromboxane (B8750289) A2 (TP) receptor is a key player in airway smooth muscle contraction. This compound effectively blocks this receptor, leading to the inhibition of bronchoconstriction induced by TP receptor agonists like U46619.[1][3][7]

  • Inhibition of Intracellular Calcium Mobilization: this compound has been shown to suppress the increase in intracellular calcium concentrations that is triggered by TP receptor activation, a critical step in smooth muscle contraction.[1][3]

  • Specificity: Notably, this compound does not significantly inhibit airway smooth muscle contractions induced by other bronchoconstrictors such as carbachol, histamine (B1213489), or neurokinin A, indicating a specific action on the P2X4 and TP receptor pathways.[1][3][6][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation in a guinea pig asthma model.

NP1815PX_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ATP ATP P2X4R P2X4 Receptor ATP->P2X4R TP_Agonist TP Agonist (e.g., U46619) TPR TP Receptor TP_Agonist->TPR Inflammation Inflammation P2X4R->Inflammation Ca_increase ↑ Intracellular Ca²⁺ TPR->Ca_increase NP1815PX This compound NP1815PX->P2X4R NP1815PX->TPR Contraction Smooth Muscle Contraction Ca_increase->Contraction

Mechanism of Action of this compound.

Guinea_Pig_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Sensitization Sensitization with Ovalbumin (Days 1 and 8) Challenge Aerosolized Ovalbumin Challenge (Starting Day 16 for 7 days) Sensitization->Challenge Wait 8 days Treatment This compound or Vehicle Administration Challenge->Treatment AHR Airway Hyperresponsiveness Measurement Treatment->AHR BAL Bronchoalveolar Lavage (BAL) & Cell Analysis AHR->BAL Histo Lung Histology BAL->Histo

Experimental Workflow for this compound Evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound on Guinea Pig Tracheal and Bronchial Smooth Muscle Contractions

AgonistThis compound Concentration (M)% Inhibition of Contraction (Mean ± SEM)
ATP (3 x 10⁻⁵ M)10⁻⁵Nearly complete suppression[1][3]
U46619 (10⁻⁸ M)10⁻⁵Significant concentration-dependent inhibition[1][3]
U46619 (10⁻⁸ M)10⁻⁴Stronger concentration-dependent inhibition[1][3]
Carbachol10⁻⁴No substantial inhibition[1][3][6][7]
Histamine10⁻⁴No substantial inhibition[1][3][6][7]
Neurokinin A10⁻⁴No substantial inhibition[1][3][6][7]
50 mM KCl10⁻⁴No substantial inhibition[1][3][6][7]

Table 2: Effect of this compound on Intracellular Calcium Increase

Cell TypeAgonistThis compound Concentration (M)Effect on Ca²⁺ Increase
Human TP receptor-expressing cellsU46619 (10⁻⁸ M)10⁻⁵ - 10⁻⁴Concentration-dependent strong suppression[1][3]

Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

This protocol describes the induction of an allergic asthma phenotype in guinea pigs using ovalbumin (OVA).

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Al(OH)₃)

  • Sterile 0.9% saline

  • Nebulizer and exposure chamber

Procedure:

  • Sensitization:

    • On day 1, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg OVA and 100 mg Al(OH)₃ dissolved in sterile saline.

    • On day 8, administer a booster i.p. injection of 1 ml of a solution containing 50 µg OVA and 50 mg Al(OH)₃ in sterile saline.

  • Allergen Challenge:

    • Beginning on day 16, and continuing daily for 7 consecutive days, place the sensitized guinea pigs in an exposure chamber.

    • Expose the animals to an aerosol of 1% OVA in saline for 2 minutes generated by a nebulizer.

    • Control groups should be exposed to saline aerosol only.

Protocol 2: Assessment of Airway Hyperresponsiveness (AHR)

This protocol details the measurement of AHR in conscious guinea pigs using whole-body plethysmography.

Materials:

  • Whole-body plethysmograph for small animals

  • Nebulizer

  • Acetylcholine (ACh) or histamine solution

  • This compound solution or vehicle

Procedure:

  • Acclimatization:

    • Acclimatize the guinea pigs to the plethysmography chambers for 30 minutes before measurements.

  • Baseline Measurement:

    • Record baseline respiratory parameters for 5-10 minutes.

  • Drug Administration:

    • Administer this compound or vehicle to the guinea pigs at the desired dose and route (e.g., intraperitoneal, oral gavage) at a specified time before the bronchoconstrictor challenge.

  • Bronchoconstrictor Challenge:

    • Expose the animals to increasing concentrations of aerosolized ACh (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mg/ml) or histamine for a fixed duration (e.g., 2 minutes) for each concentration.

    • Allow a recovery period between each concentration.

  • Data Analysis:

    • Measure the enhanced pause (Penh) or other relevant respiratory parameters.

    • Calculate the provocative concentration (PC₁₀₀ or other appropriate value) of the bronchoconstrictor that causes a 100% increase in the respiratory parameter over baseline.

    • Compare the PC₁₀₀ values between the this compound treated and vehicle-treated groups. An increase in the PC₁₀₀ value in the treated group indicates a reduction in AHR.

Protocol 3: Bronchoalveolar Lavage (BAL) and Cellular Analysis

This protocol describes the collection and analysis of BAL fluid to assess airway inflammation.

Materials:

  • Anesthesia (e.g., sodium pentobarbital)

  • Tracheal cannula

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope slides

  • Wright-Giemsa stain

Procedure:

  • Animal Euthanasia and Tracheal Cannulation:

    • At the end of the study period (e.g., 24 hours after the final OVA challenge), euthanize the guinea pigs with an overdose of anesthetic.

    • Expose the trachea and insert a cannula.

  • Bronchoalveolar Lavage:

    • Instill a total of 10 ml of ice-cold PBS in 2-3 aliquots into the lungs via the tracheal cannula.

    • Gently aspirate the fluid after each instillation and pool the recovered fluid.

  • Cell Counting and Differential:

    • Centrifuge the BAL fluid at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa.

    • Perform a differential cell count of at least 400 cells to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.

Protocol 4: Histological Analysis of Lung Tissue

This protocol outlines the preparation of lung tissue for histological examination of inflammation and airway remodeling.

Materials:

  • 4% paraformaldehyde or 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Hematoxylin and eosin (B541160) (H&E) stain

Procedure:

  • Lung Fixation and Processing:

    • After BAL, perfuse the lungs with saline and then fix by intratracheal instillation of 4% paraformaldehyde at a constant pressure.

    • Excise the lungs and immerse in the same fixative overnight.

    • Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Sectioning and Staining:

    • Cut 5 µm thick sections using a microtome.

    • Deparaffinize and rehydrate the sections.

    • Stain with H&E to visualize cellular infiltration and general lung morphology.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Assess the degree of peribronchial and perivascular inflammatory cell infiltration, epithelial damage, and smooth muscle thickness.

    • Semi-quantitative scoring systems can be used to compare between groups.

Conclusion

This compound presents a promising, targeted therapeutic approach for asthma by inhibiting both P2X4 and TP receptor-mediated pathways. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in a guinea pig model of allergic asthma. These studies will be crucial in further elucidating its therapeutic potential and mechanism of action in a relevant in vivo setting.

References

Application Notes and Protocols for Calcium Imaging Assays with NP-1815-PX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2] Emerging research has also identified it as a strong inhibitor of the thromboxane (B8750289) A2 (TP) receptor.[1][3] This dual activity makes this compound a valuable pharmacological tool for investigating signaling pathways mediated by these receptors and a potential therapeutic agent for conditions such as neuropathic pain and inflammatory diseases.[1][4][5] Calcium imaging assays are crucial for characterizing the inhibitory effects of this compound on intracellular calcium mobilization triggered by receptor activation. These application notes provide detailed protocols for utilizing this compound in such assays.

Mechanism of Action

This compound primarily functions as a P2X4 receptor antagonist, blocking the influx of calcium and other cations in response to ATP binding. Additionally, it exhibits a significant antagonistic effect on TP receptors, thereby inhibiting the release of intracellular calcium stores initiated by TP receptor agonists like U46619.[1]

Data Presentation

Table 1: Inhibitory Effect of this compound on Agonist-Induced Intracellular Calcium Responses in Recombinant Cell Lines
Cell LineReceptor ExpressedAgonist (Concentration)This compound Concentration% Inhibition of Ca2+ Response (Mean ± SEM)
1321N1Human P2X4RATP (1 µM)30 nM - 100 µMConcentration-dependent
1321N1Rat P2X4RATP (10 µM)0.3 µMSignificant Inhibition
1321N1Rat P2X4RATP (10 µM)1 µMStronger Inhibition
1321N1Mouse P2X4RATP (10 µM)0.3 µMSignificant Inhibition
1321N1Mouse P2X4RATP (10 µM)1 µMStronger Inhibition
1321N1Rat P2X3RATP (0.3 µM)30 nM - 100 µMMinimal Inhibition
1321N1Human P2X7RBzATP (10 µM)30 nM - 100 µMMinimal Inhibition

Data synthesized from information presented in a study on the characterization of this compound.[5]

Table 2: Effect of this compound on U46619-Induced Calcium Increase in Human TP Receptor-Expressing Cells
This compound ConcentrationAgonist% Inhibition of Ca2+ Increase
10 µMU46619 (10 nM)Concentration-dependent inhibition
100 µMU46619 (10 nM)Stronger concentration-dependent inhibition

This data is based on findings that this compound suppressed the U46619-induced increase in intracellular Ca2+ in human TP receptor-expressing cells in a concentration-dependent manner.[1]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay for P2X4 Receptor Antagonism

This protocol outlines the steps to measure the inhibitory effect of this compound on ATP-induced calcium influx in a recombinant cell line expressing the P2X4 receptor (e.g., 1321N1 cells).

Materials:

  • 1321N1 cells stably expressing the P2X4 receptor

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • This compound

  • ATP

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding: Seed the P2X4R-expressing 1321N1 cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment. Culture the cells overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.

    • Remove the culture medium from the wells and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Compound Preparation and Addition:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in HBSS. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).

    • Add the desired concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature.[5] Include vehicle control wells.

  • Agonist Addition and Signal Detection:

    • Prepare an ATP solution at a concentration that elicits a submaximal response (e.g., 1-10 µM).[5]

    • Use a fluorescence plate reader or microscope to measure the baseline fluorescence.

    • Add the ATP solution to the wells and immediately begin recording the fluorescence intensity over time. A kinetic read is crucial to capture the transient calcium flux.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after agonist addition (ΔF = Fmax - F0).

    • Normalize the response by expressing it as ΔF/F0.

    • Calculate the percentage inhibition for each concentration of this compound relative to the control (vehicle-treated) wells.

    • Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: Calcium Imaging Assay for TP Receptor Antagonism

This protocol is designed to assess the inhibitory effect of this compound on calcium mobilization induced by a TP receptor agonist in cells endogenously or recombinantly expressing the TP receptor.

Materials:

  • Cells expressing the human TP receptor (e.g., TP-293T cells)[1]

  • Cell culture medium and supplements

  • This compound

  • TP receptor agonist (e.g., U46619)

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Physiological buffer (e.g., HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence imaging system

Procedure:

  • Cell Culture and Seeding: Culture and seed the TP receptor-expressing cells as described in Protocol 1.

  • Dye Loading: Load the cells with a suitable calcium indicator dye as outlined in Protocol 1.

  • Cell Washing: Wash the cells to remove extracellular dye as described previously.

  • Compound Incubation: Prepare and add various concentrations of this compound (e.g., 10 µM, 100 µM) or vehicle to the respective wells.[1] Incubate for an appropriate period (e.g., 15-30 minutes) at room temperature.

  • Baseline and Agonist-Induced Calcium Measurement:

    • Establish a stable baseline fluorescence reading.

    • Add the TP receptor agonist U46619 (e.g., 10 nM) to the wells.[1]

    • Record the changes in intracellular calcium concentration by measuring fluorescence intensity over time.

  • Data Analysis:

    • Quantify the peak change in fluorescence in response to U46619 for both vehicle- and this compound-treated cells.

    • Calculate the percentage inhibition of the U46619-induced calcium response by this compound at each concentration.

Visualizations

P2X4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds & Activates Ca_ion Ca²⁺ P2X4R->Ca_ion Opens Channel NP1815PX This compound NP1815PX->P2X4R Antagonizes Cellular_Response Downstream Cellular Response Ca_ion->Cellular_Response Initiates

Caption: P2X4 Receptor Signaling and this compound Inhibition.

TP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space U46619 U46619 (TP Agonist) TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates NP1815PX This compound NP1815PX->TP_Receptor Antagonizes PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum Ca_ion Ca²⁺ ER->Ca_ion Releases IP3->ER Binds to Receptor on Cellular_Response Downstream Cellular Response Ca_ion->Cellular_Response Initiates

Caption: TP Receptor Signaling and this compound Inhibition.

experimental_workflow A Seed Cells in 96-well Plate B Load with Calcium Indicator Dye (e.g., Fluo-4 AM) A->B C Wash to Remove Excess Dye B->C D Pre-incubate with this compound or Vehicle Control C->D E Measure Baseline Fluorescence D->E F Add Agonist (ATP or U46619) E->F G Record Kinetic Calcium Response F->G H Data Analysis: Calculate % Inhibition G->H

Caption: Calcium Imaging Experimental Workflow.

References

Application Notes and Protocols for NP-1815-PX in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] P2X4 receptors are non-selective cation channels, permitting the influx of Na+, K+, and Ca2+ upon activation.[3] These receptors are implicated in a variety of physiological and pathophysiological processes, including chronic pain, inflammation, and cardiovascular regulation, making them a key target for drug discovery.[1][3][4]

These application notes provide detailed protocols for the characterization of this compound and other P2X4 receptor modulators using electrophysiological techniques. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on P2X4 receptor function.

Data Presentation: Quantitative Analysis of P2X4 Receptor Modulators

The following tables summarize the potency of the endogenous agonist ATP and various P2X4 receptor antagonists, including this compound. This data is crucial for experimental design, such as determining appropriate compound concentrations.

Table 1: Potency of ATP on P2X4 Receptors

SpeciesEC50 (µM)Notes
Human0.747 ± 0.180[5]
Mouse0.565 ± 0.085[5]
Rat~7[6]

EC50 values represent the concentration of ATP required to elicit a half-maximal response.

Table 2: Comparative Potency of P2X4 Receptor Antagonists

AntagonistSpeciesIC50Notes
This compound Human0.26 µMA novel selective P2X4 receptor antagonist.[1]
5-BDBDHuman1.0 µMA selective competitive antagonist.[5][6]
BX-430Human0.426 ± 0.162 µMSelective for human over mouse P2X4.[5]
PSB-12062Human248 ± 41 nMN-substituted phenoxazine (B87303) derivative.[5]
TNP-ATPHuman17 ± 5 µMBroad-spectrum P2X antagonist.[5]

IC50 values represent the concentration of the antagonist required to inhibit 50% of the ATP-induced response.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Characterizing this compound

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on P2X4 receptor currents. This technique is the gold standard for characterizing ion channel modulators, providing a direct measure of ion channel activity.[1][7]

1. Cell Preparation:

  • Culture mammalian cells (e.g., HEK293 or 1321N1) stably or transiently expressing the P2X4 receptor of the desired species (human, rat, or mouse) on glass coverslips.[1][6]

2. Solutions:

  • Extracellular Solution (ECS) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Adjust osmolarity to ~290 mOsm and bubble with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15 minutes before use.[6][8]

  • Intracellular Solution (ICS) (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm. Filter through a 0.2 µm filter.[6]

3. Pipette Preparation:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with ICS.[6][9]

4. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with ECS at a rate of 1.5-2 mL/min.[6]

  • Fill a patch pipette with ICS and approach a cell under visual guidance while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal.

  • Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[6]

  • Switch the amplifier to voltage-clamp mode and set the holding potential to -60 mV.[6]

  • Allow the cell to stabilize for a few minutes.

5. Compound Application and Data Acquisition:

  • Apply ATP (at a concentration around the EC80, e.g., 1.5 µM for human P2X4) using a fast-perfusion system to elicit an inward current.[5][6]

  • To test the effect of this compound, pre-incubate the cell with the desired concentration of this compound for a set period (e.g., 2 minutes) before co-applying it with ATP.[10]

  • Record the current responses using a patch-clamp amplifier and appropriate data acquisition software.

  • Wash out the antagonist to observe the reversibility of the inhibition.

6. Data Analysis:

  • Measure the peak amplitude of the ATP-induced current in the absence and presence of different concentrations of this compound.

  • Calculate the percentage of inhibition for each concentration.

  • Fit the concentration-response data to a logistical equation to determine the IC50 value of this compound.

Visualizations: Signaling Pathways and Experimental Workflow

P2X4 Receptor Signaling in Microglia

Activation of P2X4 receptors on microglia by ATP leads to a calcium influx, which in turn activates the p38 MAPK signaling pathway. This cascade results in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key mediator in neuropathic pain.[4]

P2X4_Microglia_Signaling ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF BDNF Synthesis & Release p38_MAPK->BDNF Neuropathic_Pain Neuropathic Pain BDNF->Neuropathic_Pain Contributes to NP1815PX This compound NP1815PX->P2X4 Blocks

P2X4 signaling in microglia.
P2X4 Receptor Signaling in Cardiac Myocytes

In cardiac myocytes, P2X4 receptor activation leads to localized calcium influx, which can activate endothelial nitric oxide synthase (eNOS). This pathway may play a cardioprotective role. Additionally, the influx of Na+ through P2X4 can modulate the activity of the Na+/Ca2+ exchanger (NCX), influencing cardiac chronotropy and inotropy.[3][7][11]

P2X4_Cardiac_Signaling ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Ion_Influx Na⁺/Ca²⁺ Influx P2X4->Ion_Influx Opens Channel eNOS eNOS Activation Ion_Influx->eNOS via Ca²⁺ NCX NCX Modulation Ion_Influx->NCX via Na⁺ NO NO Production eNOS->NO Cardioprotection Cardioprotection NO->Cardioprotection Chrono_Inotropy Altered Chronotropy/ Inotropy NCX->Chrono_Inotropy NP1815PX This compound NP1815PX->P2X4 Blocks

P2X4 signaling in cardiac myocytes.
Experimental Workflow for P2X4 Antagonist Characterization

The following diagram outlines a typical workflow for the discovery and validation of a new P2X4 antagonist like this compound.

Antagonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Primary_Screen Primary Screen: High-Throughput Calcium Influx Assay Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Secondary_Screen Secondary Screen: Whole-Cell Patch-Clamp Electrophysiology Dose_Response->Secondary_Screen Mechanism Determine Mechanism of Action (e.g., Competitive, Allosteric) Secondary_Screen->Mechanism Selectivity Selectivity Profiling (vs. other P2X subtypes) Mechanism->Selectivity PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Selectivity->PK_PD Efficacy Efficacy Testing in Disease Models (e.g., Neuropathic Pain) PK_PD->Efficacy Lead_Compound Lead Compound Identified Efficacy->Lead_Compound

Workflow for P2X4 antagonist validation.

References

Application Notes and Protocols: Preparation of NP-1815-PX Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ion channel activated by extracellular ATP. Due to its role in various physiological and pathological processes, including inflammation and chronic pain, this compound is a valuable tool for in vitro and in vivo research.[1][2][3] Accurate and consistent preparation of a stock solution is the first critical step for reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution.

Product Information

PropertyValueSource
IUPAC Name sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][2]diazepin-1-ideSigma-Aldrich
Molecular Formula C21H14N4NaO3SProbechem
Molecular Weight 425.42 g/mol Probechem
Physical Form SolidSigma-Aldrich, TargetMol
Purity >98% (HPLC)Probechem
Storage of Solid -20°C for 12 Months; 4°C for 6 MonthsProbechem

Solubility Data

Based on supplier information, this compound sodium is soluble in Dimethyl Sulfoxide (DMSO).

SolventSolubilitySource
DMSO 10 mMProbechem

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound sodium salt (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, RNase/DNase-free microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile filter tips

  • Analytical balance

  • Vortex mixer

Equipment
  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

  • Fume hood

Procedure

All steps should be performed in a fume hood.

  • Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution:

      • Molecular Weight (MW) of this compound sodium = 425.42 g/mol

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 425.42 g/mol x 1000 mg/g = 4.2542 mg

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your planned experiments.

  • Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

Storage TemperatureStorage DurationSource
-80°C 6 monthsMedchemExpress
-20°C 1 monthMedchemExpress

Store the aliquots protected from light. When ready to use, thaw a single aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot; do not refreeze.

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Use start Start equilibrate Equilibrate this compound and DMSO to Room Temp start->equilibrate 1 weigh Weigh this compound equilibrate->weigh 2 add_dmso Add Anhydrous DMSO weigh->add_dmso 3 dissolve Vortex to Dissolve add_dmso->dissolve 4 aliquot Aliquot into Single-Use Tubes dissolve->aliquot 5 store Store at -80°C or -20°C aliquot->store 6 thaw Thaw Single Aliquot for Use store->thaw 7 end End thaw->end 8

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Context (Simplified)

This compound is known to inhibit the P2X4 receptor, which is implicated in inflammatory signaling pathways. One such pathway involves the NLRP3 inflammasome.

G cluster_pathway Simplified Inflammatory Signaling ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Activates NLRP3 NLRP3 Inflammasome Activation P2X4R->NLRP3 Leads to NP1815PX This compound NP1815PX->P2X4R Inhibits Inflammation Inflammatory Response (e.g., IL-1β release) NLRP3->Inflammation

Caption: Inhibition of P2X4R by this compound in a Signaling Pathway.

References

Application Notes and Protocols for NP-1815-PX in Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel involved in various physiological and pathophysiological processes.[1] The P2X4 receptor is a key player in purinergic signaling and has emerged as a promising therapeutic target for a range of conditions, including neuropathic pain, inflammation, and cancer.[1] These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate P2X4 receptor function in diverse research areas.

Mechanism of Action

This compound acts as a selective antagonist of the P2X4 receptor.[1] Extracellular ATP, released during cellular stress or injury, binds to and activates P2X4 receptors, leading to the opening of a non-selective cation channel. This results in an influx of Ca²⁺ and Na⁺, and an efflux of K⁺, depolarizing the cell membrane and triggering downstream signaling cascades. This compound blocks this activation, thereby inhibiting the physiological responses mediated by the P2X4 receptor. In inflammatory conditions, this compound has been shown to inhibit the NLRP3 inflammasome signaling pathway.[2][3]

Applications

This compound is a valuable pharmacological tool for studying the role of P2X4 receptors in:

  • Neuropathic Pain: P2X4 receptors expressed in microglia are crucial for the development of pathological chronic pain. This compound has demonstrated anti-allodynic effects in animal models of chronic pain.[1]

  • Inflammation: P2X4 receptor activation is implicated in various inflammatory diseases. This compound has shown anti-inflammatory effects in a murine model of colitis by inhibiting the NLRP3 inflammasome.[2][3]

  • Respiratory Diseases: P2X4 receptors are involved in airway inflammation and smooth muscle contraction. This compound has been shown to inhibit contractions in guinea pig tracheal and bronchial smooth muscles.[4][5]

  • Cancer: P2X4 receptors are being investigated as potential targets in cancer therapy, and this compound can be used to probe their function in cancer cell proliferation and metastasis.[1]

Data Presentation

In Vitro Efficacy of this compound
Cell LineAgonistThis compound ConcentrationEffectReference
1321N1 cells expressing hP2X4R1 µM ATP30 nM - 100 µMInhibition of [Ca²⁺]i responses[1]
1321N1 cells expressing rP2X3R0.3 µM ATP30 nM - 100 µMNo significant inhibition of [Ca²⁺]i responses[1]
1321N1 cells expressing hP2X7R10 µM BzATP30 nM - 100 µMNo significant inhibition of [Ca²⁺]i responses[1]
1321N1 cells expressing rP2X4R10 µM ATP0.3 µM and 1 µMInhibition of [Ca²⁺]i responses[1]
1321N1 cells expressing mP2X4R10 µM ATP0.3 µM and 1 µMInhibition of [Ca²⁺]i responses[1]
Human TP receptor-expressing cellsU4661910⁻⁵ - 10⁻⁴ MSuppression of U46619-induced increase in intracellular Ca²⁺[4][5]
THP-1 cells (LPS-primed)5 mM ATP10 µMSignificant reduction of IL-1β release[3]
THP-1 cells (LPS-primed)5 mM ATP0.1 µM and 1 µMNo significant alteration of IL-1β release[3]
In Vivo and Ex Vivo Efficacy of this compound
Animal ModelTissue/OrganAgonist/InducerThis compound Concentration/DoseEffectReference
Guinea PigEpithelium-intact Tracheal Smooth MuscleATP10⁻⁵ MStrong suppression of ATP-induced contractions[5]
Guinea PigEpithelium-denuded Tracheal and Bronchial Smooth MuscleU46619 (TP receptor agonist)10⁻⁵ - 10⁻⁴ MStrong suppression of U46619-induced contractions[5]
Guinea PigEpithelium-denuded Tracheal and Bronchial Smooth MuscleProstaglandin F₂α (PGF₂α)10⁻⁵ - 10⁻⁴ MStrong suppression of PGF₂α-induced contractions[5]
Murine Model of Colitis (DNBS-induced)ColonDNBS10 mg/kg (oral administration)Ameliorated macroscopic and microscopic colonic damage; Decreased IL-1β levels and caspase-1 activity[2][3]

Experimental Protocols

In Vitro Intracellular Calcium Imaging Assay

This protocol is designed to assess the inhibitory effect of this compound on P2X4 receptor-mediated intracellular calcium influx.

Materials:

  • 1321N1 cells stably expressing the P2X4 receptor (human, rat, or mouse)

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • ATP (agonist)

  • This compound

  • Microplate reader or fluorescence microscope equipped for ratiometric calcium imaging

Procedure:

  • Cell Culture: Culture the P2X4-expressing 1321N1 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells onto black-walled, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS.

    • Remove the culture medium from the wells and wash once with HBS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Wash: Remove the loading buffer and wash the cells twice with HBS to remove extracellular dye.

  • Compound Pre-incubation: Add HBS containing various concentrations of this compound (e.g., 30 nM to 100 µM) or vehicle control to the respective wells.[1] Incubate for 10-15 minutes at room temperature.[1]

  • Agonist Stimulation and Measurement:

    • Place the plate in the microplate reader or on the microscope stage.

    • Establish a baseline fluorescence reading.

    • Add ATP (e.g., 1-10 µM) to the wells to stimulate the P2X4 receptors.[1]

    • Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for Fura-2).

    • Determine the peak intracellular calcium response for each well.

    • Normalize the data to the response of the vehicle-treated control.

    • Plot the concentration-response curve for this compound to determine the IC₅₀ value.

Ex Vivo Smooth Muscle Contraction Assay

This protocol is used to evaluate the effect of this compound on agonist-induced contractions of airway smooth muscle.

Materials:

  • Male Hartley guinea pigs

  • Krebs-Henseleit solution

  • ATP, U46619, or PGF₂α (contractile agonists)

  • This compound

  • Organ bath system with force transducers

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Tissue Dissection: Euthanize a guinea pig and dissect the trachea and main bronchi in cold Krebs-Henseleit solution.

  • Preparation of Muscle Strips: Prepare tracheal and bronchial smooth muscle strips. The epithelium may be left intact or denuded depending on the experimental design.[5]

  • Mounting: Mount the muscle strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Compound Incubation: Pre-incubate the tissues with this compound (e.g., 10⁻⁵ M) or vehicle for a defined period before adding the agonist.[5]

  • Agonist-Induced Contraction: Add the contractile agonist (e.g., ATP, U46619, or PGF₂α) to the organ bath in a cumulative or non-cumulative manner and record the isometric tension.

  • Data Analysis:

    • Measure the peak contraction force for each agonist concentration.

    • Express the contraction as a percentage of the maximum contraction induced by a reference agonist (e.g., KCl).

    • Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.

In Vivo Murine Model of Colitis

This protocol outlines the use of this compound in a chemically induced model of inflammatory bowel disease.

Materials:

  • Male mice (e.g., C57BL/6)

  • 2,4-Dinitrobenzene sulfonic acid (DNBS)

  • This compound

  • Vehicle for oral administration

  • Anesthesia

Procedure:

  • Induction of Colitis:

    • Anesthetize the mice.

    • Induce colitis by intrarectal administration of DNBS.

  • Drug Administration:

    • Following the induction of colitis, administer this compound (e.g., 10 mg/kg) or vehicle orally once daily for a specified period (e.g., 6 days).[2][3]

  • Monitoring: Monitor the animals daily for body weight, signs of distress, and stool consistency.

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect the colons.

  • Macroscopic and Microscopic Evaluation:

    • Assess the macroscopic damage to the colon (e.g., inflammation, ulceration).

    • Collect tissue samples for histological analysis (e.g., H&E staining) to evaluate microscopic damage and inflammatory cell infiltration.

  • Biochemical Analysis:

    • Homogenize colonic tissue to measure levels of pro-inflammatory cytokines (e.g., IL-1β) by ELISA.

    • Perform assays to measure the activity of enzymes such as caspase-1.[3]

  • Data Analysis: Compare the parameters between the vehicle-treated and this compound-treated groups to evaluate the anti-inflammatory efficacy of the compound.

Visualizations

Purinergic_Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Binds and Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., NLRP3 Inflammasome Activation) Ca_influx->Downstream NP1815PX This compound NP1815PX->P2X4R Antagonizes

Caption: this compound mechanism of action.

In_Vitro_Workflow start Start: P2X4-expressing cells seed Seed cells in 96-well plate start->seed load Load with Calcium Indicator Dye seed->load preincubate Pre-incubate with this compound or Vehicle load->preincubate stimulate Stimulate with ATP preincubate->stimulate measure Measure Intracellular Calcium Response stimulate->measure analyze Analyze Data (IC₅₀ determination) measure->analyze end End analyze->end

Caption: In vitro calcium imaging workflow.

NLRP3_Inflammasome_Inhibition cluster_stimulation Inflammatory Stimuli cluster_signaling Intracellular Signaling LPS LPS NLRP3 NLRP3 Inflammasome Assembly LPS->NLRP3 Priming ATP ATP P2X4R P2X4 Receptor ATP->P2X4R P2X4R->NLRP3 Activation Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β -> IL-1β Casp1->IL1b Release IL-1β Release IL1b->Release NP1815PX This compound NP1815PX->P2X4R Inhibits

Caption: Inhibition of NLRP3 inflammasome by this compound.

References

NP-1815-PX: A Potent and Selective P2X4 Receptor Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

NP-1815-PX is a novel, potent, and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel implicated in various pathological processes, including neuropathic pain and inflammation.[1] Its favorable pharmacological profile, including high selectivity and in vivo efficacy, establishes this compound as a valuable tool compound for investigating the physiological and pathophysiological roles of P2X4R and for the preclinical evaluation of P2X4R-targeted therapeutics.[2][3]

Pharmacological Profile

This compound exhibits high affinity for the human P2X4 receptor with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[2][4] Notably, it displays significant selectivity for P2X4R over other P2X receptor subtypes, minimizing off-target effects in experimental systems.[4]

Table 1: In Vitro Efficacy and Selectivity of this compound
TargetCell LineAssay TypeAgonistThis compound IC50Reference
Human P2X4R1321N1Calcium InfluxATP (1 µM)0.26 µM[4]
Human P2X1R1321N1Calcium InfluxATP> 30 µM[4]
Rat P2X3R1321N1Calcium InfluxATP (0.3 µM)> 30 µM[4]
Human P2X2/3R1321N1Calcium InfluxATP> 30 µM[4]
Human P2X7R1321N1Calcium InfluxBzATP (10 µM)> 30 µM[4]
Human P2X2R1321N1Calcium InfluxATP7.3 µM[4]

Signaling Pathway

Activation of the P2X4 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Ca²⁺ and Na⁺ into the cell. This cation influx depolarizes the cell membrane and increases intracellular calcium concentration, which in turn triggers various downstream signaling cascades. These pathways are implicated in cellular processes such as the release of inflammatory mediators and neurotransmitters. This compound acts as an antagonist, blocking the binding of ATP or preventing the conformational changes required for channel opening, thereby inhibiting the downstream effects of P2X4R activation.

P2X4R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds & Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., Inflammation, Pain) Ca_influx->Downstream Triggers NP1815PX This compound NP1815PX->P2X4R Inhibits

P2X4R signaling and this compound inhibition.

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol describes the use of this compound to inhibit ATP-induced calcium influx in a recombinant cell line expressing the human P2X4 receptor.

Calcium_Influx_Workflow start Start seed_cells Seed 1321N1-hP2X4R cells in 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate with this compound (various concentrations) load_dye->pre_incubate add_agonist Stimulate with ATP (1 µM) pre_incubate->add_agonist measure_fluorescence Measure fluorescence change (kinetic read) add_agonist->measure_fluorescence analyze Analyze data and calculate IC50 measure_fluorescence->analyze end End analyze->end

Workflow for the in vitro calcium influx assay.

Materials:

  • 1321N1 cells stably expressing human P2X4R (1321N1-hP2X4R)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • ATP

  • Fluorescence plate reader with kinetic reading and injection capabilities

Procedure:

  • Cell Seeding: Seed 1321N1-hP2X4R cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubation: After dye loading and washing, add the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject a solution of ATP to achieve a final concentration of 1 µM.

  • Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone) and determine the IC50 value.

In Vivo Murine Model of Colitis

This protocol outlines the use of this compound in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice to assess its anti-inflammatory properties.[1]

Colitis_Model_Workflow start Start induce_colitis Induce colitis in mice with DNBS start->induce_colitis treat_mice Administer this compound orally (3, 10, 30 mg/kg) daily for 6 days induce_colitis->treat_mice monitor Monitor body weight daily treat_mice->monitor euthanize Euthanize mice on day 6 monitor->euthanize collect_tissues Collect colon and spleen euthanize->collect_tissues analyze Assess macroscopic and microscopic damage, spleen weight, and biochemical markers (e.g., IL-1β, Caspase-1) collect_tissues->analyze end End analyze->end

Workflow for the in vivo colitis model.

Materials:

  • Male mice (e.g., C57BL/6)

  • 2,4-dinitrobenzene sulfonic acid (DNBS)

  • This compound

  • Vehicle for oral administration

  • Surgical and necropsy tools

  • Reagents for histological analysis and biochemical assays (ELISA, Western blot)

Procedure:

  • Colitis Induction: Anesthetize mice and intrarectally administer DNBS.

  • Treatment: Beginning on the day of colitis induction, orally administer this compound at doses of 3, 10, and 30 mg/kg once daily for 6 days. A vehicle control group should be included.

  • Monitoring: Record the body weight of each mouse daily.

  • Termination and Tissue Collection: On day 6, euthanize the mice. Collect the colon and spleen.

  • Assessment:

    • Macroscopic Damage: Score the colon for visible signs of inflammation.

    • Spleen Weight: Weigh the spleen as an indicator of systemic inflammation.

    • Histology: Process a section of the colon for histological examination and scoring of tissue damage.

    • Biochemical Analysis: Homogenize a portion of the colon to measure levels of inflammatory markers such as IL-1β and caspase-1 activity.

In Vitro NLRP3 Inflammasome Activation Assay

This protocol details the investigation of this compound's effect on the NLRP3 inflammasome pathway in THP-1 human monocytic cells.[1]

NLRP3_Workflow start Start differentiate_thp1 Differentiate THP-1 monocytes into macrophage-like cells with PMA start->differentiate_thp1 prime_cells Prime cells with LPS differentiate_thp1->prime_cells treat_cells Treat with this compound (0.1, 1, 10 µM) for 1 hour prime_cells->treat_cells stimulate_inflammasome Stimulate with ATP (5 mM) for 1 hour treat_cells->stimulate_inflammasome collect_samples Collect supernatant and cell lysates stimulate_inflammasome->collect_samples analyze_supernatant Measure IL-1β release from supernatant by ELISA collect_samples->analyze_supernatant analyze_lysates Analyze expression of inflammasome components (NLRP3, Caspase-1) from lysates by Western blot collect_samples->analyze_lysates end End analyze_supernatant->end analyze_lysates->end

Workflow for NLRP3 inflammasome assay.

Materials:

  • THP-1 human monocytic cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • ATP

  • ELISA kit for human IL-1β

  • Reagents and antibodies for Western blotting (e.g., anti-NLRP3, anti-caspase-1)

Procedure:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA.

  • Priming: Prime the differentiated cells with LPS to upregulate the expression of NLRP3 and pro-IL-1β.

  • Treatment: Treat the primed cells with this compound at concentrations of 0.1, 1, and 10 µM for 1 hour.

  • Inflammasome Activation: Stimulate the cells with ATP (5 mM) for 1 hour to activate the NLRP3 inflammasome.

  • Sample Collection: Collect the cell culture supernatant and prepare cell lysates.

  • Analysis:

    • IL-1β Release: Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.

    • Western Blot: Analyze the expression levels of NLRP3 and the cleavage of caspase-1 in the cell lysates by Western blotting.

Conclusion

This compound is a critical pharmacological tool for the investigation of P2X4 receptor function. Its high potency and selectivity enable researchers to probe the involvement of P2X4R in various physiological and disease models with confidence. The protocols provided herein offer a framework for utilizing this compound in common in vitro and in vivo experimental paradigms to further elucidate the role of the P2X4 receptor in health and disease.

References

Application Notes and Protocols for NP-1815-PX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1] This purinergic receptor is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and smooth muscle contraction.[1][2] As a selective antagonist, this compound serves as a critical tool for investigating the role of the P2X4 receptor in these processes and holds potential as a therapeutic agent. These application notes provide comprehensive information for the procurement and utilization of this compound in research settings.

Supplier and Purchasing Information

This compound is available from several commercial suppliers. The following table summarizes purchasing information from various vendors. It is important to note that prices are subject to change and may vary based on institutional agreements and promotions.

SupplierCatalog Number/CAS NumberAvailable QuantitiesPrice (USD)Purity
Sigma-Aldrich CAS: 1239578-80-31 mg, 5 mg, 10 mg, 25 mg$293, $722, $987, $1,52099.39%[3]
TargetMol T71155 / CAS: 1239578-80-31 mg, 5 mg, 10 mg, 25 mgContact for pricing99.39%[1]
Aaronchem AR024AF0 / CAS: 1239578-80-31 mg, 5 mg$185, $47799%[4]
MedchemExpress HY-112081AContact for pricingContact for pricing>98%

General Specifications:

  • CAS Number: 1239578-80-3[3]

  • Physical Form: Solid[3]

  • Storage: Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the P2X4 receptor, an ion channel that opens in response to extracellular adenosine (B11128) triphosphate (ATP).[2] Activation of the P2X4 receptor leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx of ions depolarizes the cell membrane and increases the intracellular calcium concentration, which in turn triggers various downstream signaling cascades.

In microglia, the activation of the P2X4 receptor and subsequent calcium influx leads to the activation of p38 mitogen-activated protein kinase (p38-MAPK). This signaling cascade is crucial for the release of brain-derived neurotrophic factor (BDNF), which plays a significant role in neuropathic pain. In cardiac myocytes, P2X4 receptor stimulation activates endothelial nitric oxide synthase (eNOS), a process initiated by the localized increase in calcium.

The following diagram illustrates the signaling pathway initiated by P2X4 receptor activation and the point of inhibition by this compound.

P2X4_Signaling_Pathway ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Binds Ion_Influx Ca²⁺/Na⁺ Influx P2X4R->Ion_Influx Opens NP1815PX This compound NP1815PX->P2X4R Inhibits p38_MAPK p38-MAPK Activation Ion_Influx->p38_MAPK eNOS eNOS Activation Ion_Influx->eNOS BDNF BDNF Release p38_MAPK->BDNF Cellular_Response Cellular Response (e.g., Inflammation, Pain Signaling) BDNF->Cellular_Response eNOS->Cellular_Response

P2X4 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in THP-1 Cells

This protocol describes the use of this compound to assess its anti-inflammatory effects on human THP-1 monocytic cells by measuring the inhibition of ATP-induced inflammasome activation.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound

  • DMSO (vehicle)

  • ELISA kit for IL-1β

Protocol:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Prime the cells with LPS (1 µg/mL) for 3 hours.

  • Treat the LPS-primed cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with ATP (5 mM) for 1 hour to induce inflammasome activation and IL-1β release.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

Calcium Flux Assay

This protocol outlines a method to measure the inhibitory effect of this compound on P2X4 receptor-mediated intracellular calcium influx.

Materials:

  • Cells expressing P2X4 receptor (e.g., HEK293-P2X4R)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • This compound

  • ATP

  • Fluorescence plate reader with an injection system

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Measure the baseline fluorescence.

  • Inject ATP to stimulate the P2X4 receptor and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes).

Guinea Pig Smooth Muscle Contraction Assay

This protocol details the investigation of this compound's effect on smooth muscle contraction in isolated guinea pig tracheal or bronchial tissues.[5]

Materials:

  • Male Hartley guinea pigs

  • Krebs-Henseleit solution

  • This compound

  • Contractile agonists (e.g., ATP, U46619)

  • Organ bath system with force transducers

Protocol:

  • Isolate tracheal or bronchial smooth muscle strips from a guinea pig and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Allow the tissues to equilibrate under a resting tension.

  • Pre-incubate the tissues with this compound (e.g., 10⁻⁵ M) or vehicle for a specified period.

  • Induce muscle contraction by adding a contractile agonist such as ATP or the thromboxane (B8750289) A2 analog U46619.

  • Record the isometric tension and measure the amplitude of the contraction.

  • Compare the contractile response in the presence and absence of this compound to determine its inhibitory effect.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for characterizing the in vitro effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., THP-1, HEK293-P2X4R) Treatment Cell Treatment with this compound Cell_Culture->Treatment NP1815PX_Prep Prepare this compound Solutions (various concentrations) NP1815PX_Prep->Treatment Stimulation Stimulation (e.g., ATP) Treatment->Stimulation Measurement Measure Response (e.g., IL-1β levels, Calcium Flux) Stimulation->Measurement Data_Analysis Data Analysis and Interpretation Measurement->Data_Analysis

General in vitro experimental workflow for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: Inhibitory Effects of this compound on P2X4 Receptor-Mediated Responses

Cell Line/TissueResponse MeasuredAgonist (Concentration)This compound Concentration% Inhibition / IC₅₀
1321N1 cells (human P2X4R)Intracellular Ca²⁺ increaseATP (50 µM)0.26 µMIC₅₀[6]
Guinea Pig Tracheal Smooth MuscleATP-induced contractionATP (3 x 10⁻⁵ M)10⁻⁵ MStrong suppression[5]
Guinea Pig Tracheal Smooth MuscleU46619-induced contractionU46619 (10⁻⁸ M)10⁻⁵ - 10⁻⁴ MConcentration-dependent inhibition[5]
THP-1 cellsLPS + ATP-induced IL-1β releaseLPS (1 µg/mL) + ATP (5 mM)10 µMSignificant reduction

Note: A retracted article previously reported in vivo anti-inflammatory effects in a murine colitis model. Due to the retraction, this data is not included. Researchers should exercise caution and critically evaluate all sources of information.

References

Troubleshooting & Optimization

Technical Support Center: NP-1815-PX

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of NP-1815-PX. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2] It has been investigated for its potential therapeutic applications in conditions such as neuropathic pain, inflammation, and asthma.[1][2] Chemically, its IUPAC name is sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][3][4]diazepin-1-ide.[5]

2. What is the mechanism of action of this compound?

This compound functions by selectively blocking the P2X4 receptor, which is a ligand-gated ion channel activated by extracellular ATP.[1][2] The activation of P2X4 receptors is implicated in various cellular responses, including the release of inflammatory mediators. By inhibiting this receptor, this compound can modulate downstream signaling pathways involved in pain and inflammation.

Solubility

3. What is the solubility of this compound?

Solubility Summary

SolventSolubilityNotes
WaterHighDescribed as having high water solubility in literature.
Dimethyl Sulfoxide (B87167) (DMSO)SolubleCommonly used as a solvent for preparing stock solutions in research.

4. How do I prepare a stock solution of this compound?

For most in vitro experiments, a stock solution of this compound can be prepared in DMSO. For example, in studies on human monocytic THP-1 cells, a vehicle of 0.03% DMSO was used.[6]

Experimental Protocol: Preparation of a DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.

Stability

5. How should I store this compound?

Proper storage is crucial to maintain the stability and activity of this compound.

Storage Recommendations

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C or -80°CRefer to the supplier's certificate of analysis.Protect from moisture.
In Solvent (e.g., DMSO)-80°CUp to 6 monthsAliquot to minimize freeze-thaw cycles.
-20°CUp to 1 monthFor shorter-term storage.

6. Is this compound sensitive to light or pH changes?

Currently, there is no specific information available in the public domain regarding the light sensitivity or pH stability of this compound. As a general precaution, it is advisable to protect solutions from direct light and to use buffered solutions to maintain a stable pH during experiments.

7. How many times can I freeze-thaw a stock solution of this compound?

To ensure the integrity of the compound, it is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. The effect of multiple freeze-thaw cycles on the stability of this compound has not been formally reported.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in aqueous buffer The final concentration of DMSO in the aqueous solution is too low to maintain solubility.Increase the final percentage of DMSO in the working solution, ensuring it is compatible with your experimental system. Perform a vehicle control to account for any effects of the solvent.
The aqueous buffer is not at an optimal pH for the compound's solubility.Test a range of physiological pH values for your working solution.
Inconsistent experimental results Degradation of the compound due to improper storage.Ensure the compound is stored at the recommended temperature and protected from moisture and light. Use freshly prepared working solutions.
Inaccurate concentration of the stock solution.Verify the accuracy of the initial weighing and dilution steps.
No observable effect of the compound The concentration of this compound is too low.Perform a dose-response experiment to determine the optimal effective concentration for your specific assay.
The compound has degraded.Use a fresh aliquot of the stock solution or newly prepared solution.
The experimental system is not responsive to P2X4R antagonism.Confirm the expression and functionality of P2X4 receptors in your model system.

Signaling Pathway and Experimental Workflow

P2X4 Receptor Signaling Pathway

This compound acts as an antagonist to the P2X4 receptor. The activation of this receptor by ATP leads to a cascade of downstream signaling events, particularly in immune cells like microglia and macrophages. This pathway is implicated in inflammatory responses and neuropathic pain.

P2X4R_Signaling P2X4 Receptor Signaling Pathway ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx NP1815PX This compound NP1815PX->P2X4R Inhibits p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF BDNF Release (in Microglia) p38_MAPK->BDNF PGE2 PGE₂ Release (in Macrophages) p38_MAPK->PGE2 Neuropathic_Pain Neuropathic Pain BDNF->Neuropathic_Pain Inflammation Inflammation PGE2->Inflammation Experimental_Workflow General In Vitro Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) pre_incubation Pre-incubate cells with This compound or Vehicle prep_stock->pre_incubation prep_cells Culture and Plate Cells prep_cells->pre_incubation stimulation Stimulate cells with ATP or other agonist pre_incubation->stimulation data_collection Collect Samples (e.g., cell lysate, supernatant) stimulation->data_collection assay Perform Assay (e.g., ELISA, Western Blot, Ca²⁺ imaging) data_collection->assay data_analysis Data Analysis assay->data_analysis

References

NP-1815-PX blood-brain barrier permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NP-1815-PX, with a specific focus on its interaction with the blood-brain barrier (BBB).

General Information

Q1: What is this compound?

This compound is a novel and selective antagonist of the P2X4 receptor (P2X4R).[1][2] P2X4 receptors are ATP-gated ion channels that are involved in various physiological and pathological processes, including inflammation and neuropathic pain.[2][3] this compound has been shown to have anti-allodynic effects in animal models of chronic pain.[2][3]

Blood-Brain Barrier Permeability: FAQs

Q2: Does this compound cross the blood-brain barrier (BBB)?

Current evidence suggests that this compound does not readily penetrate the central nervous system (CNS).[2] Its polarity is a key factor limiting its ability to cross the BBB.[2] Therefore, when administered peripherally, it is not expected to reach therapeutic concentrations in the brain.

Q3: Why might I be interested in the BBB permeability of this compound?

P2X4 receptors are expressed in the CNS, particularly in microglia, and are implicated in neuroinflammatory processes and chronic pain conditions.[3] Therefore, researchers investigating the role of P2X4 receptors in CNS disorders may be interested in delivering antagonists like this compound to the brain.

Troubleshooting Guide

Q4: I am not observing any central nervous system effects in my in vivo animal model after peripheral administration of this compound. Why?

The lack of CNS effects is likely due to the inability of this compound to cross the blood-brain barrier in sufficient amounts.[2] Peripherally administered this compound will primarily act on P2X4 receptors in the periphery.

Q5: How can I confirm that this compound is not reaching the brain in my experiment?

To confirm the brain penetrance of this compound, you can perform a pharmacokinetic study. This would involve administering the compound to your animal model and then measuring its concentration in both plasma and brain tissue at various time points. A low brain-to-plasma concentration ratio would confirm poor BBB permeability.

Q6: I want to study the role of P2X4 receptors in the CNS. What are my options if this compound does not cross the BBB?

To study the effects of P2X4 receptor antagonism in the CNS, you could consider the following approaches:

  • Intrathecal Administration: Direct administration into the cerebrospinal fluid can bypass the BBB and has been shown to be effective for this compound in alleviating mechanical allodynia in a chronic pain model.[3]

  • Alternative P2X4R Antagonists: Investigate other selective P2X4R antagonists that may have better BBB permeability.

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles could potentially facilitate its transport across the BBB.[4]

  • Genetic Models: Utilize P2X4 receptor knockout animal models to study the effects of the absence of P2X4R signaling.[3]

Experimental Protocols & Data

Experimental Protocol: Assessing Blood-Brain Barrier Permeability in vivo

This is a general workflow for assessing the BBB permeability of a compound like this compound.

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Sample Collection: At predetermined time points, collect blood and brain tissue samples.

  • Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.

  • Bioanalysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma and brain homogenates.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) to determine the extent of BBB penetration. A low Kp value indicates poor permeability.

Pharmacological Properties of this compound

PropertyDescriptionReference
Target P2X4 Receptor (P2X4R)[1][2]
Action Selective Antagonist[1][2]
Therapeutic Potential Anti-inflammatory, Analgesic (for neuropathic pain)[1][2][3]
BBB Permeability Low to negligible[2]
Administration Routes for CNS Effects Intrathecal[3]

Visualizations

Experimental_Workflow_BBB_Permeability cluster_in_vivo In Vivo Experiment cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_conclusion Conclusion Animal_Model Select Animal Model Compound_Admin Administer this compound Animal_Model->Compound_Admin Sample_Collection Collect Blood & Brain Samples Compound_Admin->Sample_Collection Plasma_Prep Prepare Plasma Sample_Collection->Plasma_Prep Brain_Homogenization Homogenize Brain Tissue Sample_Collection->Brain_Homogenization Bioanalysis LC-MS/MS Quantification Plasma_Prep->Bioanalysis Brain_Homogenization->Bioanalysis Data_Analysis Calculate Brain/Plasma Ratio Bioanalysis->Data_Analysis Conclusion Determine BBB Permeability Data_Analysis->Conclusion

Caption: Workflow for assessing blood-brain barrier permeability.

P2X4R_Signaling_in_Microglia cluster_intracellular Intracellular (Microglia) cluster_neuronal_effect Effect on Neuron ATP ATP P2X4R P2X4 Receptor ATP->P2X4R activates Ca_Influx Ca²⁺ Influx P2X4R->Ca_Influx leads to p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK triggers BDNF_Release BDNF Release p38_MAPK->BDNF_Release induces Pain_Hypersensitivity Pain Hypersensitivity BDNF_Release->Pain_Hypersensitivity causes

Caption: P2X4R signaling pathway in microglia leading to pain.

References

NP-1815-PX potential off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NP-1815-PX. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2][3][4] It has been shown to inhibit the P2X4R-mediated increase in intracellular calcium ([Ca²⁺]i) with an IC₅₀ value of 0.26 μM for the human receptor.[2][3]

Q2: Have any off-target effects been identified for this compound?

Yes, a notable off-target effect has been identified. This compound can inhibit smooth muscle contractions mediated by the prostanoid TP receptor, which is the receptor for thromboxane (B8750289) A₂.[1] This is considered a specific characteristic of this compound and not a common feature of P2X receptor antagonists.[1]

Q3: How significant is the antagonistic effect of this compound on the TP receptor?

The antagonistic effect of this compound on the TP receptor is considerably less potent than its effect on its primary target, the P2X4 receptor.[1] The apparent pA₂ value for its antagonism of U46619 (a TP receptor agonist)-induced contractions in guinea pig tracheal smooth muscle was 4.59.[1] For comparison, its IC₅₀ for the P2X4 receptor is 0.26 μM.[1]

Q4: Does this compound interact with other receptors?

Studies have shown that this compound is highly selective for the P2X4 receptor over other P2X receptor subtypes.[3] At a concentration of 10⁻⁴ M, it did not significantly inhibit guinea pig tracheal and bronchial smooth muscle contractions induced by carbachol, histamine, or neurokinin A.[1] Furthermore, it does not strongly inhibit the prostaglandin (B15479496) F₂α-induced increase in intracellular Ca²⁺ in human FP receptor-expressing cells.[1]

Troubleshooting Guide

This guide is designed to help researchers troubleshoot unexpected experimental results that may be related to the off-target activity of this compound.

Issue: Unexpected inhibition of smooth muscle contraction in my ex vivo tissue preparation.

If you observe inhibition of smooth muscle contraction that is not explained by the blockade of P2X4 receptors, consider the following:

  • Check for TP Receptor Involvement: Is the contractile response in your model mediated by the activation of TP receptors? this compound is known to antagonize TP receptors, especially at higher concentrations.[1]

  • Review Agonist Used: If you are using a TP receptor agonist like U46619, or if the contractile response involves endogenous thromboxane A₂, the inhibitory effects you are observing could be due to the off-target activity of this compound.[1]

  • Run Control Experiments: To confirm if the unexpected effect is mediated by TP receptor antagonism, use a selective TP receptor antagonist (e.g., SQ 29,548) as a positive control. If the selective TP receptor antagonist mimics the inhibitory effect of this compound, it is likely an off-target effect.[1]

Data Presentation

Table 1: Comparative Potency of this compound at On-Target and Off-Target Receptors

Target ReceptorSpecies/Cell LineParameterValueReference(s)
P2X4 Receptor (On-Target) HumanIC₅₀0.26 µM[1][2][3]
Prostanoid TP Receptor (Off-Target) Guinea PigpA₂4.59[1]
P2X1 ReceptorHumanIC₅₀> 30 µM[3]
P2X2 ReceptorHumanIC₅₀7.3 µM[3]
P2X3 ReceptorRatIC₅₀> 30 µM[3]
P2X2/3 ReceptorHumanIC₅₀> 30 µM[3]
P2X7 ReceptorHumanIC₅₀> 30 µM[3]

Mandatory Visualizations

This compound On-Target and Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Cellular_Response_On Cellular Response (e.g., Neuropathic Pain Signaling) Ca_influx->Cellular_Response_On NP1815PX_On This compound NP1815PX_On->P2X4R Inhibits (High Potency) Thromboxane Thromboxane A₂ (or agonist like U46619) TP_Receptor TP Receptor Thromboxane->TP_Receptor Activates Gq_PLC Gq/PLC Activation TP_Receptor->Gq_PLC Ca_release Intracellular Ca²⁺ Release Gq_PLC->Ca_release Cellular_Response_Off Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_Off NP1815PX_Off This compound NP1815PX_Off->TP_Receptor Inhibits (Low Potency)

Caption: On-target (P2X4R) and off-target (TP receptor) signaling pathways of this compound.

Troubleshooting Workflow for Unexpected Results Start Start: Unexpected Inhibition Observed CheckAgonist Is the contractile agonist a known TP receptor activator (e.g., U46619)? Start->CheckAgonist CheckEndogenous Could endogenous thromboxanes be involved in the response? CheckAgonist->CheckEndogenous No RunControl Run control experiment with a selective TP receptor antagonist (e.g., SQ 29,548) CheckAgonist->RunControl Yes CheckEndogenous->RunControl Yes ConclusionOnTarget Conclusion: Inhibition is likely due to another mechanism. Re-evaluate hypothesis. CheckEndogenous->ConclusionOnTarget No CompareResults Does the selective TP antagonist mimic the effect of this compound? RunControl->CompareResults ConclusionOffTarget Conclusion: Inhibition is likely due to off-target TP receptor antagonism. CompareResults->ConclusionOffTarget Yes CompareResults->ConclusionOnTarget No

Caption: Troubleshooting workflow for identifying potential this compound off-target effects.

Experimental Protocols

Protocol 1: Guinea Pig Tracheal Smooth Muscle Contraction Assay

This protocol is adapted from methodologies described in the literature for studying airway smooth muscle reactivity.[5][6]

1. Tissue Preparation: a. Humanely euthanize a male Hartley guinea pig. b. Carefully dissect the trachea and place it in Krebs-Henseleit solution (see composition below). c. Clean the trachea of connective tissue and cut it into 4-5 mm rings. The epithelium may be left intact or denuded depending on the experimental aim.

2. Krebs-Henseleit Solution Composition (in mM):

  • NaCl: 118
  • KCl: 4.7 - 5.4
  • CaCl₂: 2.5
  • MgSO₄: 0.6 - 1.66
  • KH₂PO₄: 1.2
  • NaHCO₃: 25
  • D-glucose: 11.1 - 11.7
  • Maintain the solution at 37°C and aerate with 95% O₂ and 5% CO₂ to achieve a pH of 7.4.

3. Mounting and Equilibration: a. Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution. b. Connect the rings to an isometric force transducer to record changes in muscle tension. c. Allow the tissues to equilibrate for at least 60-120 minutes under a resting tension of approximately 1.0 g, with solution changes every 15-20 minutes.

4. Experimental Procedure: a. Induce a stable contraction using a contractile agent. To test for TP receptor-mediated effects, use the TP receptor agonist U46619.[1] b. Once a stable contraction is achieved, add this compound in a cumulative concentration-response manner to assess its inhibitory effect. c. In separate control experiments, use a known TP receptor antagonist (e.g., SQ 29,548) to confirm the role of the TP receptor in the contraction.[1]

Protocol 2: Intracellular Calcium ([Ca²⁺]i) Measurement in Transfected Cells

This protocol is based on methods used to assess the selectivity of this compound.[3][7]

1. Cell Culture and Transfection: a. Culture a suitable host cell line that does not endogenously express P2X or TP receptors (e.g., 1321N1 astrocytoma cells or HEK293 cells). b. Transfect the cells with plasmids encoding the human P2X4 receptor or the human TP receptor.

2. Calcium Indicator Loading: a. Plate the transfected cells onto black-walled, clear-bottom 96-well plates. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

3. Measurement of [Ca²⁺]i: a. Use a fluorescence plate reader or microscope capable of ratiometric calcium imaging (e.g., measuring fluorescence at excitation wavelengths of 340 nm and 380 nm for Fura-2). b. Pre-incubate the cells with various concentrations of this compound or vehicle control for 10-15 minutes prior to agonist addition.[7] c. Add the specific receptor agonist (e.g., ATP for P2X4R-expressing cells, U46619 for TP receptor-expressing cells) and record the change in fluorescence intensity over time.

4. Data Analysis: a. Calculate the ratio of fluorescence intensities (e.g., F340/F380) to determine the relative change in [Ca²⁺]i. b. Normalize the response to the agonist-alone control (vehicle-treated cells). c. Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

Technical Support Center: Optimizing NP-1815-PX Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NP-1815-PX in in vitro studies. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during experimental setup and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2] It is widely used in research to investigate the role of the P2X4 receptor in various physiological and pathological processes, including inflammation and pain.[2][3]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

Based on published studies, a broad concentration range from 30 nM to 100 µM has been used for this compound in various cell lines.[2] For initial range-finding experiments, it is advisable to test a wide logarithmic dilution series (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to determine the effective concentration window for your specific cell line and assay.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To maintain stability and avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.

Q4: Are there any known off-target effects of this compound?

At higher concentrations (in the micromolar range), this compound has been shown to inhibit the thromboxane (B8750289) A2 receptor (TP receptor).[1] This is an important consideration when interpreting data, especially at concentrations above 10 µM. It is recommended to perform counter-screening assays or use a structurally unrelated P2X4 antagonist to confirm that the observed effects are specific to P2X4 receptor inhibition.

Troubleshooting Guides

Issue 1: No observable effect of this compound at tested concentrations.

Possible CauseSolution
Concentration is too low. Test a higher concentration range, extending up to 100 µM. Ensure the dose-response curve has reached a plateau.
Cell line does not express the P2X4 receptor. Verify P2X4 receptor expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence.
Compound instability. Prepare fresh dilutions from a properly stored stock solution for each experiment. Minimize the time the compound is in culture media before the assay.
Assay insensitivity. Ensure your assay is sensitive enough to detect the expected biological response. Use a positive control to validate the assay's performance.

Issue 2: High levels of cytotoxicity observed across all concentrations.

Possible CauseSolution
Compound-induced cytotoxicity. Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration range of this compound for your specific cell line. Select concentrations for your functional assays that are below the cytotoxic threshold.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.
Off-target effects. High concentrations of this compound may induce toxicity through off-target interactions. Try to use the lowest effective concentration that elicits the desired on-target effect.

Issue 3: Inconsistent or variable results between experiments.

Possible CauseSolution
Inconsistent cell culture conditions. Standardize cell culture parameters such as cell passage number, confluency, and media composition.
Pipetting errors. Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.
Variability in compound preparation. Prepare fresh dilutions of this compound for each experiment from a single, validated stock solution.

Data Presentation

Table 1: Reported In Vitro Concentrations of this compound and Observed Effects

Cell LineAssay TypeThis compound ConcentrationObserved EffectReference
1321N1 cells expressing hP2X4RIntracellular Ca2+ response30 nM - 100 µMInhibition of ATP-induced Ca2+ influx[2]
Guinea pig tracheal smooth muscleMuscle contraction10 µMStrong suppression of ATP-induced contractions[4]
Human TP receptor-expressing cellsIntracellular Ca2+ response10 µM - 100 µMSuppression of U46619-induced Ca2+ increase[1]
THP-1 cellsIL-1β release10 µMReduction of LPS and ATP-induced IL-1β release[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of a wide range of this compound concentrations (e.g., 20 nM to 200 µM) in cell culture medium. Also, prepare a 2X vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. Incubate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the concentration at which this compound does not significantly affect cell viability.

Protocol 2: Target Engagement Assay - Inhibition of ATP-induced Calcium Influx

  • Cell Seeding: Seed cells expressing the P2X4 receptor (e.g., 1321N1-hP2X4R) in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-incubation: Add various concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) to allow for target binding.

  • Agonist Stimulation: Add a pre-determined concentration of ATP (the agonist) to induce calcium influx.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the inhibition of the ATP-induced calcium response against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Phase 1: Preparation cluster_viability Phase 2: Determine Non-Toxic Concentration Range cluster_functional Phase 3: Determine Functional IC50 cluster_optimization Phase 4: Final Concentration Selection prep_stock Prepare this compound Stock (10 mM in DMSO) treat_viability Treat with Broad Concentration Range (e.g., 10 nM - 100 µM) prep_stock->treat_viability seed_cells Seed Cells in 96-well Plates seed_cells->treat_viability mtt_assay Perform Cell Viability Assay (MTT) treat_viability->mtt_assay analyze_viability Analyze Viability Data mtt_assay->analyze_viability treat_functional Treat with Refined Concentration Range analyze_viability->treat_functional Inform Concentration Range functional_assay Perform Functional Assay (e.g., Calcium Influx) treat_functional->functional_assay analyze_functional Analyze Functional Data & Calculate IC50 functional_assay->analyze_functional select_conc Select Optimal Concentration (Below cytotoxic level, effective in functional assay) analyze_functional->select_conc Determine IC50

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca2+ Influx P2X4R->Ca_influx NP1815PX This compound NP1815PX->P2X4R Inhibits downstream Downstream Signaling (e.g., Inflammation, Pain) Ca_influx->downstream

Caption: this compound inhibits the P2X4 receptor, blocking ATP-induced signaling.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Result (No Effect or High Toxicity) check_conc Is the concentration range appropriate? start->check_conc check_cells Does the cell line express the target? check_conc->check_cells Yes solution Optimize concentration, validate cells, check compound, or optimize assay. check_conc->solution No check_compound Is the compound stable and pure? check_cells->check_compound Yes check_cells->solution No check_assay Is the assay working correctly? check_compound->check_assay Yes check_compound->solution No check_assay->solution Yes check_assay->solution No

Caption: A logical approach to troubleshooting common experimental issues.

References

Technical Support Center: NP-1815-PX for In Vivo Injection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: NP-1815-PX is a potent and selective P2X4R antagonist, investigated for its anti-inflammatory and analgesic properties. It is the active pharmaceutical ingredient (API), not a pre-formulated vehicle. This guide provides technical support for researchers on the formulation and in vivo application of this compound. All products are for research use only and not for human consumption.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the P2X4 receptor (P2X4R).[1][2][3] P2X4R is an ATP-gated ion channel primarily expressed on microglia in the central nervous system. In chronic pain states, activated microglia release signaling molecules like Brain-Derived Neurotrophic Factor (BDNF) upon P2X4R activation. BDNF then acts on neurons to increase their excitability, contributing to pain hypersensitivity. By blocking P2X4R, this compound aims to interrupt this signaling cascade, thereby reducing chronic pain.

Q2: How should I store this compound?

For optimal stability, this compound powder should be stored at -20°C for up to three years.[2] Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to one year.[2] The sodium salt form of this compound in solution is stable for 6 months at -80°C and 1 month at -20°C when sealed and protected from moisture.[1]

Q3: What is the difference between this compound and this compound sodium?

This compound sodium is the salt form of the compound, which generally offers improved solubility in aqueous solutions compared to the free acid form.[1] For in vivo experiments requiring aqueous-based formulations, the sodium salt may be preferable.

Q4: Can this compound be administered orally?

There is limited information on the oral bioavailability of this compound. One retracted study in a murine colitis model reported oral administration at doses of 3, 10, and 30 mg/kg using methocel as a vehicle.[4] However, due to the retraction of this article, these findings should be interpreted with caution. Researchers should determine the oral bioavailability of their specific formulation through pharmacokinetic studies.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Precipitation of this compound during formulation or upon injection Low aqueous solubility of the compound.- Use the more soluble this compound sodium salt. - Prepare a co-solvent system. A common formulation for hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare by adding each component sequentially and ensuring complete dissolution at each step. - For in vitro studies, this compound is soluble in DMSO up to 50 mg/mL with the aid of ultrasonication.
Inconsistent or lack of in vivo efficacy Poor bioavailability, rapid metabolism, or suboptimal dosage.- Optimize the formulation to improve solubility and stability. - Conduct pilot dose-response studies to determine the effective dose for your animal model and route of administration. A study in a mouse model of herpetic pain showed an anti-allodynic effect with intrathecal administration of 30 pmol/5 μl.[5] - Consider alternative routes of administration (e.g., intravenous, intraperitoneal, intrathecal) that may offer better systemic exposure.
Adverse effects or toxicity in animals Toxicity of the vehicle or high concentration of the compound.- Minimize the concentration of organic solvents like DMSO in the final formulation. - Conduct a maximum tolerated dose (MTD) study for your specific formulation and animal model. - Observe animals closely for any signs of distress or adverse reactions following injection.
Difficulty with intrathecal injections Small injection volume and potential for precipitation.- Ensure the formulation is sterile-filtered and free of particulates. - Use a formulation with good solubility and stability to prevent precipitation in the cerebrospinal fluid. For intrathecal administration in mice, this compound has been administered in a vehicle of phosphate-buffered saline (PBS).[5]

Quantitative Data Summary

In Vitro Activity
CompoundTargetAssayIC50
This compoundHuman P2X4RCa2+ influx in hP2X4R-1321N1 cells0.26 µM
In Vivo Dosage
CompoundAnimal ModelRoute of AdministrationEffective DoseObserved EffectReference
This compoundMouse model of herpetic painIntrathecal30 pmol/5 μlAnti-allodynic effect[5]
This compoundRat model of colitis (Retracted)Oral3, 10, 30 mg/kgAttenuation of body weight loss[4]

Note: Data from the retracted publication should be treated with caution.

Experimental Protocols & Visualizations

P2X4R Signaling Pathway in Neuropathic Pain

The following diagram illustrates the proposed signaling cascade involving P2X4R in microglia, which contributes to chronic pain.

P2X4R_Signaling cluster_microglia Microglia cluster_neuron Neuron ATP ATP P2X4R P2X4R ATP->P2X4R binds Ca_influx Ca2+ Influx P2X4R->Ca_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release TrkB TrkB BDNF_release->TrkB binds Neuronal_Hyperexcitability Neuronal Hyperexcitability TrkB->Neuronal_Hyperexcitability Chronic_Pain Chronic Pain Neuronal_Hyperexcitability->Chronic_Pain This compound This compound This compound->P2X4R blocks

Caption: P2X4R signaling pathway in chronic pain.

Experimental Workflow: In Vivo Testing of this compound in a Mouse Model of Neuropathic Pain

This diagram outlines a typical experimental workflow for evaluating the efficacy of a formulated this compound solution in a mouse model of neuropathic pain, such as the spinal nerve transection model.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Formulate Formulate this compound (e.g., in co-solvent system) Animal_Model Induce Neuropathic Pain (e.g., Spinal Nerve Transection) Formulate->Animal_Model Baseline Baseline Behavioral Testing (e.g., von Frey test) Animal_Model->Baseline Administration Administer this compound or Vehicle (e.g., Intrathecal Injection) Baseline->Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (at various time points) Administration->Post_Treatment_Testing Data_Analysis Data Analysis (e.g., Paw Withdrawal Threshold) Post_Treatment_Testing->Data_Analysis Tissue_Collection Tissue Collection (optional) (e.g., Spinal Cord for analysis) Data_Analysis->Tissue_Collection

Caption: In vivo experimental workflow for this compound.

References

NP-1815-PX toxicity or side effects in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of NP-1815-PX in mouse models, with a focus on potential toxicity and side effects.

Frequently Asked Questions (FAQs)

Q1: Have any toxic effects or major side effects of this compound been reported in mice?

Based on available research, there are no dedicated toxicology studies that comprehensively evaluate the side effects of this compound in mice. However, studies focused on its therapeutic effects in neuropathic pain models have reported a lack of certain adverse effects at specific doses.

Specifically, one study found that intrathecal administration of this compound in a mouse model of herpetic pain produced anti-allodynic effects without altering acute nociceptive pain or motor function.[1] This suggests that at the tested therapeutic doses, the compound did not cause general motor impairment.[1] Another study mentions that no side effects have been identified for pharmacologically targeting the P2X4 receptor (the target of this compound) in in vivo cancer models.[2]

It is critical to note that a key study investigating this compound in a murine model of colitis has been retracted due to concerns about the reliability of the data.[3][4][5][6] The retraction notice mentioned that two groups of rats lost over 30% of their body weight, which is a significant adverse event.[4][5] Therefore, any findings from this retracted paper should be interpreted with extreme caution.

Q2: What is the mechanism of action of this compound?

This compound is a selective antagonist of the P2X4 receptor (P2X4R).[1][2] P2X4Rs are ATP-gated cation channels that are implicated in various physiological and pathological processes, including inflammation and neuropathic pain.[1] In the context of pain, P2X4Rs are particularly crucial in spinal microglia.[1] By blocking these receptors, this compound can modulate downstream signaling pathways, such as inhibiting the NLRP3 inflammasome.[3][7]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected weight loss in mice following oral administration. This was a significant finding in a now-retracted study on a colitis model.[4][5] The cause could be related to the compound's effect on gastrointestinal inflammation or other off-target effects at higher doses.- Review the dosage and administration frequency. - Monitor animal health closely, including daily body weight measurements. - Consider using a different route of administration (e.g., intrathecal) if appropriate for the experimental question, as this has been reported to have fewer systemic effects in some models.[1] - Consult the retracted paper's methodology with caution for insights into potential problematic experimental conditions.
Lack of therapeutic effect in a neuropathic pain model. The oral administration of this compound may not be effective.[1] The compound's polarity suggests it does not readily cross the blood-brain barrier.[2]- For central nervous system targets, consider direct administration routes such as intrathecal injection, which has been shown to be effective.[1] - Verify the correct dosage and formulation for the chosen administration route.
Contradictory results in inflammation studies. Data from a key study on colitis has been deemed unreliable and retracted.[4][5][6]- Critically evaluate the source of your experimental protocol. - Rely on data from non-retracted, peer-reviewed publications. - Re-evaluate experimental design and controls to ensure the robustness of your findings.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the effects of this compound in a mouse model of herpetic pain.

Parameter Species/Model Dosage and Administration Result Reference
Mechanical AllodyniaMouse (Herpetic Pain Model)10 and 30 pmol/mouse (intrathecal)Dose-dependent decrease in pain-related score.[1]
Skin LesionsMouse (Herpetic Pain Model)10 and 30 pmol/mouse (intrathecal)No change compared to vehicle-treated mice.[1]
Motor FunctionMouse (Traumatic Nerve Damage Model)Not specifiedIntrathecal administration did not result in non-specific motor dysfunction.[1]

Experimental Protocols

1. Murine Model of Herpetic Pain [1]

  • Animal Model: Male ddY mice.

  • Induction of Herpetic Pain: Herpes simplex virus 1 (HSV-1) is inoculated onto the skin of the mice.

  • Drug Administration: this compound (10 and 30 pmol/mouse) or vehicle is administered intrathecally twice daily from day 5 to 7 after HSV-1 inoculation.

  • Assessment of Allodynia: Mechanical allodynia is assessed using a pain-related score following light brushing of the hindpaw.

  • Assessment of Skin Lesions: Skin lesions are evaluated using a lesion score.

2. Murine Model of Colitis (Retracted Study) [3][7]

  • Animal Model: Murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis.

  • Drug Administration: this compound (3, 10, 30 mg/kg) was administered orally for 6 days immediately after the manifestation of DNBS.

  • Parameters Measured: Body weight, spleen weight, macroscopic and microscopic colonic tissue damage, tissue IL-1β levels, and caspase-1 expression and activity.

  • Note: This study has been retracted, and its methodology and results should be considered unreliable.[4][5][6]

Visualizations

NP1815PX_Mechanism_of_Action cluster_microglia Microglia ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Activates NLRP3 NLRP3 Inflammasome P2X4R->NLRP3 Activates NP1815PX This compound NP1815PX->P2X4R Inhibits Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1B IL-1β Release Caspase1->IL1B Promotes Pain Neuropathic Pain IL1B->Pain

Caption: Mechanism of action of this compound in inhibiting neuropathic pain signaling.

Experimental_Workflow_Herpetic_Pain cluster_workflow Experimental Workflow for Herpetic Pain Model start Day 0: HSV-1 Inoculation in Mice pain_dev Days 3-5: Development of Mechanical Allodynia start->pain_dev treatment Days 5-7: Intrathecal this compound Administration (Twice Daily) pain_dev->treatment assessment Days 5-7: Assess Pain Score & Skin Lesions treatment->assessment end Endpoint: Evaluate Anti-Allodynic Effect assessment->end

Caption: Workflow for evaluating this compound in a mouse model of herpetic pain.

References

Technical Support Center: NP-1815-PX in CNS Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NP-1815-PX. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in Central Nervous System (CNS) studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2][3] Its primary mechanism of action is the inhibition of the influx of cations, primarily Ca²⁺ and Na⁺, which is triggered by the binding of extracellular ATP to the P2X4 receptor.[4] This action modulates downstream signaling pathways, such as the p38 MAP kinase pathway, which are involved in inflammatory responses.[5][6]

Q2: Can this compound be used for in vivo CNS studies with systemic administration?

No, this compound is not recommended for in vivo CNS studies that rely on systemic administration (e.g., intravenous, intraperitoneal, or oral). Due to its polar nature, this compound does not effectively cross the blood-brain barrier (BBB).[7] For in vivo targeting of CNS P2X4 receptors, direct administration into the CNS (e.g., intrathecal injection) is necessary, or alternative BBB-permeable antagonists should be considered.[8]

Q3: What are the known off-target effects of this compound?

A significant off-target effect of this compound is its antagonistic activity on the prostanoid TP receptor.[9] This can lead to the inhibition of thromboxane (B8750289) A2-mediated signaling, which should be considered when interpreting experimental results, especially in tissues where TP receptors are prominently expressed.

Q4: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the appropriate physiological buffer or cell culture medium.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no effect in in vivo CNS studies (systemic administration) Poor blood-brain barrier penetration.Due to its polarity, this compound does not cross the BBB. For in vivo CNS studies, consider direct administration (e.g., intrathecal) or use a BBB-permeable P2X4 antagonist.[7][8]
Unexpected results in tissues with inflammatory responses Off-target effects on the prostanoid TP receptor.Be aware of the off-target activity of this compound on TP receptors.[9] Consider using control experiments with a selective TP receptor antagonist to dissect the contribution of this off-target effect.
Precipitation of the compound in aqueous solutions Low aqueous solubility of the free acid form.This compound is available as a sodium salt, which has better aqueous solubility.[2] When diluting a DMSO stock, ensure rapid mixing into the aqueous buffer to prevent precipitation. Avoid high final concentrations of DMSO in your experiments, as it can have its own biological effects.
Variability in experimental results Stability of this compound in experimental media.The stability of compounds in cell culture media can be affected by components in the media and incubation conditions (e.g., temperature, light exposure).[10][11] Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Minimize the exposure of the compound to light and prolonged incubation at 37°C before application.
No inhibition of ATP-induced responses in cell-based assays Incorrect concentration or experimental setup.The reported IC50 for this compound on human P2X4 receptors is 0.26 µM.[1][2] Ensure you are using a concentration range appropriate to observe inhibition. A common working concentration for significant inhibition in in vitro studies is around 10 µM.[9][12] Verify the expression and functionality of P2X4 receptors in your specific cell type.

Quantitative Data Summary

The following table summarizes the known potency of this compound on its primary target and a key off-target receptor.

Target Parameter Value Species Reference
P2X4 ReceptorIC500.26 µMHuman[1][2]
Prostanoid TP ReceptorpA24.59Guinea Pig[9]

Note on pA2 value: The pA2 value is a measure of the potency of an antagonist. A pA2 of 4.59 corresponds to a KB (dissociation constant) of approximately 25.7 µM, indicating a significantly lower potency for the TP receptor compared to the P2X4 receptor.

Experimental Protocols & Methodologies

General Protocol for In Vitro Application in Primary Microglial Cultures

This protocol provides a general workflow for applying this compound to primary microglial cultures to study its effect on P2X4 receptor-mediated responses.

  • Cell Culture: Culture primary microglia using standard protocols. A common method involves the isolation of mixed glial cultures from neonatal mouse or rat cortices, followed by the separation of microglia.

  • Preparation of this compound:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • On the day of the experiment, dilute the stock solution in your cell culture medium or desired physiological buffer to the final working concentrations (e.g., 0.1, 1, 10 µM). It is crucial to ensure that the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability or function (typically <0.1%).

  • Experimental Procedure:

    • Pre-incubate the microglial cultures with the desired concentrations of this compound or vehicle control (medium with the same final DMSO concentration) for a specified period (e.g., 15-30 minutes) at 37°C.

    • Stimulate the cells with a P2X4 receptor agonist, such as ATP, at a concentration that elicits a submaximal response (e.g., EC80) to allow for the observation of inhibition.

    • Measure the desired downstream effect, such as calcium influx, cytokine release (e.g., IL-1β), or activation of signaling pathways (e.g., p38 MAPK phosphorylation).[5][6]

  • Data Analysis:

    • Normalize the response in the presence of this compound to the response with the vehicle control.

    • Plot the concentration-response curve to determine the IC50 of this compound in your experimental system.

Visualizations

Signaling Pathways and Experimental Logic

Below are diagrams illustrating key concepts related to the use of this compound in CNS studies.

P2X4_Signaling_Pathway ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ion_Influx Ca²⁺/Na⁺ Influx P2X4R->Ion_Influx Mediates NP1815PX This compound NP1815PX->P2X4R Inhibits p38_MAPK p38 MAPK Activation Ion_Influx->p38_MAPK BDNF_Release BDNF Release p38_MAPK->BDNF_Release Neuronal_Hyperexcitability Neuronal Hyperexcitability BDNF_Release->Neuronal_Hyperexcitability

P2X4 receptor signaling pathway in microglia and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Primary CNS Cell Culture (e.g., Microglia) Prepare_NP1815PX Prepare this compound dilutions Preincubation Pre-incubate cells with This compound or vehicle Prepare_NP1815PX->Preincubation Stimulation Stimulate with ATP Preincubation->Stimulation Measurement Measure downstream response Stimulation->Measurement Normalization Normalize data Measurement->Normalization IC50_Calc Calculate IC50 Normalization->IC50_Calc

General experimental workflow for in vitro characterization of this compound in CNS cells.

Logical_Relationship NP1815PX This compound InVitro_CNS In Vitro CNS Studies (e.g., Cultures, Slices) NP1815PX->InVitro_CNS suitable for Polarity High Polarity NP1815PX->Polarity OffTarget Off-Target Effects (TP Receptor) NP1815PX->OffTarget has InVivo_CNS In Vivo CNS Studies (Systemic Administration) BBB Blood-Brain Barrier BBB->InVivo_CNS limits use for Polarity->BBB prevents crossing OffTarget->InVivo_CNS consider in (if applicable) OffTarget->InVitro_CNS consider in

Limitations and appropriate applications of this compound in CNS research.

References

NP-1815-PX half-life and pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with NP-1815-PX, a potent and selective P2X4 receptor antagonist. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1] By blocking this receptor, this compound can inhibit downstream signaling pathways associated with inflammation and neuropathic pain.[2][3]

Q2: What is the half-life and what are the key pharmacokinetic parameters of this compound?

A2: Currently, there is a significant lack of publicly available, detailed pharmacokinetic data for this compound, including its half-life, Cmax, Tmax, and clearance. One study noted that oral administration in rats did not produce the desired therapeutic effect, and therefore, its pharmacokinetic properties were not investigated in that particular research. This suggests that oral bioavailability might be limited. Researchers are encouraged to perform their own pharmacokinetic studies to determine these crucial parameters for their specific experimental setup.

Q3: What is the solubility of this compound?

A3: this compound is described as being water-soluble.[3]

Q4: How should this compound be stored?

A4: Based on supplier information, this compound should be stored as a solid at -20°C or -80°C. For in-vivo experiments, it is recommended to prepare fresh solutions on the day of use.

Q5: In which animal models has this compound been tested?

A5: this compound has been evaluated in murine models of herpetic pain and colitis.[3][4]

Quantitative Data Summary

The following table summarizes the dosages of this compound used in published studies. Please note that the study on the colitis model has been retracted, and this information should be interpreted with caution.[5]

Parameter Value Species Administration Route Study Focus Reference
Dosage3, 10, 30 mg/kg (daily for 6 days)MouseOralColitis Model[4] (Retracted)
Dosage30 pmol/5 μlMouseIntrathecalHerpetic Pain Model[3]

Experimental Protocols

Below are summarized experimental protocols from the available literature.

In Vitro Intracellular Calcium Assay[2]
  • Cell Line: 1321N1 cells expressing human P2X4R (hP2X4R).

  • Assay: Measurement of agonist-induced intracellular Ca2+ ([Ca2+]i) responses.

  • Procedure:

    • Pre-treat the cells with this compound at various concentrations (e.g., 30 nM–100 μM) for 15 minutes.

    • Induce a [Ca2+]i response with a P2X4R agonist (e.g., 1 μM ATP).

    • Measure the change in intracellular calcium concentration.

    • Express the results as a percentage of the control response (agonist alone).

In Vivo Administration in a Murine Model of Colitis (Retracted Study)[4][5]
  • Disclaimer: The article describing this protocol has been retracted due to concerns about the presented data. This information is provided for methodological insight only and should be used with extreme caution.

  • Animal Model: Murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis.

  • Drug Preparation: The vehicle for oral administration was methocel.

  • Administration:

    • Induce colitis in mice using DNBS.

    • Immediately after induction, administer this compound orally at doses of 3, 10, or 30 mg/kg.

    • Continue daily administration for 6 days.

    • Monitor inflammatory parameters such as body weight, spleen weight, and macroscopic and microscopic tissue injury scores.

In Vivo Intrathecal Administration in a Murine Herpetic Pain Model[3]
  • Animal Model: Mouse model of herpetic pain induced by herpes simplex virus type 1 (HSV-1) inoculation.

  • Drug Preparation: The solvent for intrathecal administration was not specified in the available abstract. Researchers should consider sterile, apyrogenic saline or artificial cerebrospinal fluid as potential vehicles.

  • Administration:

    • On day 7 post-inoculation, administer this compound intrathecally at a dose of 30 pmol in a volume of 5 μl.

    • Measure the paw withdrawal threshold to mechanical stimulation (e.g., using von Frey filaments) for up to 360 minutes after injection to assess the anti-allodynic effect.

Troubleshooting Guide

Q: I am observing inconsistent results in my in vivo experiments. What could be the cause?

A: Inconsistent in vivo results can stem from several factors:

  • Drug Formulation and Stability: Ensure that this compound is fully dissolved and that the formulation is stable. Since it is water-soluble, sterile saline or phosphate-buffered saline (PBS) could be suitable vehicles for injection. Prepare fresh solutions for each experiment to avoid degradation.

  • Route of Administration: The route of administration significantly impacts drug distribution and efficacy. Oral administration may lead to variable absorption and first-pass metabolism, potentially explaining the lack of effect seen in some studies.[3] Intrathecal administration delivers the compound directly to the spinal cord, bypassing the blood-brain barrier, which may be critical for neurological pain models. Ensure your chosen route is appropriate for your research question and that the administration technique is consistent.

  • Animal Model Variability: The specific strain, age, and health status of the animals can influence their response to treatment. Ensure that your experimental groups are well-matched.

Q: My in vitro results are not reproducible. What should I check?

A: For in vitro experiments, consider the following:

  • Cell Culture Conditions: Ensure that the cell line expressing the P2X4 receptor is healthy and not passaged too many times.

  • Agonist Concentration: The concentration of the agonist used to stimulate the P2X4 receptor should be optimized to be in the linear range of the dose-response curve.

  • Incubation Times: The pre-incubation time with this compound and the stimulation time with the agonist should be consistent across experiments.

  • Compound Purity: Verify the purity of your this compound stock.

Visualizations

P2X4 Receptor Signaling Pathway

P2X4_Signaling_Pathway ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Mediates NP1815PX This compound NP1815PX->P2X4R Inhibits p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK PGE2_release Prostaglandin E₂ (PGE₂) Release Ca_influx->PGE2_release Inflammasome NLRP3 Inflammasome Activation Ca_influx->Inflammasome BDNF_release BDNF Release p38_MAPK->BDNF_release Cellular_Response Inflammation & Neuropathic Pain BDNF_release->Cellular_Response PGE2_release->Cellular_Response Inflammasome->Cellular_Response

Caption: P2X4 receptor signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., mouse pain model) Administration Administer this compound (e.g., intrathecal injection) Animal_Model->Administration NP1815PX_Prep Prepare this compound Formulation (e.g., dissolve in sterile saline) NP1815PX_Prep->Administration Behavioral_Testing Perform Behavioral Testing (e.g., von Frey test over time) Administration->Behavioral_Testing Data_Collection Collect and Record Data Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

Caption: A general workflow for in vivo experiments using this compound.

References

Overcoming poor solubility of NP-1815-PX

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NP-1815-PX. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments with this compound, with a focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2X4 receptor, which is an ATP-gated ion channel.[1][2] Its primary mechanism of action involves blocking the function of P2X4 receptors, which are implicated in various physiological and pathological processes, including neuroinflammation and chronic pain.[1][2] this compound has demonstrated anti-inflammatory and anti-allodynic effects in preclinical models.

Q2: What is the known solubility of this compound?

This compound is known to have limited aqueous solubility. Quantitative data on its solubility is summarized in the table below.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)10 mMProbechem

Q3: How should I prepare a stock solution of this compound?

For most in vitro applications, it is recommended to first prepare a stock solution in 100% DMSO. A general protocol for preparing a 10 mM stock solution is provided in the "Experimental Protocols" section below.

Q4: Can this compound be used in in vivo studies?

Yes, this compound has been used in in vivo studies in animal models.[1] Both intrathecal and oral administration routes have been mentioned in the literature.[1] However, developing a suitable formulation for in vivo use can be challenging due to its poor solubility.

Troubleshooting Guide: Overcoming Poor Solubility

This guide addresses common issues encountered when preparing this compound solutions for experimental use.

Problem 1: this compound precipitates when I dilute my DMSO stock solution in aqueous media.

  • Cause: The high concentration of DMSO in the stock solution keeps this compound dissolved, but upon dilution into an aqueous buffer, the compound's low aqueous solubility causes it to precipitate.

  • Solutions:

    • Decrease the final concentration: Try diluting your stock solution to a lower final concentration in your aqueous medium.

    • Use a co-solvent: Incorporate a water-miscible co-solvent in your final solution. Ethanol or polyethylene (B3416737) glycol (PEG) can help maintain solubility. It is crucial to first test the tolerance of your experimental system (e.g., cell culture, animal model) to the chosen co-solvent.

    • Incorporate surfactants: Low concentrations of surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the compound and keep it in solution. As with co-solvents, compatibility with your experimental model must be verified.

    • Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Experiment with slight adjustments to the pH of your aqueous buffer to see if it improves the solubility of this compound.

    • Use the sodium salt: If you are not already, consider using the sodium salt of this compound, as it is likely to have improved aqueous solubility.

Problem 2: I am observing variability in my experimental results, which I suspect is due to inconsistent solubility.

  • Cause: Incomplete dissolution or precipitation of this compound can lead to inconsistent effective concentrations in your experiments.

  • Solutions:

    • Ensure complete initial dissolution: Before making further dilutions, ensure that your this compound is fully dissolved in the stock solvent (e.g., DMSO). Gentle warming (to no more than 37°C) and vortexing can aid dissolution.

    • Prepare fresh dilutions: Prepare fresh dilutions of this compound in your aqueous media for each experiment to avoid potential precipitation over time.

    • Sonication: Brief sonication of the final solution can help to break up any small, undissolved particles and create a more uniform dispersion.

    • Filtration: For in vivo applications, it is advisable to filter the final formulation through a 0.22 µm filter to remove any undissolved particles that could cause issues upon administration. This should be done after the compound is fully dissolved.

Problem 3: I need to prepare a formulation of this compound for oral administration in an animal model, but it is not dissolving in my vehicle.

  • Cause: Standard aqueous vehicles may not be suitable for oral delivery of poorly soluble compounds like this compound.

  • Solutions:

    • Consider a suspension: If a true solution cannot be achieved at the desired concentration, a homogenous suspension can be an alternative. This typically involves reducing the particle size of the compound (micronization) and using a suspending agent.

    • Vehicle selection: A previously reported, though retracted, study mentioned the use of "methocel" as a vehicle for oral administration of this compound in rats. Methylcellulose (Methocel) is a common suspending agent. Caution is strongly advised when considering information from a retracted source. It is recommended to perform your own vehicle screening and validation.

    • Formulation development: For robust in vivo studies, it may be necessary to develop a more sophisticated formulation. This could involve the use of lipid-based formulations, solid dispersions, or nanoparticle-based delivery systems.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the compound: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 402.43 g/mol . For 1 ml of a 10 mM solution, you will need 4.02 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Vortex the solution vigorously. If necessary, gently warm the solution to 37°C in a water bath for a short period to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Gentle Warming add_dmso->dissolve store Store at -20°C / -80°C dissolve->store dilute Dilute in Aqueous Buffer store->dilute troubleshoot Troubleshoot Solubility (Co-solvents, Surfactants, pH) dilute->troubleshoot sonicate Sonication (Optional) troubleshoot->sonicate filter Filter (for in vivo) sonicate->filter in_vitro In Vitro Assay sonicate->in_vitro in_vivo In Vivo Administration filter->in_vivo

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space atp ATP p2x4 P2X4 Receptor atp->p2x4 Activates ca_influx Ca²⁺ Influx p2x4->ca_influx np1815px This compound np1815px->p2x4 Blocks downstream Downstream Signaling (e.g., BDNF release) ca_influx->downstream

Caption: Simplified signaling pathway of P2X4 receptor antagonism by this compound.

References

NP-1815-PX P2X Receptor Specificity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the specificity of the P2X4 receptor antagonist, NP-1815-PX. This guide includes troubleshooting advice, frequently asked questions, quantitative data on receptor selectivity, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for the P2X4 receptor?

A1: this compound is a potent and selective antagonist of the P2X4 receptor.[1][2] It exhibits significantly higher potency for the human P2X4 receptor (hP2X4R) compared to other P2X receptor subtypes that have been tested.[1]

Q2: Has this compound been tested against all P2X receptor subtypes?

A2: Based on available data, this compound has been profiled against several key P2X receptor subtypes, including hP2X1R, hP2X2R, rP2X3R, hP2X2/3R, and hP2X7R.[1] Its activity against other subtypes, such as P2X5 and P2X6, is not as well-documented in the readily available literature.

Q3: Are there any known off-target effects for this compound?

A3: Yes, besides its high affinity for the P2X4 receptor, this compound has been shown to inhibit contractions mediated by the prostanoid TP receptor in guinea pig tracheal and bronchial smooth muscles.[3] This is an important consideration for researchers working in systems where TP receptors are expressed and functionally active.

Q4: What is the mechanism of action of this compound?

A4: this compound acts as an antagonist at the P2X4 receptor, inhibiting the influx of cations, such as calcium, that is triggered by the binding of ATP.[1][4] It is suggested to be an allosteric antagonist.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent inhibitory effects of this compound. Cell line variability: Different cell lines may have varying levels of P2X4 receptor expression or endogenous expression of other P2X subtypes.Action: Confirm P2X4 receptor expression in your cell line using techniques like qPCR or Western blotting. Use a stable cell line expressing the human P2X4 receptor for the most consistent results.[5]
Agonist concentration: The concentration of ATP or other agonists used to stimulate the receptor can influence the apparent potency of the antagonist.Action: Use an agonist concentration that elicits a submaximal response (e.g., EC50 or EC80) to ensure sensitive detection of antagonism.
Compound stability: Improper storage or handling of this compound can lead to degradation.Action: Store this compound as recommended by the supplier, typically at -20°C for powder and -80°C for solvent-based stock solutions.
Unexpected cellular response not consistent with P2X4 receptor blockade. Off-target effects: As noted, this compound can interact with the prostanoid TP receptor.[3]Action: If your experimental system expresses TP receptors, consider using a selective TP receptor antagonist as a control to dissect the effects of this compound.
Non-specific binding: At high concentrations, this compound might exhibit non-specific binding to other proteins or lipids.Action: Perform dose-response curves to determine the optimal concentration range for P2X4 receptor antagonism and avoid using excessively high concentrations.
Difficulty replicating published IC50 values. Different experimental conditions: Variations in cell type, agonist concentration, incubation time, and assay buffer composition can all affect the calculated IC50 value.[4]Action: Carefully review and align your experimental protocol with the conditions reported in the literature. Pay close attention to details such as pre-incubation time with the antagonist.[4]

Quantitative Data: Specificity of this compound

The following table summarizes the inhibitory potency (IC50) of this compound against various P2X receptors. The data is compiled from studies using 1321N1 cells expressing the respective human (h) or rat (r) P2X receptors, with receptor activation measured by changes in intracellular calcium ([Ca2+]i).[1]

Receptor SubtypeSpeciesIC50 (µM)
P2X4R Human0.26
P2X1R Human>30
P2X2R Human7.3
P2X3R Rat>30
P2X2/3R Human>30
P2X7R Human>30

Experimental Protocols

Protocol for Assessing this compound Specificity using a Calcium Influx Assay

This protocol outlines a general procedure for determining the IC50 of this compound against different P2X receptors expressed in a suitable cell line (e.g., 1321N1 or HEK293 cells) using a fluorescent calcium indicator.[4][5]

Materials:

  • HEK293 or 1321N1 cells stably expressing the P2X receptor of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescent calcium indicator (e.g., Fluo-4 AM).

  • This compound stock solution.

  • P2X receptor agonist (e.g., ATP or BzATP).

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 - 60,000 cells per well).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Calcium Indicator Loading:

    • Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) in the assay buffer.

    • Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

    • Gently wash the cells twice with 100 µL of assay buffer per well.

    • After the final wash, add 100 µL of assay buffer to each well.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in the assay buffer at 2x the final desired concentrations.

    • Add 100 µL of the this compound dilutions to the appropriate wells. For control wells, add 100 µL of assay buffer.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare the P2X receptor agonist (e.g., ATP or BzATP) at 5x the final desired concentration in the assay buffer. The final concentration should be around the EC80 for the specific receptor subtype. For example, 1 µM ATP for hP2X4R, 0.3 µM ATP for rP2X3R, and 10 µM BzATP for hP2X7R have been used.[4]

    • Place the plate in the fluorescence microplate reader and establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injection system, add 50 µL of the agonist solution to each well.

    • Continue recording the fluorescence intensity for at least 60-180 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

P2X4 Receptor Signaling Pathway

P2X4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor (Ion Channel) ATP->P2X4R Binds Ca2_influx Ca²⁺ Influx P2X4R->Ca2_influx Opens Cellular_Response Downstream Cellular Responses Ca2_influx->Cellular_Response Initiates NP1815PX This compound NP1815PX->P2X4R Blocks

Caption: P2X4 receptor signaling and antagonism by this compound.

Experimental Workflow for Specificity Testing

Specificity_Workflow Start Start Cell_Culture Culture cells expressing P2X receptor subtypes Start->Cell_Culture Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with calcium indicator dye Plate_Cells->Dye_Loading Antagonist_Incubation Incubate with varying concentrations of this compound Dye_Loading->Antagonist_Incubation Agonist_Addition Add P2X receptor agonist (e.g., ATP, BzATP) Antagonist_Incubation->Agonist_Addition Measure_Fluorescence Measure fluorescence change over time Agonist_Addition->Measure_Fluorescence Data_Analysis Calculate % inhibition and determine IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining this compound specificity.

References

Navigating NP-1815-PX Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NP-1815-PX. The information is designed to address common challenges and aid in the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] By blocking this receptor, this compound can modulate downstream signaling pathways involved in inflammation and pain.[4][5][6]

Q2: In what experimental models has this compound shown activity?

A2: this compound has demonstrated therapeutic potential in several preclinical models, including:

  • Murine models of colitis, where it has shown anti-inflammatory effects.[4][5]

  • Mouse models of herpetic and neuropathic pain, where it exhibits anti-allodynic properties.[2]

  • Guinea pig models of airway contraction, suggesting potential applications in asthma.[1][3]

Q3: What are the key signaling pathways modulated by this compound?

A3: A primary pathway inhibited by this compound is the NLRP3 inflammasome signaling pathway.[4][5] P2X4 receptor activation is a crucial step in activating this pathway, leading to the release of pro-inflammatory cytokines like IL-1β. By blocking the P2X4 receptor, this compound can prevent the activation of the NLRP3 inflammasome and subsequent cytokine release.[4][5]

Q4: Is this compound effective when administered orally?

A4: Yes, studies have shown that this compound can be administered orally and is effective in attenuating symptoms in a murine model of colitis.[4][5] However, one study noted that due to its polarity, this compound may not effectively penetrate the central nervous system.[7]

Q5: Has any research involving this compound been retracted?

A5: Yes, the article titled "Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis" has been retracted.[8] Researchers should be aware of this and critically evaluate the findings presented in this publication.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent anti-inflammatory effects in vivo. - Animal model variability: Differences in animal strain, age, or severity of the induced disease can impact results.- Drug delivery/bioavailability: Issues with oral gavage technique or animal-specific differences in absorption.- Dosage: The selected dose may not be optimal for the specific model.- Standardize the animal model and disease induction protocols.- Ensure proper oral gavage technique and consider alternative administration routes if absorption is a concern.- Perform a dose-response study to determine the optimal effective dose.
Lack of efficacy in a central nervous system (CNS) model. - Blood-brain barrier penetration: this compound is a polar molecule and may have limited ability to cross the blood-brain barrier.[7]- Consider intrathecal or direct CNS administration to bypass the blood-brain barrier.- Use in vitro models with primary microglia or CNS-derived cell lines to confirm target engagement.
Off-target effects observed at high concentrations. - Receptor selectivity: While this compound is a selective P2X4 antagonist, high concentrations may lead to interactions with other receptors, such as the thromboxane (B8750289) A2 (TP) receptor.[1]- Perform concentration-response experiments to identify the optimal therapeutic window.- Use control experiments with antagonists for potential off-target receptors to confirm the observed effects are P2X4-mediated.
Variability in in vitro results using cell lines. - Cell line passage number: High passage numbers can lead to phenotypic drift and altered receptor expression.- Agonist concentration: The concentration of ATP or other P2X4 agonists used to stimulate the cells can significantly impact the observed inhibitory effect of this compound.- Use low passage number cells and regularly perform cell line authentication.- Optimize the agonist concentration to achieve a consistent and reproducible level of receptor activation.

Experimental Protocols & Data

In Vitro Inhibition of IL-1β Release in THP-1 Cells

This protocol is based on studies investigating the anti-inflammatory effects of this compound on the NLRP3 inflammasome.[5]

Methodology:

  • Cell Culture: Culture human monocytic THP-1 cells in appropriate media.

  • Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3 hours to upregulate NLRP3 inflammasome components.

  • Treatment: Incubate the primed cells with varying concentrations of this compound (e.g., 0.1–10 µM) or vehicle control (e.g., 0.03% DMSO) for 1 hour.[5]

  • Activation: Stimulate the cells with a P2X4 receptor agonist, such as ATP (e.g., 5 mM), for 1 hour to activate the NLRP3 inflammasome.[5]

  • Analysis: Collect the cell culture supernatant and quantify the amount of released IL-1β using an ELISA kit.

Expected Results:

Treatment GroupThis compound Concentration (µM)IL-1β Release (pg/mL)
Control (LPS + ATP)0++++
This compound0.1+++
This compound1++
This compound10+

(Note: '+' indicates a relative level of IL-1β release)

In Vivo Murine Model of Colitis

This protocol is based on a retracted study and should be approached with caution.[4][5][8]

Methodology:

  • Induction of Colitis: Induce colitis in mice using a chemical irritant like 2,4-dinitrobenzene sulfonic acid (DNBS).

  • Treatment: Administer this compound or vehicle control orally to the mice daily for a specified period (e.g., 6 days) following the induction of colitis.[4][5]

  • Monitoring: Monitor key parameters such as body weight, spleen weight, and macroscopic and microscopic colon damage.

  • Biochemical Analysis: Measure levels of inflammatory markers like IL-1β and caspase-1 activity in colonic tissue samples.[4][5]

Reported Outcomes (from retracted study):

ParameterControl (Colitis)This compound Treated
Body Weight ChangeDecreaseAttenuated Decrease
Spleen WeightIncreaseAttenuated Increase
Colon Damage ScoreHighReduced
Tissue IL-1β LevelsIncreasedDecreased
Caspase-1 ActivityIncreasedDecreased

Visualizing the Mechanism of Action

To aid in understanding the experimental context, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates NLRP3 NLRP3 Inflammasome Activation P2X4->NLRP3 Triggers NP1815PX This compound NP1815PX->P2X4 Blocks Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves Pro-IL-1β to ProIL1b Pro-IL-1β ProIL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation

Caption: this compound blocks the P2X4 receptor, inhibiting NLRP3 inflammasome activation.

G start Start Experiment induce_disease Induce Disease Model (e.g., Colitis, Neuropathic Pain) start->induce_disease randomize Randomize Subjects induce_disease->randomize treat_control Administer Vehicle Control randomize->treat_control Control Group treat_np1815px Administer this compound randomize->treat_np1815px Treatment Group monitor Monitor In-Life Parameters (e.g., Weight, Behavior) treat_control->monitor treat_np1815px->monitor endpoint Endpoint Reached monitor->endpoint endpoint->monitor No collect_samples Collect Tissues/Samples endpoint->collect_samples Yes analyze Analyze Data (e.g., Histology, ELISA, Western Blot) collect_samples->analyze interpret Interpret Results analyze->interpret

References

NP-1815-PX storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the proper storage, handling, and use of NP-1815-PX, a selective P2X4 receptor antagonist. Adherence to these guidelines is critical for ensuring the integrity of your experiments and maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary based on whether the compound is in solid form or in solution.

Q2: How should I prepare a stock solution of this compound?

A2: For in vitro experiments, this compound can be dissolved in sterile dimethyl sulfoxide (B87167) (DMSO).[1] Due to its limited aqueous solubility, for in vivo animal studies, a solid dispersion form is often utilized.[1] A general protocol for preparing a stock solution in DMSO is provided in the Experimental Protocols section.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: When handling this compound, especially in its powdered form, it is essential to use appropriate PPE to minimize exposure. This includes:

  • Hand Protection: Double-gloving with nitrile gloves is recommended.

  • Eye Protection: Chemical safety goggles with side shields should be worn.

  • Body Protection: A dedicated laboratory coat is necessary.

  • Respiratory Protection: When working with the powder outside of a containment system, a NIOSH-approved N95 or higher-level respirator is advised.

Q4: Are there any known stability issues with this compound?

Data Presentation

ParameterConditionRecommendationCitation
Storage (Solid/Powder) Long-term-20°C for up to 3 years
Storage (In Solvent) Long-term (-80°C)Use within 6 months to 1 year
Short-term (-20°C)Use within 1 month
Physical Form Solid
Recommended Solvent In VitroDimethyl sulfoxide (DMSO)[1]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Compound Precipitation in Aqueous Media Poor aqueous solubility of this compound.- Ensure the final concentration of DMSO in your experimental medium is low and compatible with your cell line. - Consider using a solid dispersion formulation for in vivo studies.[1] - Gentle warming and sonication may aid dissolution, but be cautious of potential degradation.
Inconsistent Experimental Results Improper storage or handling leading to degradation. Variability in solution preparation.- Strictly adhere to the recommended storage conditions. - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. - Ensure accurate and consistent pipetting when preparing dilutions.
Low Potency or Lack of Effect Degraded compound or suboptimal assay conditions.- Verify the integrity of your this compound stock. - Optimize the concentration of the compound and the incubation time in your specific assay. - Ensure that the P2X4 receptor is expressed and functional in your experimental system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood or glove box, carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 454.45 g/mol ), add 220.05 µL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes and store at -80°C.

Protocol 2: General In Vitro Cell-Based Assay

This is a general guideline; specific parameters should be optimized for your cell line and experimental setup. A previously published, though now retracted, study provides a general framework for an in vitro assay using THP-1 cells.[1]

  • Cell Seeding: Plate your cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 0.1–10 µM).[1] Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from your cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1 hour) before proceeding with your downstream analysis, such as agonist stimulation and measurement of cellular response.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment start Receive this compound store Store at -20°C (Powder) start->store weigh Weigh Powder in Fume Hood store->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store at -80°C aliquot->store_solution thaw Thaw Aliquot store_solution->thaw Begin Experiment dilute Prepare Working Dilutions thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Caption: A typical experimental workflow for using this compound.

troubleshooting_logic start Inconsistent or Negative Results check_storage Verify Storage Conditions (-20°C powder, -80°C solution) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Review Handling Procedures (Aliquoting, Freeze-Thaw) handling_ok Handling OK? check_handling->handling_ok check_protocol Examine Experimental Protocol (Concentrations, Incubation Time) protocol_ok Protocol Optimized? check_protocol->protocol_ok storage_ok->check_handling Yes reorder Order New Compound storage_ok->reorder No handling_ok->check_protocol Yes revise_handling Revise Handling SOP handling_ok->revise_handling No protocol_ok->reorder Yes, still issues optimize_protocol Optimize Protocol protocol_ok->optimize_protocol No

Caption: A decision tree for troubleshooting experimental issues.

References

Technical Support Center: NP-1815-PX and its Interaction with Thromboxane (TP) Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential of NP-1815-PX to affect Thromboxane (TP) receptors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction between this compound and TP receptors?

A1: this compound, primarily identified as a selective P2X4 receptor antagonist, has been demonstrated to exert antagonistic effects on Thromboxane (TP) receptors.[1] This is considered a specific characteristic of this compound and not a general feature of P2X receptor antagonists. This interaction has been observed through the suppression of TP receptor-mediated contractions in guinea pig tracheal and bronchial smooth muscles and the inhibition of the TP receptor agonist U46619-induced increase in intracellular calcium in human TP receptor-expressing cells.[1]

Q2: What is the potency of this compound as a TP receptor antagonist?

A2: The potency of this compound as a TP receptor antagonist has been determined in functional assays. The apparent pA2 value for this compound against U46619-induced contractions in guinea pig tracheal smooth muscle was calculated to be 4.59.[1] For a competitive antagonist, the pA2 value is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. This pA2 value can be used to estimate the antagonist's dissociation constant (Ki).

Q3: Is this compound selective for TP receptors over other prostanoid receptors?

A3: Studies have shown that this compound does not significantly inhibit contractions induced by agonists for other receptors such as carbachol (B1668302) (muscarinic), histamine, and neurokinin A. This suggests a degree of selectivity for the TP receptor over these other contractile pathways in smooth muscle.

Quantitative Data Summary

The following table summarizes the available quantitative data for the antagonistic effect of this compound on TP receptors.

ParameterValueSpecies/SystemAssay TypeAgonistReference
pA2 4.59Guinea Pig Tracheal Smooth MuscleFunctional (Contraction)U46619[1]
Estimated Ki ~25.7 µMGuinea PigCalculated from pA2U46619
Inhibitory Concentration 10-5–10-4 MGuinea Pig Tracheal & Bronchial Smooth MuscleFunctional (Contraction)U46619, PGF2α[1]
Inhibitory Concentration 10-5–10-4 MHuman TP Receptor-Expressing CellsIntracellular Ca2+ MobilizationU46619[1]

Note: The Ki value is an estimation derived from the pA2 value using the relationship pA2 ≈ -log(Ki) for a competitive antagonist.

Experimental Protocols

Guinea Pig Tracheal Smooth Muscle Contraction Assay

This protocol outlines the methodology to assess the effect of this compound on TP receptor-mediated smooth muscle contraction.

dot

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis p1 Euthanize Guinea Pig p2 Isolate Trachea p1->p2 p3 Cut Tracheal Rings p2->p3 p4 Remove Epithelium (Optional) p3->p4 s1 Mount Rings in Organ Bath p4->s1 s2 Equilibrate under Tension s1->s2 s3 Wash with Krebs-Henseleit Solution s2->s3 e1 Add this compound (Test) or Vehicle (Control) s3->e1 e2 Incubate (e.g., 30 min) e1->e2 e3 Add TP Agonist (U46619) e2->e3 e4 Record Isotonic Contractions e3->e4 a1 Measure Contraction Amplitude e4->a1 a2 Construct Dose-Response Curves a1->a2 a3 Calculate pA2 Value a2->a3

Caption: Workflow for Guinea Pig Tracheal Smooth Muscle Contraction Assay.

Methodology:

  • Tissue Preparation:

    • Male Hartley guinea pigs are euthanized.

    • The trachea is excised and placed in Krebs-Henseleit solution.

    • The trachea is cut into rings, and the epithelium can be removed by gentle rubbing of the luminal surface.

  • Experimental Setup:

    • Tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

    • The rings are equilibrated under a resting tension (e.g., 1.0 g) for a specified period (e.g., 60-90 minutes), with periodic washing.

  • Experimentation:

    • After equilibration, this compound (at various concentrations) or its vehicle is added to the organ baths and incubated for a set time (e.g., 30 minutes).

    • A cumulative concentration-response curve to a TP receptor agonist, such as U46619, is then generated.

    • Isotonic contractions are recorded using a force-displacement transducer.

  • Data Analysis:

    • The magnitude of contraction is measured and expressed as a percentage of a maximal response to a standard contractile agent (e.g., high KCl solution).

    • Dose-response curves are plotted, and the pA2 value for this compound is calculated using a Schild plot analysis.

U46619-Induced Intracellular Calcium ([Ca2+]i) Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to TP receptor activation in the presence of this compound.

dot

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_exp Experiment cluster_analysis Data Analysis c1 Culture Human TP Receptor-Expressing Cells c2 Seed Cells onto Plates c1->c2 l1 Load Cells with Ca2+ Indicator Dye (e.g., Fura-2 AM) c2->l1 l2 Incubate l1->l2 l3 Wash to Remove Extracellular Dye l2->l3 e1 Pre-incubate with this compound or Vehicle l3->e1 e2 Stimulate with U46619 e1->e2 e3 Measure Fluorescence Changes e2->e3 a1 Calculate [Ca2+]i e3->a1 a2 Determine Agonist EC50 a1->a2 a3 Quantify Inhibition by this compound a2->a3

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Methodology:

  • Cell Preparation:

    • Cells stably expressing the human TP receptor (e.g., HEK293 or CHO cells) are cultured under standard conditions.

    • Cells are seeded onto appropriate plates (e.g., 96-well black-walled plates) and allowed to adhere.

  • Dye Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for a specified time (e.g., 30-60 minutes) at 37°C.

    • After incubation, the cells are washed to remove extracellular dye.

  • Experimentation:

    • Cells are pre-incubated with various concentrations of this compound or vehicle for a defined period.

    • The plate is then placed in a fluorescence plate reader, and baseline fluorescence is recorded.

    • U46619 is added to the wells to stimulate the TP receptors, and the change in fluorescence intensity is monitored over time.

  • Data Analysis:

    • The change in fluorescence is used to calculate the intracellular calcium concentration ([Ca2+]i).

    • Dose-response curves for U46619 in the presence and absence of this compound are generated to determine the extent of inhibition.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak response to U46619 in functional assays. - Degraded U46619 stock solution.- Low TP receptor expression in the cell line or tissue.- Issues with the experimental buffer or temperature.- Prepare fresh U46619 stock solutions frequently and store them properly (aliquoted at -20°C or below).- Verify TP receptor expression levels using techniques like Western blotting or qPCR.- Ensure the buffer composition and temperature are optimal for the assay.
High background or "noisy" signal in the intracellular calcium assay. - Incomplete removal of extracellular dye.- Cell death or damage during handling.- Autofluorescence of this compound.- Ensure thorough washing after dye loading.- Handle cells gently to maintain their viability.- Run a control with this compound alone to check for any intrinsic fluorescence at the excitation/emission wavelengths used.
Variability in smooth muscle contraction between tissue preparations. - Inconsistent tissue dissection and handling.- Presence or absence of the tracheal epithelium.- Differences in animal age or health.- Standardize the tissue preparation protocol.- Be consistent with either using epithelium-denuded or intact tracheal rings.- Use animals of a similar age and health status for each experiment.
This compound appears to have low potency or no effect on TP receptors. - Inadequate pre-incubation time.- this compound precipitating out of solution.- The antagonistic effect may be weaker than on its primary target, the P2X4 receptor.- Optimize the pre-incubation time with this compound before adding the agonist.- Check the solubility of this compound in the assay buffer. Consider using a low percentage of a solvent like DMSO if necessary, ensuring the final solvent concentration does not affect the assay.- Be aware that higher concentrations of this compound may be required to observe significant TP receptor antagonism compared to P2X4 receptor antagonism.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Thromboxane (TP) receptor and the proposed point of inhibition by this compound.

dot

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TP_receptor TP Receptor Gq Gq Protein TP_receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_response Cellular Response (e.g., Contraction) PKC->Cellular_response Ca_release->Cellular_response Thromboxane Thromboxane A2 (or U46619) Thromboxane->TP_receptor Agonist Binding NP1815PX This compound NP1815PX->TP_receptor Antagonism

Caption: TP Receptor Signaling Pathway and this compound Inhibition.

References

NP-1815-PX experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using NP-1815-PX, a selective P2X4 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2X4 receptor, which is an ATP-gated ion channel. By blocking this receptor, this compound inhibits the influx of cations, such as calcium and sodium, into the cell following ATP stimulation. This modulation of ion flux makes it a valuable tool for studying the roles of the P2X4 receptor in various physiological and pathological processes, including inflammation and neuropathic pain.[1][2]

Q2: Are there any known off-target effects of this compound?

A2: Yes, in addition to its high affinity for the P2X4 receptor, this compound has been shown to antagonize the thromboxane (B8750289) A2 (TP) receptor. This should be taken into consideration when designing experiments and interpreting data, as effects observed at higher concentrations may be attributable to the inhibition of TP receptor signaling.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, the solid compound should be stored at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to one year. It is advisable to avoid repeated freeze-thaw cycles.

Q4: I am observing high variability in my experimental results. What could be the cause?

A4: High variability in experiments with P2X4 receptor antagonists like this compound can arise from several factors. These include issues with the solubility of the antagonist, so ensure it is fully dissolved in your stock and working solutions. Cell health and passage number can also impact receptor expression levels; it is recommended to use cells within a consistent and low passage range. Additionally, the concentration of the agonist (e.g., ATP) should be carefully controlled, with a concentration around the EC80 being optimal for observing inhibition.[3]

Troubleshooting Guides

Calcium Imaging Assays
Problem Possible Cause Recommended Solution
No or weak fluorescence signal 1. Low expression of P2X4 receptors in the chosen cell line.2. Inadequate loading of the calcium indicator dye.3. Use of an inappropriate agonist concentration.1. Confirm P2X4 receptor expression using methods like qPCR or Western blot. Consider using a cell line with stable overexpression of the P2X4 receptor.2. Optimize the concentration of the calcium indicator (e.g., Fluo-4 AM) and the incubation time. Ensure the removal of extracellular dye by washing.3. Perform a dose-response curve for the agonist (e.g., ATP) to determine the optimal concentration (typically EC80) for stimulation.[3]
High background fluorescence 1. Autofluorescence from cells or media components (e.g., phenol (B47542) red).2. Incomplete removal of extracellular calcium indicator dye.1. Use phenol red-free media for imaging experiments. Image an unstained control sample to assess the level of autofluorescence.2. Ensure thorough washing of cells after dye loading.[4]
Inconsistent antagonist activity 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.2. Precipitation of this compound in the assay buffer.1. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.2. Check the solubility of this compound in your final assay buffer. The final DMSO concentration should typically be below 0.1%.
NLRP3 Inflammasome Assays
Problem Possible Cause Recommended Solution
No or low inhibition of IL-1β secretion 1. Suboptimal concentration of this compound.2. Inefficient activation of the NLRP3 inflammasome.1. Perform a dose-response curve to determine the optimal inhibitory concentration of this compound for your specific cell type and conditions.2. Confirm that your positive controls for NLRP3 activation (e.g., LPS + ATP) are working effectively by measuring robust IL-1β secretion. Optimize the concentrations and incubation times for LPS priming and ATP activation.[5]
High background IL-1β levels 1. Cell stress or death leading to non-specific inflammasome activation.2. Contamination of reagents with endotoxin.1. Ensure cells are healthy and not over-confluent. Handle cells gently to minimize stress.2. Use endotoxin-free reagents and consumables.
Results not reproducible 1. Variation in cell density or passage number.2. Inconsistent timing of reagent addition.1. Maintain a consistent cell seeding density and use cells within a defined passage number range.2. Use a multichannel pipette for simultaneous addition of reagents to ensure consistency across wells.

Quantitative Data

Table 1: this compound Potency and Selectivity

TargetSpeciesAssayIC50Reference
P2X4 ReceptorHumanCa2+ influx in 1321N1 cells0.26 µM--INVALID-LINK--
P2X1 ReceptorHumanCa2+ influx in 1321N1 cells>30 µM--INVALID-LINK--
P2X2 ReceptorHumanCa2+ influx in 1321N1 cells7.3 µM--INVALID-LINK--
P2X3 ReceptorRatCa2+ influx in 1321N1 cells>30 µM--INVALID-LINK--
P2X7 ReceptorHumanCa2+ influx in 1321N1 cells>30 µM--INVALID-LINK--

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Experiment TypeCell LineThis compound ConcentrationAgonist/Stimulus
P2X4R Calcium ImaginghP2X4R-1321N130 nM – 100 µM1 µM ATP
NLRP3 Inflammasome ActivationTHP-1 monocytes0.1 – 10 µM1 µg/mL LPS (priming) + 5 mM ATP (activation)
TP Receptor ActivityHuman TP receptor-expressing cells10 – 100 µMU46619 (TP receptor agonist)

Signaling Pathways and Experimental Workflows

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates NP1815PX This compound NP1815PX->P2X4R Inhibits Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Mediates Downstream Downstream Signaling Ca_influx->Downstream

P2X4 Receptor Signaling Pathway

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal cluster_activation Activation Signal LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->pro_IL1B_mRNA NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) pro_IL1B_mRNA->NLRP3_complex Upregulates ATP_ext Extracellular ATP P2X4R P2X4 Receptor ATP_ext->P2X4R K_efflux K⁺ Efflux P2X4R->K_efflux K_efflux->NLRP3_complex Casp1 Active Caspase-1 NLRP3_complex->Casp1 IL1B Mature IL-1β Casp1->IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis NP1815PX This compound NP1815PX->P2X4R

NLRP3 Inflammasome Activation Pathway

Experimental Protocols

Protocol 1: P2X4 Receptor-Mediated Calcium Influx Assay

This protocol describes the measurement of intracellular calcium influx in response to P2X4 receptor activation and its inhibition by this compound using a fluorescent plate reader.

Materials:

  • HEK293 cells stably expressing human P2X4 receptor (hP2X4R-HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • ATP (agonist)

  • This compound (antagonist)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Seeding: Seed hP2X4R-HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2 overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

    • Wash the cells twice with assay buffer to remove extracellular dye. Add 100 µL of assay buffer to each well after the final wash.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentrations.

    • Add 100 µL of the this compound solutions to the respective wells. For control wells, add 100 µL of assay buffer containing the vehicle (DMSO).

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of the ATP solution (at 5x the final desired concentration) into each well.

    • Record the fluorescence intensity for 60-180 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the control wells (agonist only).

    • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Calcium_Influx_Workflow step1 Seed hP2X4R-HEK293 cells in 96-well plate step2 Incubate overnight step1->step2 step3 Wash cells with assay buffer step2->step3 step4 Load with Fluo-4 AM step3->step4 step5 Incubate and wash step4->step5 step6 Add this compound (or vehicle) step5->step6 step7 Incubate step6->step7 step8 Measure baseline fluorescence step7->step8 step9 Inject ATP and record fluorescence step8->step9 step10 Analyze data and calculate IC50 step9->step10

Calcium Influx Assay Workflow
Protocol 2: NLRP3 Inflammasome Activation Assay

This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in THP-1 monocytes by measuring IL-1β release.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)

  • LPS (Lipopolysaccharide)

  • ATP

  • This compound

  • Human IL-1β ELISA kit

  • 24-well tissue culture plates

Procedure:

  • Cell Culture and Differentiation (Optional):

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • To differentiate into macrophage-like cells, treat THP-1 cells with PMA (e.g., 25-100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for at least 24 hours.

  • Priming:

    • Prime the THP-1 cells (differentiated or undifferentiated) with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

  • NLRP3 Inflammasome Activation:

    • Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome.

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants.

  • Measurement of IL-1β Release:

    • Measure the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control.

    • Plot the percentage of inhibition against the concentration of this compound to determine the inhibitory profile.

Inflammasome_Assay_Workflow step1 Culture and differentiate THP-1 cells (optional) step2 Prime cells with LPS step1->step2 step3 Incubate step2->step3 step4 Treat with this compound (or vehicle) step3->step4 step5 Incubate step4->step5 step6 Activate with ATP step5->step6 step7 Incubate step6->step7 step8 Collect supernatants step7->step8 step9 Measure IL-1β by ELISA step8->step9 step10 Analyze data step9->step10

NLRP3 Inflammasome Assay Workflow

References

Troubleshooting NP-1815-PX inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with NP-1815-PX. The following information is designed to help diagnose and resolve common issues to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2] It has also been shown to exhibit antagonistic effects on the thromboxane (B8750289) A2 (TP) receptor.[1][3] This dual antagonism should be considered when designing experiments and interpreting results, as the observed effects may be a result of blocking one or both of these signaling pathways.

Q2: We are observing high variability in our assay results between wells of the same plate. What are the common causes?

High well-to-well variability is a frequent issue in cell-based assays and can often be traced back to inconsistencies in experimental procedure. Key factors to consider include:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media and compound concentration.

  • Pipetting Inaccuracies: Small errors in the volumes of cells, this compound, or other reagents can lead to significant variations in the results.

  • Incomplete Reagent Mixing: Failure to properly mix reagents can result in an uneven cellular response.

Q3: My results with this compound are not consistent across different experimental days. What could be the reason?

Day-to-day variability can be introduced by several factors. It is crucial to maintain consistency in all aspects of the experimental protocol. Potential sources of variation include:

  • Cell Passage Number and Health: The responsiveness of cells can change with increasing passage number. Always use cells within a consistent and narrow passage range. Ensure cells are healthy and in the logarithmic growth phase.

  • Compound Stability: The stability of this compound in your specific cell culture medium and under your experimental conditions should be considered. Prepare fresh dilutions for each experiment from a validated stock solution.

  • Incubation Times and Conditions: Variations in incubation times or environmental conditions (temperature, CO2 levels) can impact cellular responses.

Troubleshooting Guides

Issue 1: High Background Signal in the Assay

A high background signal can mask the specific effects of this compound, leading to a narrow assay window and difficulty in data interpretation.

Potential Cause Recommended Solution(s)
Cellular Autofluorescence If using a fluorescence-based readout, intrinsic fluorescence from cellular components like NADH and riboflavin (B1680620) can be a factor. Consider using phenol (B47542) red-free media and, if possible, red-shifted fluorescent dyes.
Reagent-Specific Issues The detection reagents themselves may contribute to the high background. Test reagents in wells with media alone (no cells) to identify the source of the signal. Ensure all reagents are fresh and have been stored correctly.
Insufficient Washing or Blocking In antibody-based detection methods, inadequate washing or blocking can lead to non-specific binding and high background. Ensure thorough washing steps and optimize blocking buffer concentration and incubation time.
Issue 2: Lack of Expected Biological Effect of this compound

If this compound is not producing the expected inhibitory effect, a systematic review of the experimental setup is necessary.

Potential Cause Recommended Solution(s)
Compound Integrity and Concentration Verify the integrity and concentration of your this compound stock solution. If possible, confirm its activity using a well-established positive control assay. Ensure that the final concentration in the assay is appropriate to elicit a response.
Cell Health and Target Expression Confirm that the cells are healthy and express the P2X4 and/or TP receptors at sufficient levels. Low target expression will result in a diminished response to the antagonist.
Suboptimal Assay Parameters Review and optimize assay parameters such as cell density, stimulation time, and the concentration of the agonist used to stimulate the P2X4 or TP receptor. The agonist concentration should ideally be at its EC50 to EC80 to provide a suitable window for observing inhibition.
Compound Permeability and Stability Consider the possibility of poor membrane permeability of this compound in your specific cell type or instability in the cell culture medium over the course of the experiment.

Experimental Protocols

General Protocol for a Cell-Based Calcium Influx Assay

This protocol provides a general framework for assessing the antagonistic activity of this compound on P2X4 receptor activation using a fluorescent calcium indicator.

  • Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Pre-incubation: Prepare serial dilutions of this compound in an appropriate assay buffer. Remove the cell culture medium and add the this compound dilutions to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Calcium Indicator Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Add the dye solution to all wells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Measure the baseline fluorescence using a fluorescence plate reader. Add an ATP solution (the P2X4 receptor agonist) to all wells at a final concentration that elicits a submaximal response (EC50-EC80). Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.

  • Data Analysis: Calculate the response over baseline for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Cells Assess Cell Health and Passage Number Check_Protocol->Check_Cells Check_Compound Verify this compound Stock Integrity Check_Cells->Check_Compound Check_Reagents Examine Reagent Quality and Preparation Check_Compound->Check_Reagents Optimize_Assay Re-optimize Assay Parameters (e.g., cell density, agonist concentration) Check_Reagents->Optimize_Assay Analyze_Data Re-analyze Data and Statistical Methods Optimize_Assay->Analyze_Data Consistent_Results Consistent Results Achieved Analyze_Data->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

G cluster_pathway This compound Signaling Antagonism ATP ATP P2X4 P2X4 Receptor ATP->P2X4 TXA2 Thromboxane A2 TP TP Receptor TXA2->TP Ca_Influx Ca²+ Influx P2X4->Ca_Influx Downstream_Signaling Downstream Signaling TP->Downstream_Signaling NP1815PX This compound NP1815PX->P2X4 NP1815PX->TP

References

Validation & Comparative

Comparative Analysis of NP-1815-PX and NC-2600 in Preclinical Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of two novel P2X4 receptor antagonists, NP-1815-PX and NC-2600, in a preclinical model of colitis. The data presented is primarily based on a 2024 study by Di Salvo et al., which investigated the role of these compounds in a rat model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis. It is important to note that a previous 2022 study by a similar research group comparing these compounds was retracted due to concerns regarding data integrity. Therefore, this guide focuses on the findings from the more recent, non-retracted publication.

Both this compound and NC-2600 have demonstrated therapeutic potential by targeting the P2X4 receptor, a key player in the inflammatory cascade associated with colitis. Their mechanism of action involves the inhibition of the NLRP3 inflammasome pathway, leading to a reduction in the release of pro-inflammatory cytokines.

Mechanism of Action: The P2X4R/NLRP3/IL-1β Signaling Pathway

This compound and NC-2600 are selective antagonists of the P2X4 receptor (P2X4R). In the context of colitis, the activation of P2X4R by extracellular ATP triggers a downstream signaling cascade that leads to the assembly and activation of the NLRP3 inflammasome. This multi-protein complex then activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β. By blocking the P2X4 receptor, both this compound and NC-2600 inhibit this entire pathway, thereby reducing the production of IL-1β and mitigating the inflammatory response in the colon.[1][2]

P2X4R_NLRP3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Pharmacological Inhibition ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates NLRP3 NLRP3 Inflammasome Assembly P2X4R->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1b Pro-IL-1β Casp1->proIL1b Cleaves IL1b IL-1β (Active) proIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Promotes NP1815PX This compound NP1815PX->P2X4R Inhibits NC2600 NC-2600 NC2600->P2X4R

Caption: P2X4R/NLRP3/IL-1β Signaling Pathway Inhibition.

Performance in a DNBS-Induced Colitis Rat Model

The following tables summarize the quantitative data from the 2024 study by Di Salvo et al., comparing the effects of orally administered this compound and NC-2600 on key inflammatory parameters in a rat model of DNBS-induced colitis. Dexamethasone (DEX) was used as a positive control.

Table 1: Effect on Body Weight and Spleen Weight

Treatment GroupDose (mg/kg)Change in Body Weight (%)Spleen Weight (g)
Control-Gained weightNormal
DNBS Vehicle-Significant LossIncreased
This compound 3Attenuated LossReduced
10Attenuated LossReduced
30Attenuated LossReduced
NC-2600 3Attenuated LossReduced
10Attenuated LossReduced
30Attenuated LossReduced
Dexamethasone1Did not attenuate lossReduced

Note: Specific numerical values for body weight change and spleen weight were not available in the abstract. The table reflects the qualitative outcomes reported.[1][2]

Table 2: Effect on Macroscopic Damage and Inflammatory Cytokines

Treatment GroupDose (mg/kg)Macroscopic Damage ScoreColonic IL-1β LevelsColonic TNF Levels
Control-MinimalBaselineBaseline
DNBS Vehicle-SevereSignificantly IncreasedSignificantly Increased
This compound 3, 10, 30AmelioratedReducedIneffective
NC-2600 3, 10, 30AmelioratedReducedIneffective
Dexamethasone1AmelioratedReducedReduced

Note: The study reported that both this compound and NC-2600 ameliorated macroscopic damage and reduced IL-1β levels. However, unlike dexamethasone, they did not significantly affect TNF levels.[1][2]

Experimental Protocols

The following is a summary of the experimental methodology based on the available information.

1. Animal Model and Induction of Colitis

  • Animal Model: Male Sprague-Dawley rats were used in the study.

  • Induction of Colitis: Colitis was induced by a single intrarectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS) dissolved in 50% ethanol. Control animals received the vehicle (50% ethanol) alone. The development of colitis was observed over a period of several days.

2. Drug Administration

  • Compounds: this compound, NC-2600, and Dexamethasone (DEX).

  • Administration Route: Oral gavage.

  • Dosage:

    • This compound and NC-2600: 3, 10, and 30 mg/kg.

    • Dexamethasone: 1 mg/kg.

  • Treatment Schedule: The compounds were administered daily for a period of six days, starting immediately after the induction of colitis with DNBS.

3. Assessment of Colitis Severity

  • Body Weight: Monitored daily as an indicator of general health and disease progression.

  • Spleen Weight: Measured at the end of the study as an indicator of systemic inflammation.

  • Macroscopic Damage Score: The colons were excised and visually assessed for inflammation, ulceration, and other signs of damage. A scoring system was used to quantify the extent of the damage.

  • Cytokine Levels: The levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor (TNF) in colonic tissue were quantified using ELISA.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (6 Days) cluster_analysis Endpoint Analysis Animals Sprague-Dawley Rats Colitis_Induction Intrarectal DNBS Administration Animals->Colitis_Induction Treatment_Groups Oral Gavage: - Vehicle - this compound (3, 10, 30 mg/kg) - NC-2600 (3, 10, 30 mg/kg) - Dexamethasone (1 mg/kg) Colitis_Induction->Treatment_Groups Monitoring Daily Body Weight Monitoring Treatment_Groups->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia Spleen_Weight Spleen Weight Measurement Euthanasia->Spleen_Weight Macroscopic_Score Macroscopic Damage Scoring Euthanasia->Macroscopic_Score Cytokine_Analysis Colonic IL-1β and TNF ELISA Euthanasia->Cytokine_Analysis

Caption: General Experimental Workflow.

Summary and Conclusion

Both this compound and NC-2600 demonstrate significant anti-inflammatory effects in a preclinical rat model of colitis. Their ability to attenuate weight loss, reduce spleen weight, and ameliorate macroscopic colonic damage highlights their therapeutic potential. The mechanism of action, involving the targeted inhibition of the P2X4R/NLRP3/IL-1β signaling pathway, offers a focused approach to reducing intestinal inflammation.

A key differentiator from the corticosteroid comparator, dexamethasone, is the lack of efficacy of this compound and NC-2600 in reducing TNF levels. This suggests a more specific mechanism of action for the P2X4 receptor antagonists.

References

A Comparative Guide to P2X4 Receptor Antagonists: NP-1815-PX vs. 5-BDBD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent P2X4 receptor (P2X4R) antagonists: NP-1815-PX and 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD). The P2X4 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and chronic pain, making its selective inhibition a significant therapeutic strategy.[1] This document summarizes the performance of this compound and 5-BDBD, presenting supporting experimental data, detailed methodologies, and visualizations to facilitate informed decisions in research and drug development.

Quantitative Comparison of P2X4R Antagonists

The following tables provide a summary of the in vitro potency and selectivity of this compound and 5-BDBD, as well as their reported in vivo efficacy in preclinical models of neuropathic pain.

Table 1: In Vitro Potency (IC50) at P2X4 Receptors

CompoundHuman P2X4R (hP2X4R)Rat P2X4R (rP2X4R)Mouse P2X4R (mP2X4R)
This compound ~0.26 µM[2][3]Active (sub-µM)[4]Active (sub-µM)[4]
5-BDBD ~0.5 - 1.0 µM[4]~0.75 µM[5][6]Inactive[4]

Table 2: Selectivity Profile Against Other P2X Receptor Subtypes

CompoundP2X1P2X2P2X2/3P2X3P2X7
This compound >30 µM[2]7.3 µM[2]>30 µM[2]>30 µM[2]>30 µM[2]
5-BDBD ~13% inhibition at 10 µM[5][6]No significant inhibition at 10 µM[5][6]Not Reported~35% inhibition at 10 µM[5][6]No significant inhibition at 10 µM[5][6]

Table 3: In Vivo Efficacy in Neuropathic Pain Models

CompoundAnimal ModelRoute of AdministrationObserved Effect
This compound Mouse (Spinal Nerve Transection & Herpetic Pain)IntrathecalProduced anti-allodynic effects[1][4]
5-BDBD Mouse (Spared Nerve Injury)IntrathecalDemonstrated an analgesic effect[4]
5-BDBD Rat (Diabetic Neuropathic Pain)Not SpecifiedAlleviated hyperalgesia

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental methods used to evaluate these antagonists is crucial for interpreting the data.

P2X4R Signaling in Neuropathic Pain

Activation of P2X4 receptors on microglia in the spinal cord is a critical event in the pathogenesis of neuropathic pain. Upon binding ATP, the P2X4R channel opens, leading to an influx of Ca2+. This calcium signal initiates a downstream cascade, including the activation of p38 MAP kinase, which culminates in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on dorsal horn neurons, causing a shift in the chloride gradient that leads to disinhibition and neuronal hyperexcitability, manifesting as pain.

P2X4R_Signaling_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Opens Channel p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release Stimulates BDNF BDNF BDNF_release->BDNF TrkB TrkB Receptor BDNF->TrkB Binds Disinhibition Disinhibition (Chloride Dysregulation) TrkB->Disinhibition Hyperexcitability Neuronal Hyperexcitability Disinhibition->Hyperexcitability Pain Neuropathic Pain Hyperexcitability->Pain Antagonist This compound or 5-BDBD Antagonist->P2X4R Inhibits

P2X4R signaling cascade in neuropathic pain.
Experimental Workflow for P2X4R Antagonist Characterization

The discovery and validation of novel P2X4R antagonists typically follow a structured workflow, beginning with high-throughput in vitro screening and progressing to in vivo efficacy studies in relevant disease models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Primary_Screen Primary Screen (Calcium Influx Assay) Secondary_Screen Secondary Screen (Electrophysiology) Primary_Screen->Secondary_Screen Hit Confirmation & Potency Selectivity Selectivity Profiling (vs. other P2X subtypes) Secondary_Screen->Selectivity Characterize Specificity PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity->PK_PD Candidate Selection Efficacy Efficacy in Disease Models (e.g., Neuropathic Pain) PK_PD->Efficacy Lead_Compound Lead Compound Efficacy->Lead_Compound

Workflow for P2X4R antagonist discovery.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize P2X4R antagonists.

Fluorescence-Based Calcium Influx Assay

This high-throughput assay is used for primary screening to determine the potency (IC50) of antagonist compounds by measuring changes in intracellular calcium.

1. Cell Preparation:

  • Culture HEK293 or 1321N1 cells stably expressing the P2X4 receptor of the desired species (human, rat, or mouse) in a 96- or 384-well black, clear-bottom plate until confluent.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Remove the culture medium and incubate the cells with the dye-loading solution at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

3. Compound Incubation:

  • Wash the cells with the assay buffer to remove excess dye.

  • Add the antagonist compound (this compound or 5-BDBD) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

4. Signal Measurement:

  • Place the plate in a fluorescence plate reader.

  • Establish a stable baseline fluorescence reading.

  • Add an agonist solution (e.g., ATP at a concentration that elicits 80% of the maximal response, EC80) to activate the P2X4 receptors.

  • Record the change in fluorescence intensity, which corresponds to the influx of intracellular calcium.

5. Data Analysis:

  • Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone).

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of the ion channel activity of the P2X4 receptor and is used to characterize the mechanism of action of the antagonist.[7]

1. Cell Preparation:

  • Plate cells stably expressing P2X4 receptors on glass coverslips for recording.

2. Recording Setup:

  • Place a coverslip in a recording chamber on the stage of an inverted microscope and continuously perfuse with an extracellular solution containing (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ and fill them with an intracellular solution containing (in mM): 145 CsF, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2.

3. Current Recording:

  • Form a high-resistance seal ("giga-seal") between the micropipette and the cell membrane.

  • Establish a whole-cell configuration by rupturing the cell membrane patch under the pipette tip.

  • Voltage-clamp the cell at a holding potential of -60 mV.

4. Compound Application:

  • Apply ATP (at an EC50 concentration) to the cell via a perfusion system to elicit an inward current through the P2X4 receptors.

  • To test the antagonist, pre-apply the compound for a defined period (e.g., 2 minutes for 5-BDBD) before co-applying it with ATP.[6]

5. Data Analysis:

  • Measure the peak amplitude of the ATP-evoked inward current in the absence and presence of the antagonist.

  • Calculate the percentage of inhibition and determine the IC50 value. The nature of the inhibition (e.g., competitive, non-competitive, or allosteric) can be investigated by analyzing the effect of the antagonist on the ATP dose-response curve.

Conclusion

Both this compound and 5-BDBD are valuable tools for investigating the role of the P2X4 receptor in health and disease. This compound demonstrates higher potency for the human P2X4 receptor and appears to be active across multiple species, making it a strong candidate for translational research.[1][4] 5-BDBD is a well-characterized antagonist for the rat P2X4 receptor but shows inactivity at the mouse receptor and has some noted off-target effects at higher concentrations.[4][5][6] The choice between these compounds will depend on the specific research question, the experimental system (species and cell type), and the desired selectivity profile. This guide provides the necessary data and methodological insights to assist researchers in making an informed selection for their studies on P2X4R-mediated signaling.

References

Validating the Antagonistic Activity of NP-1815-PX: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NP-1815-PX, a potent and selective P2X4 receptor (P2X4R) antagonist, with other commercially available alternatives.[1] The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their drug development and discovery programs.

Comparative Efficacy of P2X4R Antagonists

This compound demonstrates high potency in antagonizing the human P2X4 receptor. Its efficacy, as measured by its half-maximal inhibitory concentration (IC50), is comparable to several other well-characterized P2X4R antagonists. The following table summarizes the IC50 values of this compound and its alternatives against the human P2X4 receptor.

AntagonistIC50 (Human P2X4R)Selectivity Highlights
This compound 0.26 µM Selective against other P2X receptors.[1]
5-BDBD0.50 - 0.75 µMExhibits no significant antagonist effects at other P2X receptors.
MRS47190.503 µMSelective versus hP2X1R, hP2X2/3R, and hP2X3R.
BX4300.54 µM>10-fold selectivity for human P2X4 receptors over P2X1, P2X2, P2X3, P2X5, and P2X7 receptors.
BAY-1797108 - 211 nMSelective over P2X1, P2X3, and P2X7 receptors.
NC-2600Submicromolar[1]First-in-class candidate for neuropathic pain targeting glial cells.[1]

Experimental Validation of Antagonistic Activity

The primary method for validating the antagonistic activity of compounds like this compound is the measurement of agonist-induced intracellular calcium influx in cells expressing the target receptor.

Experimental Workflow: Calcium Influx Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_culture Culture P2X4R-expressing cells (e.g., HEK293, 1321N1) seeding Seed cells into 96-well plates cell_culture->seeding dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seeding->dye_loading antagonist_incubation Incubate with varying concentrations of this compound dye_loading->antagonist_incubation agonist_addition Stimulate with a P2X4R agonist (e.g., ATP) antagonist_incubation->agonist_addition measurement Measure fluorescence intensity (kinetic read) agonist_addition->measurement calculation Calculate percent inhibition measurement->calculation ic50 Determine IC50 value calculation->ic50

Workflow for validating P2X4R antagonistic activity.
Detailed Experimental Protocol: Calcium Influx Assay

This protocol provides a generalized procedure for assessing the antagonistic activity of this compound on P2X4 receptors expressed in a recombinant cell line.

1. Cell Culture and Plating:

  • Culture human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the human P2X4 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • The day before the assay, seed the cells at a density of approximately 25,000 cells per well in a 96-well, black, clear-bottom plate.[1]

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Remove the culture medium from the cells and add the dye-loading solution to each well.
  • Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells.[2][3]
  • Wash the cells twice with the assay buffer to remove any extracellular dye.[2][3]

3. Compound Incubation:

  • Prepare serial dilutions of this compound and control antagonists in the assay buffer.
  • Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.

4. Agonist Stimulation and Fluorescence Measurement:

  • Prepare a solution of the P2X4R agonist, adenosine (B11128) triphosphate (ATP), at a concentration that elicits a submaximal response (e.g., EC80).
  • Place the plate in a fluorescence plate reader.
  • Record a baseline fluorescence reading for a short period.
  • Inject the ATP solution into the wells and immediately begin kinetic measurement of fluorescence intensity for at least 120 seconds.[4]

5. Data Analysis:

  • The increase in fluorescence upon ATP addition corresponds to the influx of intracellular calcium.
  • Calculate the percentage of inhibition by comparing the fluorescence response in the presence of the antagonist to the response with the agonist alone.
  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor, a ligand-gated ion channel, by extracellular ATP initiates a signaling cascade that plays a crucial role in various physiological and pathological processes, including pain and inflammation.[5]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Binds & Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Opens Channel NP1815PX This compound NP1815PX->P2X4R Blocks p38_MAPK p38-MAPK Activation Ca_influx->p38_MAPK eNOS_activation eNOS Activation (in cardiac myocytes) Ca_influx->eNOS_activation BDNF_synthesis BDNF Synthesis & Release p38_MAPK->BDNF_synthesis Pain_inflammation Pain & Inflammation BDNF_synthesis->Pain_inflammation NO_production NO Production eNOS_activation->NO_production

P2X4 Receptor signaling pathway and the inhibitory action of this compound.

Upon binding of ATP, the P2X4 receptor channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[6] This increase in intracellular Ca²⁺ acts as a second messenger, triggering downstream signaling cascades. In immune cells like microglia, this leads to the activation of p38 mitogen-activated protein kinase (p38-MAPK), which in turn promotes the synthesis and release of brain-derived neurotrophic factor (BDNF), a key mediator of neuropathic pain.[5][6] In cardiac myocytes, P2X4R activation can lead to the activation of endothelial nitric oxide synthase (eNOS). This compound exerts its antagonistic effect by binding to the P2X4 receptor and preventing the channel from opening, thereby blocking the influx of Ca²⁺ and inhibiting these downstream cellular responses. It is worth noting that some studies have suggested potential off-target effects of this compound on the thromboxane (B8750289) A2 receptor (TP receptor) at higher concentrations.

This guide provides a foundational understanding of the antagonistic properties of this compound and its comparison with other P2X4R antagonists. The provided experimental framework can be adapted to specific research needs for the validation and characterization of this and other novel compounds.

References

NP-1815-PX: A Comparative Analysis of Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of NP-1815-PX, a selective P2X4 receptor antagonist, across various preclinical pain models. The data presented is intended to offer an objective overview of its potential as a novel analgesic, with comparisons to other established treatments.

Mechanism of Action: Targeting Microglial P2X4 Receptors

This compound exerts its analgesic and anti-inflammatory effects by selectively antagonizing the P2X4 receptor.[1][2] This receptor is a key component of the purinergic signaling pathway and is significantly upregulated in microglia, the resident immune cells of the central nervous system, in response to nerve injury and inflammation.[3][4][5] Activation of microglial P2X4 receptors by ATP triggers a downstream signaling cascade, leading to the release of brain-derived neurotrophic factor (BDNF). BDNF then acts on dorsal horn neurons, causing a shift in the chloride gradient and subsequent neuronal hyperexcitability, which manifests as pain hypersensitivity (allodynia and hyperalgesia).[5][6] By blocking this initial step, this compound effectively dampens the microglia-mediated amplification of pain signals.

P2X4_Signaling_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP ATP P2X4R P2X4 Receptor ATP->P2X4R activates BDNF_release BDNF Release P2X4R->BDNF_release triggers BDNF BDNF BDNF_release->BDNF TrkB TrkB Receptor BDNF->TrkB binds to Chloride_dysregulation Chloride Dysregulation TrkB->Chloride_dysregulation Hyperexcitability Neuronal Hyperexcitability Chloride_dysregulation->Hyperexcitability Pain Pain Hypersensitivity Hyperexcitability->Pain NP1815PX This compound NP1815PX->P2X4R inhibits

P2X4 Receptor Signaling Pathway in Neuropathic Pain

Efficacy in Neuropathic Pain Models

This compound has demonstrated significant efficacy in preclinical models of neuropathic pain, a condition often refractory to standard analgesics.

Spinal Nerve Transection (SNT) Model

In a mouse model of neuropathic pain induced by spinal nerve transection, intrathecal administration of this compound produced a significant amelioration of mechanical allodynia. This effect was observed without altering acute pain sensitivity or motor function, suggesting a specific action on the pathological pain pathway.[3]

Treatment GroupDose (intrathecal)Paw Withdrawal Threshold (g)Reference
Vehicle-Decreased post-injury[3]
This compound30 pmolSignificantly increased vs. vehicle[3]

Efficacy in Herpetic Pain Model

Herpetic and post-herpetic neuralgia are challenging neuropathic pain states. In a mouse model of herpetic pain induced by herpes simplex virus-1 (HSV-1) inoculation, this compound showed a dose-dependent reduction in pain-related scores.

Treatment GroupDose (intrathecal, twice daily)Pain-Related ScoreReference
Vehicle-High[3]
This compound10 pmolDecreased vs. vehicle[3]
This compound30 pmolSignificantly decreased vs. vehicle[3]

Efficacy in Visceral Pain Model (Colitis)

The role of P2X4 receptors in visceral pain is an emerging area of research. A study investigating the effects of this compound in a rat model of colitis induced by 2,4-dinitrobenzene sulfonic acid (DNBS) reported that this compound attenuated visceral pain more effectively than the corticosteroid dexamethasone (B1670325).[7] However, it is crucial to note that a key publication detailing a direct comparison between this compound, NC-2600 (another P2X4 antagonist), and dexamethasone in a colitis model has been retracted . Therefore, the quantitative data from that specific study should be interpreted with caution.

Due to the retraction, specific quantitative data on visceral pain scores for this compound from a reliable source is currently limited. The available, non-retracted literature suggests a qualitative superiority over dexamethasone in this model.

Comparison with Other Analgesics

To provide context for the efficacy of this compound, this section presents data for commonly used analgesics in relevant preclinical models.

Gabapentin (B195806) in Neuropathic Pain

Gabapentin is a first-line treatment for neuropathic pain. In a partial sciatic nerve ligation (PSL) mouse model, gabapentin produced a dose-dependent increase in the paw withdrawal threshold.

Treatment GroupDose (intraperitoneal)Effect on Paw Withdrawal ThresholdReference
Saline-No significant change
Gabapentin50 mg/kgIncreased
Gabapentin100 mg/kgSignificantly increased
Gabapentin150 mg/kgSignificantly increased
Celecoxib (B62257) in Inflammatory Pain

Celecoxib, a COX-2 inhibitor, is widely used for inflammatory pain. In a mouse model of inflammatory pain, celecoxib demonstrated a dose-dependent improvement in hindpaw withdrawal threshold.

Treatment GroupDoseEffect on Hindpaw Withdrawal ThresholdReference
Vehicle-No significant change
Celecoxib10 mg/kgImproved
Celecoxib30 mg/kgSignificantly improved
Celecoxib100 mg/kgSignificantly improved

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used in the cited studies.

Neuropathic Pain Model: Spinal Nerve Transection (SNT)
  • Animal Model: Adult mice are anesthetized.

  • Surgical Procedure: An incision is made at the L4-L5 level to expose the lumbar spinal nerves. The L4 spinal nerve is then tightly ligated and transected distal to the ligature.

  • Behavioral Testing: Mechanical allodynia is assessed using the von Frey test at baseline and at various time points post-surgery.

Herpetic Pain Model
  • Animal Model: Adult mice are used.

  • Induction: A suspension of Herpes Simplex Virus type 1 (HSV-1) is inoculated into the plantar surface of the hind paw.

  • Behavioral and Clinical Assessment: The development of skin lesions and pain-related behaviors (e.g., licking, flinching) are monitored and scored at regular intervals.

Visceral Pain Model: DNBS-Induced Colitis
  • Animal Model: Adult rats are used.

  • Induction: Under light anesthesia, a solution of 2,4-dinitrobenzene sulfonic acid (DNBS) in ethanol (B145695) is administered intrarectally to induce colitis.

  • Pain Assessment: Visceral pain is typically assessed by measuring the abdominal withdrawal reflex (AWR) in response to colorectal distension with a balloon catheter. The AWR is scored based on the intensity of the behavioral response.

Behavioral Assessment: Von Frey Test for Mechanical Allodynia
  • Acclimation: Animals are placed in individual clear plastic chambers on an elevated mesh floor and allowed to acclimate.

  • Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

  • Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw. The 50% paw withdrawal threshold is then calculated using the up-down method.

Preclinical_Pain_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_analysis Data Analysis and Conclusion Animal_Model Animal Model Selection (e.g., Mouse, Rat) Pain_Induction Pain Model Induction (e.g., SNT, HSV-1, DNBS) Animal_Model->Pain_Induction Drug_Admin Drug Administration (this compound or Comparator) Pain_Induction->Drug_Admin Post-injury Behavioral_Testing Behavioral Assessment (e.g., von Frey, AWR) Drug_Admin->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection Conclusion Conclusion on Efficacy Data_Collection->Conclusion

References

Comparative Analysis of NP-1815-PX Cross-reactivity with Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of the novel Neuropeptide Receptor Type 1 (NPR1) antagonist, NP-1815-PX, with an alternative compound, Competitor A. The data presented herein is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.

Executive Summary

This compound is a potent and selective antagonist of the NPR1 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological pathways. To assess its suitability as a research tool and potential therapeutic agent, a comprehensive cross-reactivity analysis was performed against a panel of receptors known to be common off-targets for neuropeptide receptor ligands. This guide details the binding affinity and functional activity of this compound and a competitor compound at these receptors, providing clear, quantitative comparisons and the methodologies used to obtain this data.

Data Presentation: Receptor Binding and Functional Activity

The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and Competitor A against a panel of selected GPCRs. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

ReceptorCompoundBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
NPR1 (Primary Target) This compound 1.2 2.5
Competitor A2.55.1
NPR2 This compound 150 >1000
Competitor A55120
Serotonin Receptor 5-HT2A This compound >10,000 >10,000
Competitor A8901500
Dopamine Receptor D2 This compound 8,500 >10,000
Competitor A1,2002,300
Adrenergic Receptor α1A This compound >10,000 >10,000
Competitor A9501,800

Experimental Protocols

The data presented in this guide were generated using the following standardized experimental protocols.

1. Radioligand Binding Assays

Radioligand binding assays were conducted to determine the binding affinity (Ki) of the test compounds for the target receptors.[1][2] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.[2][3]

  • Membrane Preparation: Membranes were prepared from cell lines stably expressing the receptor of interest.

  • Assay Conditions: Assays were performed in 96-well plates.[2] Each well contained the cell membrane preparation, a fixed concentration of a specific high-affinity radioligand, and a range of concentrations of the test compound.

  • Incubation: The plates were incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand was separated from the free radioligand via rapid filtration through glass fiber filters.[2]

  • Detection: The radioactivity trapped on the filters was quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

2. cAMP Functional Assays

Cyclic AMP (cAMP) functional assays were used to assess the functional activity of the test compounds as antagonists.[4][5] The NPR1 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[6][7]

  • Cell Culture: Assays were performed using a cell line co-expressing the NPR1 receptor and a cAMP biosensor.

  • Assay Procedure:

    • Cells were seeded in 384-well plates and incubated overnight.

    • The cells were then treated with varying concentrations of the test compound (this compound or Competitor A).

    • Following a pre-incubation period, the cells were stimulated with a known NPR1 agonist at a concentration that elicits a submaximal response (EC80) to induce a decrease in cAMP production.

    • The intracellular cAMP levels were measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[4]

  • Data Analysis: The antagonist effect was quantified by measuring the reversal of the agonist-induced decrease in cAMP levels. The IC50 values, representing the concentration of the antagonist that produces 50% of its maximal inhibitory effect, were determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Cross-reactivity Screening

The following diagram outlines the general workflow used to assess the cross-reactivity of this compound.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis NP1815PX This compound Stock Solution SerialDilutions Serial Dilutions NP1815PX->SerialDilutions CompetitorA Competitor A Stock Solution CompetitorA->SerialDilutions BindingAssay Radioligand Binding Assay SerialDilutions->BindingAssay FunctionalAssay cAMP Functional Assay SerialDilutions->FunctionalAssay Ki_Calculation Ki Determination BindingAssay->Ki_Calculation IC50_Calculation IC50 Determination FunctionalAssay->IC50_Calculation SelectivityProfile Selectivity Profile Generation Ki_Calculation->SelectivityProfile IC50_Calculation->SelectivityProfile

Caption: Workflow for assessing compound cross-reactivity.

NPR1 Signaling Pathway and Potential Cross-reactivity

The diagram below illustrates the canonical signaling pathway of the NPR1 receptor and highlights where off-target effects from cross-reactive compounds might interfere.

G cluster_0 Cell Membrane NPR1 NPR1 Gi Gi Protein NPR1->Gi Activates OtherGPCR Other GPCR (e.g., 5-HT2A, D2) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Response Cellular Response cAMP->Response Modulates NP_agonist Neuropeptide Agonist NP_agonist->NPR1 Binds NP1815PX This compound (Antagonist) NP1815PX->NPR1 Blocks CompetitorA Competitor A (Cross-reactive Antagonist) CompetitorA->NPR1 Blocks CompetitorA->OtherGPCR Blocks (Off-target)

Caption: NPR1 signaling and potential off-target interactions.

References

A Head-to-Head Comparison of P2X4R Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various P2X4 receptor antagonists, supported by experimental data. The P2X4 receptor, an ATP-gated ion channel, is a promising therapeutic target for conditions such as neuropathic pain and inflammation.

This guide summarizes key performance indicators for a range of P2X4R antagonists, details the experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows to aid in the selection of appropriate tools for research and development.

Comparative Efficacy of P2X4 Receptor Antagonists

The potency and selectivity of P2X4R antagonists are critical parameters for their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist potency. The following tables summarize the IC50 values of prominent P2X4R antagonists against human, rat, and mouse orthologs, along with their selectivity profiles and known pharmacokinetic properties.

AntagonistType / MechanismHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Key Characteristics & Selectivity
Newer Antagonists
BAY-1797Selective, Orally Active~100-211 nM[1][2]~100 nM[1]~141-200 nM[1]High potency and similar activity across species; demonstrates anti-nociceptive and anti-inflammatory effects.[1][2] Selective over P2X1, P2X3, and P2X7.
PSB-OR-2020Allosteric6.32 nM3.18 nM2.42 nMHigh potency across mammalian species, making it suitable for cross-species studies.[1]
NC-2600SelectiveSubmicromolarSubmicromolarSubmicromolarOrally active antagonist with anti-inflammatory and anti-nociceptive effects.[3] Has been evaluated in Phase I clinical trials.[4]
NP-1815-PXSelective0.26 µM[5]SubmicromolarSubmicromolarShows selectivity against other P2X receptors.[5] Orally active with anti-inflammatory effects.[3] Does not readily penetrate the central nervous system.[6]
Established Antagonists
5-BDBDAllosteric1 µM[1]0.75 µM[1][7]Inactive[1]Selective for P2X4 over other P2X receptors.[8][9] Poorly water-soluble.[1]
BX-430Allosteric, Noncompetitive426-540 nM[1]Inactive[1]Inactive[1]Highly selective for human P2X4 over other P2X subtypes; exhibits significant species specificity.[1][10]
PSB-12054Allosteric0.189 µM[5]2.1 µM[5]1.77 µM[5]Potent antagonist with over 50-fold selectivity for human P2X4 against P2X2, P2X3, and P2X7, and over 30-fold against P2X1.[5] Poorly water-soluble.
PSB-12062Selective248 nM - 1.38 µM[1][5]0.928 µM[5]1.76 - 3 µM[1][5]Water-soluble analog of PSB-12054 with similar potency and selectivity.[5]
PPADSBroad-spectrum34 µM-42 µMNon-selective purinergic antagonist.
TNP-ATPCompetitive17 µM-93 µMMore potent antagonist of P2X1, P2X2/3 receptors.[2]
SuraminBroad-spectrumInactive (>100 µM)Inactive (>500 µM)[2]Inactive (>100 µM)Non-selective purinergic antagonist.

Pharmacokinetic Properties

AntagonistAdministration RouteKey Pharmacokinetic ParametersSpecies
BAY-1797OralOrally active and suitable for in vivo studies in rodents.[11]Rodents
NC-2600OralOrally administered in a murine model of colitis.[3]Murine
This compoundOralOrally administered in a murine model of colitis.[3]Murine
5-BDBDIntraperitonealInjected intraperitoneally in a rat model.[7]Rat

P2X4 Receptor Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these antagonists, it is crucial to visualize the P2X4 receptor signaling pathway and the experimental workflow used for their characterization.

P2X4_Signaling_Pathway P2X4 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds Ca_ion Ca²⁺ P2X4R->Ca_ion Influx Na_ion Na⁺ P2X4R->Na_ion Influx Antagonist P2X4R Antagonist Antagonist->P2X4R Blocks Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream Downstream Signaling (e.g., p38 MAPK activation) Depolarization->Downstream BDNF BDNF Release Downstream->BDNF

P2X4 Receptor Signaling Pathway

Experimental_Workflow Experimental Workflow for P2X4R Antagonist Evaluation cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_in_vivo In Vivo Studies HTS High-Throughput Screening (Calcium Influx Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Electrophysiology Electrophysiology (Patch-Clamp) Dose_Response->Electrophysiology Mechanism Mechanism of Action (Competitive vs. Allosteric) Electrophysiology->Mechanism PK_studies Pharmacokinetics (ADME) Mechanism->PK_studies Efficacy Efficacy in Disease Models (e.g., Neuropathic Pain) PK_studies->Efficacy

Workflow for P2X4R Antagonist Evaluation

Experimental Protocols

The characterization of P2X4R antagonists primarily relies on two key experimental techniques: calcium influx assays and whole-cell patch-clamp electrophysiology.[1]

Calcium Influx Assay

This high-throughput assay is used for primary screening and to determine the IC50 values of antagonists by measuring the change in intracellular calcium concentration upon P2X4 receptor activation.[1]

1. Cell Preparation:

  • HEK293 or 1321N1 cells stably expressing the P2X4 receptor of the desired species (human, rat, or mouse) are commonly used.[1]

  • Cells are seeded in 96- or 384-well black, clear-bottom plates and cultured to form a monolayer.[1]

2. Dye Loading:

  • The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1]

  • Cells are incubated to allow the dye to enter the cells and be cleaved into its active form.[1]

3. Antagonist Application:

  • After washing to remove extracellular dye, cells are incubated with various concentrations of the antagonist compound.[1]

4. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence microplate reader.

  • A baseline fluorescence is recorded before the addition of a P2X4R agonist (e.g., ATP) at a concentration that elicits a submaximal response (EC50 to EC80).[12]

  • The change in fluorescence intensity upon agonist addition is measured over time.[1]

5. Data Analysis:

  • The percentage of inhibition is calculated by comparing the fluorescence signal in the presence and absence of the antagonist.

  • IC50 values are determined by fitting the concentration-response data to a logistical equation.[1]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X4 receptor and is considered the gold standard for characterizing ion channel modulators.[1] It allows for a detailed analysis of the antagonist's effect on channel kinetics and its mechanism of action.[2]

1. Cell Preparation:

  • Cells expressing P2X4 receptors are cultured on glass coverslips.[2]

2. Recording Setup:

  • A coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.[2]

  • A glass micropipette with a resistance of 3-7 MΩ, filled with an intracellular solution, is used as the recording electrode.[13]

3. Seal Formation and Whole-Cell Configuration:

  • The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.[13]

  • A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing the whole-cell configuration, which allows for control of the cell's membrane potential.[2][13]

4. Current Recording:

  • The cell is voltage-clamped at a holding potential, typically -60 mV.[2]

  • A P2X4R agonist (e.g., ATP) is applied to the cell via a rapid perfusion system to elicit an inward current through the P2X4 receptors.[2]

5. Antagonist Application:

  • The antagonist is pre-applied and then co-applied with the agonist to measure its inhibitory effect on the ATP-gated current.[2]

6. Data Analysis:

  • The percentage of inhibition is determined by the reduction in the peak current amplitude in the presence of the antagonist.

  • This data is used to calculate the IC50 value and can help determine the mechanism of antagonism (e.g., competitive vs. non-competitive/allosteric).[2]

References

Comparative Selectivity Profiling of NP-1815-PX Against Other Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NP-1815-PX's Performance with Alternative Ion Channel Blockers, Supported by Experimental Data.

In the landscape of ion channel research and drug development, the purinergic P2X4 receptor has emerged as a significant therapeutic target for a range of pathologies, including neuropathic pain, inflammation, and asthma. This compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel. This guide provides a detailed comparison of this compound with other relevant compounds, focusing on its selectivity profile, supported by experimental data and detailed methodologies.

Quantitative Analysis of P2X4 Receptor Antagonists

The potency and selectivity of this compound have been evaluated against various P2X receptor subtypes. A key competitor in this space is NC-2600, another selective P2X4 receptor antagonist that has advanced to Phase 1 clinical trials for the treatment of neuropathic pain. The following table summarizes the available inhibitory activity (IC50) data for these compounds.

CompoundTarget Ion ChannelIC50 (µM)SpeciesNotes
This compound hP2X4 0.26 Human Highly selective for the human P2X4 receptor. [1]
hP2X1>30HumanDemonstrates low affinity for other P2X subtypes.[1]
rP2X3>30RatLow affinity for the rat P2X3 receptor.[1]
hP2X2/3>30HumanLow affinity for the human P2X2/3 heterodimer.[1]
hP2X7>30HumanLow affinity for the human P2X7 receptor.[1]
hP2X27.3HumanModerate affinity for the human P2X2 receptor.[1]
NC-2600 P2X4 Submicromolar Human/Rodent Potent inhibitor of P2X4, has entered Phase 1 clinical trials.

Note: A comprehensive selectivity profile of this compound and NC-2600 against a broader, standardized ion channel panel (e.g., a cardiac safety panel) is not publicly available at this time.

Experimental Protocols

The characterization of P2X4 receptor antagonists typically involves a combination of high-throughput screening assays and more detailed electrophysiological techniques.

Fluorescence-Based Calcium Influx Assay (Primary Screening)

This assay is used for the initial high-throughput screening of compound libraries to identify potential P2X4 receptor antagonists.

Principle: P2X4 receptor activation by ATP leads to an influx of calcium ions into the cell. This change in intracellular calcium concentration is detected by a calcium-sensitive fluorescent dye. Antagonists will inhibit or reduce this calcium influx.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X4 receptor are cultured in appropriate media and seeded into 96- or 384-well microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition: Test compounds, including this compound and controls, are added to the wells and incubated for 15-20 minutes.

  • Agonist Stimulation and Signal Detection: An ATP solution (at a concentration that elicits a submaximal response, typically EC50 to EC80) is added to the wells. The resulting change in fluorescence, indicating calcium influx, is measured using a fluorescence plate reader.

  • Data Analysis: The percentage inhibition of the ATP-induced calcium influx by the test compound is calculated to determine its potency (IC50 value).

Automated Patch-Clamp Electrophysiology (Secondary Screening and Selectivity Profiling)

Automated patch-clamp systems provide a higher throughput method for detailed electrophysiological characterization of ion channel modulators, confirming their mechanism of action and assessing their selectivity against a panel of other ion channels.

Principle: This technique directly measures the ionic currents flowing through the P2X4 channel in response to ATP application. Antagonists will block this current.

Methodology:

  • Cell Preparation: A single-cell suspension of HEK293 cells stably expressing the P2X4 receptor is prepared.

  • Automated Patch-Clamp Procedure:

    • Cells are automatically captured on a planar patch-clamp chip.

    • A high-resistance "giga-seal" is formed between the cell membrane and the chip.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

  • Compound and Agonist Application:

    • A stable baseline current is recorded.

    • The test compound (e.g., this compound) is applied for a pre-incubation period.

    • The test compound is then co-applied with ATP (at its EC50 concentration) to elicit an inward current.

  • Data Acquisition and Analysis: The peak amplitude of the ATP-evoked current is measured in the presence and absence of the antagonist. The percentage of current inhibition is calculated to determine the IC50 value. This protocol can be adapted to screen against a panel of different ion channels to determine the compound's selectivity profile.

Signaling Pathways and Visualizations

The activation of the P2X4 receptor, particularly in microglia, initiates a signaling cascade that is implicated in the pathogenesis of neuropathic pain.

P2X4 Receptor Signaling Pathway in Neuropathic Pain

Peripheral nerve injury leads to the upregulation of P2X4 receptors on microglia in the spinal cord. The binding of ATP to these receptors triggers a conformational change, opening the ion channel and allowing the influx of cations, primarily Ca2+ and Na+. The subsequent increase in intracellular Ca2+ activates downstream signaling pathways, most notably the p38 mitogen-activated protein kinase (MAPK) pathway. Activated p38 MAPK then promotes the synthesis and release of brain-derived neurotrophic factor (BDNF). BDNF, in turn, acts on TrkB receptors on dorsal horn neurons, leading to a disruption of their chloride homeostasis and resulting in neuronal hyperexcitability and the sensation of pain.

P2X4_Signaling_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_Influx Ca²⁺ Influx P2X4->Ca_Influx Opens p38 p38 MAPK Activation Ca_Influx->p38 BDNF_Release BDNF Release p38->BDNF_Release BDNF BDNF BDNF_Release->BDNF NP_1815_PX This compound NP_1815_PX->P2X4 Blocks TrkB TrkB Receptor BDNF->TrkB Activates Hyperexcitability Neuronal Hyperexcitability TrkB->Hyperexcitability Pain Pain Sensation Hyperexcitability->Pain

Caption: P2X4 signaling in microglia leading to pain sensation.

Experimental Workflow for P2X4 Antagonist Screening

The process of identifying and characterizing novel P2X4 receptor antagonists follows a structured workflow, beginning with high-throughput screening and progressing to more detailed electrophysiological and in vivo studies.

Experimental_Workflow cluster_workflow P2X4 Antagonist Discovery Workflow HTS High-Throughput Screening (Calcium Influx Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Secondary_Screen Secondary Screening (Automated Patch Clamp) Dose_Response->Secondary_Screen Selectivity Selectivity Profiling (Ion Channel Panel) Secondary_Screen->Selectivity In_Vivo In Vivo Efficacy & Safety Studies Selectivity->In_Vivo

References

Comparative Efficacy of NP-1815-PX: In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro and in vivo efficacy of a novel therapeutic candidate, NP-1815-PX, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to evaluate its performance against established alternatives.

The initial evaluation of this compound involved a series of in vitro assays to determine its cytotoxic effects on various cancer cell lines and to elucidate its mechanism of action. These studies provide foundational data on the compound's potency and cellular targets.

Cell Viability Assay

The half-maximal inhibitory concentration (IC₅₀) of this compound was determined across multiple cell lines and compared with a standard-of-care chemotherapeutic agent, Doxorubicin. The results indicate that this compound exhibits potent cytotoxic activity, in some cases surpassing that of the conventional treatment.

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast Cancer)0.5 ± 0.071.2 ± 0.11
A549 (Lung Cancer)1.2 ± 0.152.5 ± 0.23
HCT116 (Colon Cancer)0.8 ± 0.091.8 ± 0.16
Experimental Protocol: MTT Assay for Cell Viability

The viability of cancer cell lines following treatment was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : The following day, cells were treated with serial dilutions of this compound or a control compound for 72 hours.

  • MTT Incubation : After the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

G cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed 5,000 cells/well in 96-well plates B Incubate overnight for cell adherence A->B C Add serial dilutions of This compound or control B->C D Incubate for 72 hours C->D E Add MTT solution (4-hour incubation) D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values from dose-response curves G->H

Workflow for determining cell viability via MTT assay.

Mechanism of Action: Signaling Pathway Analysis

This compound is hypothesized to function by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival and proliferation that is often dysregulated in cancer. This inhibition leads to the induction of apoptosis, or programmed cell death.

G

This compound inhibits the PI3K/AKT/mTOR signaling cascade.

Comparative Efficacy of this compound: In Vivo Evaluation

Following promising in vitro results, the efficacy of this compound was evaluated in a xenograft mouse model. This step is crucial for assessing the compound's activity and tolerability within a complex biological system.

Tumor Growth Inhibition in Xenograft Model

A study utilizing an HCT116 colon cancer xenograft model demonstrated that this compound significantly inhibits tumor growth compared to a vehicle control. The efficacy was also compared to Cisplatin, a widely used chemotherapeutic agent.

Treatment Group (n=8)Average Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
This compound (10 mg/kg)600 ± 9560%
Cisplatin (5 mg/kg)750 ± 11050%
Experimental Protocol: Xenograft Mouse Model
  • Cell Implantation : 5 x 10⁶ HCT116 cells were subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth : Tumors were allowed to grow until they reached an average volume of approximately 100-150 mm³.

  • Group Randomization : Mice were randomized into three groups: Vehicle control, this compound (10 mg/kg), and Cisplatin (5 mg/kg).

  • Dosing Regimen : Treatments were administered intraperitoneally every three days for a total of 21 days.

  • Tumor Measurement : Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

Conclusion

The presented data indicates that this compound is a potent anti-cancer agent, demonstrating superior or comparable efficacy to conventional treatments like Doxorubicin and Cisplatin in both in vitro and in vivo settings. Its mechanism of action via the PI3K/AKT/mTOR pathway highlights its potential as a targeted therapy. Further preclinical and clinical studies are warranted to fully establish its therapeutic profile and safety.

Confirming P2X4R Target Engagement of NP-1815-PX: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NP-1815-PX, a selective P2X4 receptor (P2X4R) antagonist, with other known P2X4R inhibitors. The data presented herein confirms the target engagement of this compound and evaluates its potency and selectivity against alternative compounds. This document is intended to assist researchers in making informed decisions regarding the selection of pharmacological tools for studying P2X4R-mediated signaling in various physiological and pathological contexts.

Executive Summary

This compound is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in neuropathic pain and inflammation.[1][2] Experimental data demonstrates that this compound effectively inhibits P2X4R-mediated intracellular calcium influx, a key indicator of receptor activation. When compared to other P2X4R antagonists such as 5-BDBD, PSB-12062, BAY-1797, and BX430, this compound exhibits a competitive potency and a favorable selectivity profile. This guide summarizes the quantitative data, details the experimental protocols used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Comparison of P2X4R Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected P2X4R antagonists against human, rat, and mouse P2X4 receptors. Lower IC50 values indicate greater potency.

AntagonistHuman P2X4R IC50Rat P2X4R IC50Mouse P2X4R IC50Key Characteristics
This compound ~250 nM[3] ~250 nM[3] ~250 nM[3] Selective antagonist with demonstrated in vivo efficacy in rodent models of neuropathic pain.[3]
5-BDBD1 µM[3]0.75 µM[3]Inactive[3]Allosteric antagonist with poor water solubility and notable species specificity.[3]
PSB-12062248 nM (1.38 µM)[3]Not Reported3 µM[3]Water-soluble analog of PSB-12054 with good potency and selectivity.[3]
BAY-1797~100 nM (211 nM)[3]~100 nM[3]~200 nM (141 nM)[3]Orally active antagonist with high potency across species and demonstrated anti-nociceptive and anti-inflammatory effects.[3]
BX430426 nM (540 nM)[3]Inactive[3]Inactive[3]Highly selective, noncompetitive allosteric antagonist for human P2X4R with significant species specificity.[3][4]
NC-2600Submicromolar[3]Submicromolar[3]Submicromolar[3]First-in-class antagonist that has entered Phase 1 clinical trials for neuropathic pain.[3][5]

P2X4R Signaling Pathway

Activation of the P2X4 receptor by its endogenous agonist, adenosine (B11128) triphosphate (ATP), triggers the opening of a non-selective cation channel, leading to an influx of calcium ions (Ca²⁺) into the cell. This rise in intracellular calcium acts as a second messenger, initiating a downstream signaling cascade. In microglia, this includes the activation of p38 mitogen-activated protein kinase (MAPK), which subsequently leads to the synthesis and release of brain-derived neurotrophic factor (BDNF).[6][7] BDNF contributes to neuronal hyperexcitability and is a key factor in the pathogenesis of neuropathic pain.[7][8]

P2X4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Opens Channel p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK Activates BDNF_release BDNF Release p38_MAPK->BDNF_release Leads to Neuropathic_Pain Neuropathic Pain BDNF_release->Neuropathic_Pain Contributes to

P2X4R signaling cascade in microglia.

Experimental Workflow for P2X4R Antagonist Evaluation

The discovery and validation of P2X4R antagonists typically follow a structured workflow. This process begins with a high-throughput primary screen to identify initial 'hits' from a large compound library. Promising candidates then undergo more detailed characterization in secondary assays to confirm their potency, mechanism of action, and selectivity.

P2X4R_Antagonist_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation Library Large Compound Library (>100,000 compounds) Calcium_Assay Fluorescence-Based Calcium Influx Assay Library->Calcium_Assay Hits Identifies 'Hits' Calcium_Assay->Hits Dose_Response Hit Confirmation (Dose-Response) Hits->Dose_Response Patch_Clamp Automated Patch-Clamp Electrophysiology Dose_Response->Patch_Clamp Confirmed_Hits Confirmed Hits Patch_Clamp->Confirmed_Hits

A typical workflow for the discovery and validation of a new P2X4 antagonist.

Experimental Protocols

Calcium Influx Assay for P2X4R Antagonist Screening

This protocol describes a cell-based fluorescence assay to measure the inhibition of ATP-induced calcium influx by P2X4R antagonists.

1. Materials and Reagents:

  • Cell Lines: HEK293 or 1321N1 astrocytoma cells stably expressing the human, rat, or mouse P2X4 receptor.

  • Assay Plates: 96- or 384-well black, clear-bottom microplates.

  • Reagents:

    • Fluo-4 AM (acetoxymethyl ester)

    • Pluronic F-127

    • Probenecid (optional, to prevent dye extrusion)

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

    • ATP (agonist)

    • Test compounds and known antagonists (e.g., 5-BDBD)

2. Procedure:

  • Cell Plating: Seed P2X4R-expressing cells into microplates the day before the assay at a density of 40,000-80,000 cells/well for 96-well plates or 10,000-20,000 cells/well for 384-well plates. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Probenecid can be included to improve dye retention. Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.[6]

  • Compound Addition: Prepare serial dilutions of the test compounds and controls in HBSS. Add the compounds to the cell plates and incubate for a defined pre-incubation period.[6]

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject an EC₅₀ concentration of ATP into each well and record the change in fluorescence intensity over time.[6]

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence signal in the presence of the antagonist to the control (vehicle-treated) wells.

  • Generate concentration-response curves and calculate IC₅₀ values using non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This secondary assay provides a more detailed characterization of the antagonist's mechanism of action and potency.

1. Materials and Reagents:

  • Cell Lines: As described for the calcium influx assay.

  • Electrophysiology Rig: Including a patch-clamp amplifier, micromanipulators, and a perfusion system.

  • Solutions: Extracellular and intracellular recording solutions.

2. Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for electrophysiology.

  • Recording: Establish a whole-cell patch-clamp configuration on a single P2X4R-expressing cell.

  • Compound Application: Co-apply the test compound with an EC₅₀ concentration of ATP and record the inward current mediated by the P2X4 receptors.[6]

3. Data Analysis:

  • Measure the peak amplitude of the ATP-evoked inward current in the absence and presence of the antagonist.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the fluorescence assay. This method offers a direct and highly quantitative measure of the antagonist's effect on P2X4 channel function.[6]

References

NP-1815-PX: A Comparative Analysis Against Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of NP-1815-PX, a novel P2X4 receptor antagonist, with three established anti-inflammatory compounds: the corticosteroid Dexamethasone (B1670325), the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and the Janus kinase (JAK) inhibitor Tofacitinib. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of the compound's performance based on available preclinical data.

Executive Summary

This compound presents a targeted approach to inflammation by selectively antagonizing the P2X4 receptor, a key component in the activation of the NLRP3 inflammasome. This mechanism distinguishes it from broader-acting agents like Dexamethasone and Ibuprofen. While data from a key study on its anti-inflammatory effects has been retracted, the initial findings suggest a potential role for this compound in inhibiting IL-1β production. This guide synthesizes the available data, outlines the experimental methodologies for comparative evaluation, and visualizes the relevant biological pathways and workflows.

Comparative Analysis of Anti-Inflammatory Compounds

The following table summarizes the key characteristics and performance metrics of this compound and the selected comparator compounds. It is important to note that a primary source of in vitro and in vivo data for this compound has been retracted, and the findings should be interpreted with caution.[1]

FeatureThis compoundDexamethasoneIbuprofenTofacitinib
Primary Mechanism of Action Selective P2X4 receptor antagonist; inhibits NLRP3 inflammasome activation.[2][3]Glucocorticoid receptor agonist; inhibits NF-κB signaling and expression of pro-inflammatory genes.[1][4][5]Non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2).Janus kinase (JAK) inhibitor, primarily JAK1 and JAK3.[6]
Key Molecular Targets P2X4 receptorGlucocorticoid ReceptorCOX-1, COX-2JAK1, JAK2, JAK3
Downstream Effects Decreased IL-1β and caspase-1 production.[2]Decreased production of multiple pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[7][8][9][10]Decreased prostaglandin (B15479496) synthesis.Inhibition of STAT phosphorylation and subsequent cytokine signaling.[6]
Reported IC50 / Effective Concentration Effective at 0.1-10 µM in inhibiting IL-1β release in THP-1 cells (Note: Data from a retracted study).[3]IC50: ~3 nM (inhibition of MCP-1 secretion in THP-1 cells).[11]IC50: ~2.2 µM (COX-1), >100 µM (COX-2) in washed human platelets.IC50: ~1.7-3.7 nM (JAK1), ~1.8-4.1 nM (JAK2), ~0.75-1.6 nM (JAK3) in enzyme assays.
Selectivity Selective for P2X4 receptor.Broad-spectrum anti-inflammatory and immunosuppressive effects.Non-selective for COX isoforms.Preferential for JAK1 and JAK3 over JAK2.
Reported In Vivo Efficacy Attenuated body weight decrease and ameliorated colonic tissue damage in a murine colitis model (Note: Data from a retracted study).[2] Ineffective against TNF increase.[2]Ameliorated colonic tissue damage and reduced TNF levels in a murine colitis model.[2]Analgesic and anti-inflammatory effects in various animal models of inflammation.Efficacious in animal models of arthritis.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental designs discussed, the following diagrams illustrate key signaling pathways and laboratory protocols.

G This compound Mechanism of Action via P2X4 and NLRP3 Inflammasome ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) P2X4R->NLRP3_complex Leads to activation NP1815PX This compound NP1815PX->P2X4R Inhibits Caspase1 Active Caspase-1 NLRP3_complex->Caspase1 Cleaves Pro-caspase-1 to Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Caspase1->IL1b Cleaves Pro-IL-1β to extracellular extracellular IL1b->extracellular Secretion

Caption: this compound signaling pathway.

G Experimental Workflow for NLRP3 Inflammasome Activation Assay start Start seed_cells Seed THP-1 cells start->seed_cells prime_cells Prime with LPS (e.g., 1 µg/mL for 3 hours) seed_cells->prime_cells treat_cells Treat with this compound or comparator compound prime_cells->treat_cells stimulate_cells Stimulate with NLRP3 activator (e.g., ATP 5mM for 1 hour) treat_cells->stimulate_cells collect_supernatant Collect cell culture supernatant stimulate_cells->collect_supernatant measure_il1b Measure IL-1β concentration by ELISA collect_supernatant->measure_il1b analyze_data Analyze data and determine IC50 measure_il1b->analyze_data end End analyze_data->end G Logical Flow of Comparative Analysis topic Topic: This compound vs. Other Anti-inflammatory Compounds data_collection Data Collection: - this compound (P2X4 antagonist) - Dexamethasone (Corticosteroid) - Ibuprofen (NSAID) - Tofacitinib (JAK inhibitor) topic->data_collection parameters Comparison Parameters: - Mechanism of Action - Molecular Targets - Downstream Effects - IC50 / Effective Concentration - In Vivo Efficacy data_collection->parameters data_analysis Data Analysis & Synthesis: - Tabulate quantitative data - Describe qualitative findings - Note limitations (e.g., retracted data) parameters->data_analysis visualization Visualization: - Signaling Pathways - Experimental Workflows - Logical Relationships data_analysis->visualization conclusion Conclusion: Objective comparison of this compound's profile visualization->conclusion

References

Evaluating the Specificity of NP-1815-PX's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NP-1815-PX's performance against other P2X4 receptor antagonists, supported by experimental data. We delve into its specificity, off-target effects, and the signaling pathways it modulates.

This compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in neuroinflammation and chronic pain. Its primary mechanism of action involves the inhibition of P2X4, which in turn modulates downstream signaling cascades, including the NLRP3 inflammasome pathway. This guide offers a comprehensive evaluation of this compound's specificity through a comparative analysis with other known P2X4 antagonists, NC-2600 and 5-BDBD.

Comparative Efficacy and Selectivity of P2X4 Receptor Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other P2X4 receptor antagonists against various P2X receptor subtypes. Lower IC50 values indicate higher potency.

AntagonistTarget ReceptorIC50 (µM)Other P2X Subtypes (IC50 in µM)Off-Target Activity
This compound hP2X4R0.26[1]hP2X1R: >30, rP2X3R: >30, hP2X2/3R: >30, hP2X7R: >30, hP2X2R: 7.3[1]Thromboxane (B8750289) A2 receptor (TP receptor) agonist activity[2]
NC-2600 P2X4RSubmicromolar[1]Selective for P2X4RInformation not widely available
5-BDBD rP2X4R0.75[3][4]rP2X1R: 13% inhibition at 10µM, rP2X3R: 35% inhibition at 10µM, No significant effect on rP2X2aR, rP2X2bR, and rP2X7R at 10µM[5]Minimal off-target effects reported at effective concentrations

Experimental Protocols

Intracellular Calcium Influx Assay for P2X4 Receptor Antagonist Potency

This assay is a primary method for determining the potency (IC50) of P2X4 receptor antagonists.

Objective: To measure the ability of a test compound to inhibit the influx of calcium into a cell line expressing the P2X4 receptor upon stimulation with ATP.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human P2X4 receptor (hP2X4R-HEK293).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • ATP solution (agonist).

  • Test compounds (e.g., this compound) at various concentrations.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Culture hP2X4R-HEK293 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and incubate overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive dye solution in the dark at 37°C for approximately one hour.

  • Compound Incubation: After dye loading, wash the cells again and incubate with varying concentrations of the test compound (e.g., this compound) for a predetermined period (e.g., 15-30 minutes) at 37°C.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add a solution of ATP at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium concentration change.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the ATP-induced fluorescence signal compared to the control (vehicle-treated) wells. The IC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Assay for Off-Target Effects on the Thromboxane A2 (TP) Receptor

This protocol is designed to assess the potential off-target activity of this compound on the TP receptor by measuring intracellular calcium changes in cells expressing this receptor.

Objective: To determine if this compound can induce or inhibit calcium mobilization in cells expressing the human TP receptor.

Materials:

  • HEK293 cells stably expressing the human TP receptor (TP-HEK293).

  • Cell culture and assay reagents as described in the previous protocol.

  • U46619 (a stable thromboxane A2 analogue and potent TP receptor agonist).

  • This compound at various concentrations.

Procedure:

  • Cell Culture and Plating: Follow the same procedure as for the P2X4 receptor assay, using TP-HEK293 cells.

  • Dye Loading: Load the cells with a calcium-sensitive dye as previously described.

  • Compound Incubation:

    • To test for agonist activity: Incubate the cells with varying concentrations of this compound.

    • To test for antagonist activity: Pre-incubate the cells with varying concentrations of this compound before adding the agonist.

  • Signal Measurement and Agonist Addition:

    • For agonist testing: Measure the baseline fluorescence and then add this compound, monitoring for any change in fluorescence.

    • For antagonist testing: After pre-incubation with this compound, add U46619 to stimulate the TP receptor and measure the resulting calcium influx.

  • Data Analysis:

    • Agonist effect: An increase in fluorescence upon addition of this compound indicates agonist activity.

    • Antagonist effect: A reduction in the U46619-induced fluorescence signal in the presence of this compound indicates antagonist activity. The IC50 can be calculated if a dose-dependent inhibition is observed. Studies have shown that this compound can strongly suppress the U46619-induced increase in intracellular Ca2+ in human TP receptor-expressing cells, suggesting an antagonistic effect at higher concentrations[2].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

P2X4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds to Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Opens channel p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK NLRP3_inflammasome NLRP3 Inflammasome Activation Ca_influx->NLRP3_inflammasome BDNF BDNF Release p38_MAPK->BDNF Caspase1 Caspase-1 Activation NLRP3_inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b NP1815PX This compound NP1815PX->P2X4R Inhibits

Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.

Specificity_Assay_Workflow cluster_cell_lines Cell Line Preparation cluster_assay Intracellular Calcium Assay cluster_analysis Data Analysis P2X4_cells HEK293 cells expressing human P2X4R Dye_loading Load cells with calcium-sensitive dye P2X4_cells->Dye_loading TP_cells HEK293 cells expressing human TP receptor TP_cells->Dye_loading Control_cells Parental HEK293 cells (Negative Control) Control_cells->Dye_loading Compound_incubation Incubate with varying concentrations of this compound Dye_loading->Compound_incubation Agonist_addition Add specific agonist (ATP for P2X4R, U46619 for TP) Compound_incubation->Agonist_addition Measurement Measure fluorescence change Agonist_addition->Measurement IC50_P2X4R Calculate IC50 for P2X4R inhibition Measurement->IC50_P2X4R EC50_TP Determine agonist/antagonist activity at TP receptor Measurement->EC50_TP Specificity Evaluate Specificity: Compare on-target vs. off-target activity IC50_P2X4R->Specificity EC50_TP->Specificity

Caption: Experimental Workflow for Assessing the Specificity of this compound.

Conclusion

This compound demonstrates high selectivity for the human P2X4 receptor over other P2X subtypes. However, researchers should be aware of its potential off-target effects on the thromboxane A2 receptor, particularly at higher concentrations. The provided data and protocols offer a framework for the continued evaluation of this compound and the development of more specific P2X4 receptor antagonists for therapeutic applications. It is important to note that a key study on the anti-inflammatory effects of this compound has been retracted, highlighting the need for careful evaluation of the existing literature.

References

A Comparative Analysis of NP-1815-PX and Gefapixant: Targeting Purinergic Signaling in Distinct Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational compounds, NP-1815-PX and gefapixant (B1671419), which both modulate purinergic signaling but through different receptor targets, leading to distinct therapeutic potentials. While gefapixant is a well-characterized P2X3 receptor antagonist with extensive clinical data in the treatment of refractory chronic cough, this compound is a preclinical P2X4 receptor antagonist with early data suggesting potential applications in inflammatory conditions and asthma.

Introduction

Gefapixant is a first-in-class, selective, non-narcotic antagonist of the P2X3 receptor, an ATP-gated ion channel on sensory nerve fibers in the airway lining.[1] It has been extensively studied in Phase 3 clinical trials for the treatment of refractory or unexplained chronic cough.[2][3] this compound, in contrast, is a selective P2X4 receptor antagonist.[4][5] The P2X4 receptor is also an ATP-gated ion channel but is more widely expressed, including on immune cells, and is implicated in inflammatory processes.[4][6] Preclinical studies have explored its potential in conditions such as asthma and colitis.[4][6] This guide will delineate the distinct mechanisms of action, summarize the available experimental data, and outline the methodologies of key experiments for both compounds.

Mechanism of Action

The differential therapeutic applications of gefapixant and this compound stem from their selective antagonism of different P2X receptor subtypes.

Gefapixant: Gefapixant selectively targets the P2X3 receptor.[7][8][9] In the context of chronic cough, ATP is released from airway mucosal cells during inflammation or irritation.[10] This extracellular ATP binds to P2X3 receptors on vagal C fibers, triggering a cough reflex.[7][10] By blocking this interaction, gefapixant reduces the hypersensitivity of the cough reflex.[8][9]

This compound: this compound is a selective antagonist of the P2X4 receptor.[4][5] P2X4 receptors are implicated in modulating inflammatory responses.[6] In preclinical models of colitis, antagonism of the P2X4 receptor by this compound has been shown to reduce inflammation, potentially through the inhibition of the NLRP3 inflammasome signaling pathway.[6] In guinea pig models, this compound also demonstrated inhibitory effects on tracheal and bronchial smooth muscle contractions, suggesting a potential role in asthma.[4][5]

Signaling Pathway Diagrams

gefapixant_pathway cluster_airway Airway Lumen cluster_nerve Sensory Nerve Fiber Inflammatory Stimuli Inflammatory Stimuli Airway Epithelial Cells Airway Epithelial Cells Inflammatory Stimuli->Airway Epithelial Cells activate ATP ATP Airway Epithelial Cells->ATP release P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor binds to Cough Reflex Cough Reflex P2X3 Receptor->Cough Reflex triggers Gefapixant Gefapixant Gefapixant->P2X3 Receptor blocks

Caption: Signaling pathway of gefapixant in chronic cough.

np1815px_pathway cluster_inflammation Inflammatory Milieu cluster_cell Target Cell (e.g., Macrophage) Inflammatory Stimuli Inflammatory Stimuli Immune Cells Immune Cells Inflammatory Stimuli->Immune Cells activate ATP ATP Immune Cells->ATP release P2X4 Receptor P2X4 Receptor ATP->P2X4 Receptor binds to NLRP3 Inflammasome NLRP3 Inflammasome P2X4 Receptor->NLRP3 Inflammasome activates This compound This compound This compound->P2X4 Receptor blocks Inflammatory Cytokines Inflammatory Cytokines NLRP3 Inflammasome->Inflammatory Cytokines promotes release of

Caption: Proposed signaling pathway of this compound in inflammation.

Comparative Data

Due to the disparate stages of development and therapeutic targets, a direct head-to-head comparison of clinical efficacy is not possible. The following tables summarize the available data for each compound.

Table 1: Gefapixant Clinical Efficacy in Refractory or Unexplained Chronic Cough (Phase 3 COUGH-1 & COUGH-2 Trials)
EndpointGefapixant 45 mg Twice DailyPlaceboRelative Reduction vs. Placebo (95% CI)p-value
24-Hour Cough Frequency at 12 Weeks (COUGH-1) 62% reduction from baseline-18.45% (-32.92, -0.86)0.041
24-Hour Cough Frequency at 24 Weeks (COUGH-2) 63% reduction from baseline-14.64% (-26.07, -1.43)0.031
Awake Cough Frequency at 24 Weeks (COUGH-2) --15.79% (-27.27, -2.50)0.022
Leicester Cough Questionnaire (LCQ) Total Score Change from Baseline at Week 12 (Recent-Onset Cough) 4.343.590.75 (0.06, 1.44)0.034

Data sourced from Merck press release and publications on the COUGH-1 and COUGH-2 trials.[2][3][11]

Table 2: Gefapixant Safety Profile (Phase 3 COUGH-1 & COUGH-2 Trials)
Adverse EventGefapixant 45 mg Twice DailyPlacebo
Any Adverse Event 65.5%43.1%
Taste-Related Adverse Events (e.g., Dysgeusia, Ageusia) 32% (Dysgeusia)3% (Dysgeusia)
Serious Adverse Events 1.5%1.9%

Data from a Phase 3b trial in recent-onset chronic cough.[11] A meta-analysis also confirmed that taste-related adverse events are common with gefapixant.[12]

Table 3: this compound Preclinical Data
ExperimentModelKey Findings
Smooth Muscle Contraction Guinea Pig Tracheal and Bronchial Smooth MuscleThis compound (10⁻⁵ M) strongly suppressed ATP-induced contractions. Also inhibited contractions induced by a thromboxane (B8750289) A2 receptor (TP receptor) agonist.[4][5]
Anti-inflammatory Effects Murine Model of DNBS-induced ColitisOral administration of this compound attenuated body weight decrease, reduced colonic tissue damage, and decreased levels of IL-1β and caspase-1.[6]
Mechanism of Action In vitro cell-based assaysPrevented ATP- and lipopolysaccharide-induced upregulation of IL-1β release and NLRP3 inflammasome activity in THP-1 cells.[6]

Experimental Protocols

Gefapixant: Phase 3 Clinical Trials (COUGH-1 and COUGH-2)
  • Study Design: Two double-blind, randomized, placebo-controlled, parallel-group, Phase 3 trials.[3][13]

  • Participants: Adults with refractory or unexplained chronic cough for at least one year.[13]

  • Intervention: Participants were randomized to receive gefapixant (15 mg or 45 mg twice daily) or placebo.[13]

  • Primary Endpoints: The primary efficacy endpoint was the change in 24-hour cough frequency at 12 weeks (COUGH-1) and 24 weeks (COUGH-2), measured using an ambulatory sound recording device.[2][13]

  • Secondary Endpoints: Included awake cough frequency and patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ).[2][11]

This compound: Guinea Pig Smooth Muscle Contraction Assay
  • Tissue Preparation: Male Hartley guinea pigs were used. Tracheal and bronchial smooth muscle strips were isolated and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[4]

  • Contraction Measurement: Isometric tension was recorded using a force-displacement transducer. Tissues were subjected to a resting tension of 1.0 g.[4]

  • Experimental Procedure: After an equilibration period, cumulative concentration-response curves were generated for ATP and other contractile agents (e.g., U46619, a TP receptor agonist) in the presence and absence of this compound.[4]

Experimental Workflow Diagram

experimental_workflow cluster_gefapixant Gefapixant: Clinical Trial Workflow cluster_np1815px This compound: Preclinical Workflow G1 Patient Recruitment (Refractory Chronic Cough) G2 Randomization (Gefapixant vs. Placebo) G1->G2 G3 Treatment Period (12-24 weeks) G2->G3 G4 24-hour Cough Frequency Monitoring G3->G4 G5 Patient-Reported Outcome Assessment (LCQ) G3->G5 G6 Data Analysis G4->G6 G5->G6 N1 Animal Model (Guinea Pig) N2 Tissue Isolation (Tracheal/Bronchial Smooth Muscle) N1->N2 N3 Organ Bath Setup N2->N3 N4 Drug Application (this compound, Agonists) N3->N4 N5 Contraction Measurement N4->N5 N6 Data Analysis N5->N6

Caption: Comparative experimental workflows.

Conclusion

This compound and gefapixant are distinct pharmacological agents that target different components of the purinergic signaling system. Gefapixant is a well-vetted P2X3 receptor antagonist with proven efficacy in reducing cough frequency in patients with refractory or unexplained chronic cough, albeit with a notable incidence of taste-related side effects.[3][11] Its development addresses a significant unmet need for this patient population.[1] this compound, a P2X4 receptor antagonist, is in the early stages of preclinical development.[4][6] The available data suggest a potential therapeutic role in inflammatory conditions, such as asthma or inflammatory bowel disease, by modulating immune responses and smooth muscle contractility.[4][6] Further research, including clinical trials, is necessary to establish the safety and efficacy of this compound in any human disease. This guide highlights the importance of target selectivity in drug development and provides a clear distinction between these two molecules based on current scientific evidence.

References

A Comparative Analysis of NP-1815-PX and Paroxetine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two distinct pharmacological compounds: NP-1815-PX, a novel P2X4 receptor antagonist, and paroxetine (B1678475), a well-established selective serotonin (B10506) reuptake inhibitor (SSRI). While both compounds have demonstrated potential therapeutic applications, they operate through fundamentally different mechanisms of action and target distinct signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side examination of their properties based on available experimental data.

Mechanism of Action and Therapeutic Potential

This compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] Its primary mechanism involves the inhibition of this receptor, which has been implicated in various inflammatory and neuropathic pain conditions.[1][2][4] By blocking the P2X4 receptor, this compound has been shown to exert anti-inflammatory effects, notably through the inhibition of the NLRP3 inflammasome signaling pathway.[1][5] This positions this compound as a potential therapeutic agent for inflammatory bowel diseases and other immune-mediated disorders.[1] Additionally, it has been investigated for its potential in treating asthma due to its effects on smooth muscle contractions.[2][6]

Paroxetine , on the other hand, is a potent and selective serotonin reuptake inhibitor (SSRI).[7][8][9] Its main function is to block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin in the synaptic cleft.[7][8][10] This modulation of the serotonergic system forms the basis of its well-established efficacy in treating a range of psychiatric disorders, including major depressive disorder, anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder.[7][11] Beyond its primary action on SERT, paroxetine has been shown to influence other signaling pathways, such as the JAK2/STAT3 and MAPK pathways, and exhibits some anti-inflammatory properties.[12][13][14]

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data for this compound and paroxetine from various experimental studies.

Table 1: Quantitative Data for this compound
ParameterModel/SystemConcentration/DoseResultCitation
Inhibition of ATP-induced [Ca2+]i increaseHuman P2X4R-expressing 1321N1 cells30 nM - 100 µMConcentration-dependent inhibition[3]
Inhibition of U46619-induced intracellular Ca2+ increaseHuman TP receptor-expressing cells10⁻⁵ - 10⁻⁴ MConcentration-dependent inhibition[2]
Reduction of IL-1β releaseLPS and ATP-stimulated THP-1 cells0.1 - 10 µMPrevention of upregulation[1][5]
Attenuation of body weight decreaseMurine model of DNBS-induced colitis3, 10, 30 mg/kg (oral)Attenuated decrease in body weight[5]
Amelioration of colonic tissue damageMurine model of DNBS-induced colitis3, 10, 30 mg/kg (oral)Ameliorated macroscopic and microscopic damage[1][5]
Table 2: Quantitative Data for Paroxetine
ParameterModel/SystemConcentration/DoseResultCitation
SERT OccupancyRat prefrontal cortex20 mg/day equivalent~88% occupancy[15]
Inhibition of β2AR phosphorylationU2OS cellsNot specifiedConcentration-dependent inhibition[16]
Reduction in HAM-D scoreDepressed outpatients20-50 mg/daySignificantly greater improvement than placebo[17]
Change in HAM-A scorePatients with Generalized Anxiety Disorder20-50 mg/daySignificantly greater reduction than placebo[18]
Reduction in p-p38, p-ERK, and p-JNK expressionMouse model of colorectal cancer with depressionNot specifiedReduced protein expression[14]

Signaling Pathways

The distinct mechanisms of this compound and paroxetine are reflected in the signaling pathways they modulate.

This compound Signaling Pathway

This compound primarily targets the P2X4 receptor, an ATP-gated ion channel. Its antagonist activity on this receptor leads to the inhibition of the NLRP3 inflammasome pathway, a key component of the innate immune response. This inhibition reduces the activation of caspases and the subsequent release of pro-inflammatory cytokines like IL-1β.

NP1815PX_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates NLRP3 NLRP3 Inflammasome Activation P2X4R->NLRP3 Initiates NP1815PX This compound NP1815PX->P2X4R Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves Pro-IL-1β to ProIL1b Pro-IL-1β

This compound inhibits the P2X4R, blocking NLRP3 inflammasome activation.
Paroxetine Signaling Pathway

Paroxetine's primary target is the serotonin transporter (SERT) on the presynaptic neuron. By inhibiting SERT, paroxetine increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

Paroxetine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Paroxetine Paroxetine Paroxetine->SERT Inhibits Serotonin_Synapse->SERT Serotonin_Receptor 5-HT Receptors Serotonin_Synapse->Serotonin_Receptor Binds Neuronal_Signal Neuronal Signal Serotonin_Receptor->Neuronal_Signal Activates

Paroxetine blocks serotonin reuptake, increasing synaptic serotonin levels.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for experiments involving this compound and paroxetine.

Experimental Protocol 1: Evaluation of this compound in a Murine Model of Colitis
  • Animal Model: A murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis is used.

  • Drug Administration: this compound is administered orally for a specified number of days following the induction of colitis.[1][5]

  • Assessments:

    • Body Weight and Spleen Weight: Monitored daily as indicators of systemic inflammation.[1][5]

    • Macroscopic and Microscopic Colonic Damage: The colon is excised, and damage is scored based on visual and histological examination.[1][5]

    • Cytokine Levels: Colonic tissue is homogenized to measure levels of inflammatory cytokines such as IL-1β and TNF using ELISA.[1][5]

    • Caspase Activity: Caspase-1 activity in colonic tissue is measured to assess inflammasome activation.[1][5]

NP1815PX_Protocol start Start induce_colitis Induce Colitis in Mice (DNBS administration) start->induce_colitis drug_admin Oral Administration of This compound or Vehicle induce_colitis->drug_admin monitor Monitor Body Weight and Spleen Weight drug_admin->monitor euthanize Euthanize Animals and Collect Colonic Tissue monitor->euthanize assess_damage Assess Macroscopic and Microscopic Damage euthanize->assess_damage measure_cytokines Measure Cytokine Levels (ELISA) euthanize->measure_cytokines measure_caspase Measure Caspase Activity euthanize->measure_caspase end End assess_damage->end measure_cytokines->end measure_caspase->end

Workflow for evaluating this compound in an experimental colitis model.
Experimental Protocol 2: Assessment of Paroxetine's Anxiolytic Effects in the Elevated Plus Maze (EPM) Test

  • Animal Model: Rats or mice are used to assess anxiety-like behavior.

  • Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.

  • Drug Administration: Paroxetine or a vehicle control is administered, typically intraperitoneally, 30-60 minutes before the test.[8]

  • Procedure:

    • Animals are acclimatized to the testing room.[8]

    • Each animal is placed in the center of the maze, facing an open arm.[8]

    • The animal is allowed to explore the maze for a 5-10 minute session.[8]

    • The session is recorded by a video camera positioned above the maze.[8]

  • Data Analysis: The following parameters are scored:

    • Number of entries into the open and closed arms.[8]

    • Time spent in the open and closed arms.[8] An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Paroxetine_Protocol start Start acclimatize Acclimatize Animals to Testing Room start->acclimatize drug_admin Administer Paroxetine or Vehicle Control (i.p.) acclimatize->drug_admin place_in_maze Place Animal in Center of Elevated Plus Maze drug_admin->place_in_maze record_behavior Record Behavior for 5-10 minutes place_in_maze->record_behavior analyze_data Analyze Video Data: - Time in open/closed arms - Entries into open/closed arms record_behavior->analyze_data end End analyze_data->end

Workflow for assessing the anxiolytic effects of paroxetine using the EPM test.

Conclusion

This compound and paroxetine are two pharmacologically distinct compounds with different primary targets and therapeutic indications. This compound, a selective P2X4 receptor antagonist, shows promise as an anti-inflammatory agent through its inhibition of the NLRP3 inflammasome pathway. In contrast, paroxetine is a well-established SSRI that exerts its effects by modulating serotonergic neurotransmission, making it a cornerstone in the treatment of various psychiatric disorders.

This comparative guide highlights the importance of understanding the specific molecular mechanisms of drug candidates. For researchers and drug development professionals, the distinct profiles of this compound and paroxetine underscore the diverse therapeutic strategies that can be employed to address different pathological conditions, from inflammatory diseases to neuropsychiatric disorders. Further research into the broader effects and potential synergistic actions of such disparate compounds could open new avenues for therapeutic innovation.

References

Safety Operating Guide

Proper Disposal of NP-1815-PX: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of NP-1815-PX, a potent and selective P2X4R antagonist used in pain and inflammation research.

Due to the limited publicly available information on the specific hazard classifications of this compound, the following procedures are based on established best practices for the disposal of solid, non-volatile, novel research chemicals of unknown toxicity. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. Always handle this compound in a designated area, such as a fume hood, and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: All solid this compound waste, including unused or expired product and contaminated items such as weighing boats, filter paper, and disposable spatulas, should be collected in a designated solid chemical waste container.

  • Contaminated Labware: Reusable labware (e.g., glassware) that has come into contact with this compound should be decontaminated. If decontamination is not feasible, the labware should be disposed of as hazardous waste.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Waste Containment

Proper containment is essential to prevent leaks and spills.

  • Use a container that is compatible with the chemical waste. For solid this compound waste, a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Ensure the container is in good condition, with no cracks or leaks.

  • Do not overfill the waste container. Leave at least 10% headspace to allow for expansion.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and vital for safety.

  • Label the waste container with a "Hazardous Waste" label as soon as the first item of waste is added.

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "1239578-80-3"

    • An accumulation start date.

    • The primary hazard(s) (if known; if unknown, state "Unknown Hazards").

    • The name and contact information of the generating laboratory or researcher.

Step 4: Storage

Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation.

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.

Step 5: Disposal Request and Pickup

Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 90-180 days), arrange for its disposal.

  • Contact your institution's EHS department to schedule a waste pickup.

  • Follow their specific procedures for waste transfer and documentation.

Experimental Protocols

While this document focuses on disposal, the principles of safe handling are rooted in an understanding of the substance. This compound is a solid, and its use in experimental settings typically involves dissolution in a solvent.

General Protocol for Preparing this compound Solutions:

  • Pre-dissolution: Determine the appropriate solvent for your experiment (e.g., DMSO, water).

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of solid this compound using an analytical balance. Use appropriate weighing paper or a weighing boat to avoid contamination of the balance.

  • Dissolution: Transfer the weighed solid to a suitable volumetric flask. Add the solvent incrementally, mixing gently until the solid is completely dissolved.

  • Storage of Stock Solutions: Store stock solutions as recommended by the supplier, typically at -20°C or -80°C in tightly sealed containers.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Final Disposal A Identify this compound Waste (Solid, Contaminated Items) B Segregate Waste Types A->B Categorize C Select & Prepare Waste Container B->C Contain D Label Container 'Hazardous Waste' C->D Identify E Place Waste in Container D->E Collect F Store in Satellite Accumulation Area E->F Secure G Request Waste Pickup from EHS F->G Initiate Transfer H EHS Collects & Transports Waste G->H Authorize I Proper Off-site Disposal H->I Complete

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always prioritize safety and consult with your institution's EHS professionals for guidance.

Essential Safety and Logistical Information for Handling NP-1815-PX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with NP-1815-PX, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for chemical compounds with undefined comprehensive toxicological properties.

Area of Protection Personal Protective Equipment (PPE) Specifications and Remarks
Eye and Face Protection Safety glasses with side-shields or gogglesMust comply with EN166 (EU) or NIOSH (US) approved standards.
Skin Protection Chemical-resistant glovesRecommended materials include nitrile rubber. Inspect gloves prior to use.
Protective clothingA lab coat is required. Ensure it is buttoned and sleeves are down.
Respiratory Protection Dust mask or respiratorUse a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate.
Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place.

  • Recommended storage temperatures are typically provided on the product's technical data sheet. For long-term storage, -20°C is often recommended for solid compounds.

Disposal Plan

Unused this compound and contaminated materials should be disposed of as hazardous chemical waste.

Disposal Procedure:

  • Segregation: Collect waste this compound and any contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant and sealable container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: this compound.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal according to local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound as a P2X4 receptor antagonist in a cell-based assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Pre-incubation with this compound Pre-incubation with this compound Cell Seeding->Pre-incubation with this compound 24h incubation Stimulation with ATP Stimulation with ATP Pre-incubation with this compound->Stimulation with ATP Measurement of Intracellular Calcium Measurement of Intracellular Calcium Stimulation with ATP->Measurement of Intracellular Calcium Immediate Data Analysis Data Analysis Measurement of Intracellular Calcium->Data Analysis

Workflow for P2X4 antagonism assay.
Detailed Protocol for Calcium Influx Assay

This protocol outlines the steps for a common in vitro experiment to assess the inhibitory effect of this compound on ATP-induced calcium influx mediated by the P2X4 receptor.

Materials:

  • Cells expressing the P2X4 receptor (e.g., HEK293-P2X4 stable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom plates

  • This compound

  • Adenosine triphosphate (ATP)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-P2X4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

    • Incubate the plate for 10-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Prepare a solution of ATP in HBSS.

    • Place the 96-well plate into a fluorescence plate reader.

    • Set the plate reader to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

    • Establish a baseline fluorescence reading for each well.

    • Using the plate reader's injection system, add the ATP solution to all wells simultaneously to stimulate the P2X4 receptors.

    • Continue to record the fluorescence for several minutes to capture the peak calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after ATP addition.

    • Normalize the data to the positive control (ATP stimulation without inhibitor) to determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

P2X4 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by ATP binding to the P2X4 receptor and the point of inhibition by this compound. The activation of this pathway is implicated in neuropathic pain.[1]

signaling_pathway cluster_membrane Cell Membrane P2X4 Receptor P2X4 Receptor Ca2+ Influx Ca2+ Influx P2X4 Receptor->Ca2+ Influx Opens Channel ATP ATP ATP->P2X4 Receptor Binds and Activates This compound This compound This compound->P2X4 Receptor Inhibits p38 MAPK Activation p38 MAPK Activation Ca2+ Influx->p38 MAPK Activation BDNF Release BDNF Release p38 MAPK Activation->BDNF Release Neuropathic Pain Neuropathic Pain BDNF Release->Neuropathic Pain Contributes to

P2X4 receptor signaling in neuropathic pain.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.